molecular formula C9H12BrNO2S B1604452 3-Bromo-N-ethyl-5-methylbenzenesulfonamide CAS No. 951885-52-2

3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Cat. No.: B1604452
CAS No.: 951885-52-2
M. Wt: 278.17 g/mol
InChI Key: DMARLJQSKFGCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-ethyl-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-ethyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARLJQSKFGCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650097
Record name 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-52-2
Record name 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a key intermediate in various pharmaceutical and agrochemical research and development programs. The synthesis is presented in a two-step sequence, commencing with the diazotization of 3-bromo-5-methylaniline followed by a copper-catalyzed sulfonyl chloride formation, and culminating in the nucleophilic substitution of the resulting sulfonyl chloride with ethylamine. This document offers a detailed experimental protocol, mechanistic insights, and critical process parameters to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex bioactive compounds. This guide delineates a logical and efficient synthetic strategy, prioritizing commercially available starting materials and well-understood, high-yielding chemical transformations.

The synthesis is strategically divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate, 3-Bromo-5-methylbenzenesulfonyl chloride. This stage focuses on the conversion of the commercially available 3-bromo-5-methylaniline into its corresponding sulfonyl chloride. This transformation is achieved via a Sandmeyer-type reaction, which involves the formation of a diazonium salt intermediate.

  • Stage 2: Formation of the Target Sulfonamide. The second stage involves the reaction of the synthesized 3-bromo-5-methylbenzenesulfonyl chloride with ethylamine to form the desired N-ethyl sulfonamide linkage. This is a classic nucleophilic substitution reaction at the sulfonyl group.

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Pathway cluster_stage1 Stage 1: Sulfonyl Chloride Formation cluster_stage2 Stage 2: Sulfonamide Formation A 3-Bromo-5-methylaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl (aq) 2. 0-5 °C C 3-Bromo-5-methylbenzenesulfonyl chloride B->C SO₂, CuCl Acetic Acid E This compound C->E D Ethylamine D->E Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF)

Caption: Overall synthetic workflow for this compound.

Synthesis Pathway Analysis and Mechanistic Insights

Stage 1: Preparation of 3-Bromo-5-methylbenzenesulfonyl chloride

The conversion of an aromatic amine to a sulfonyl chloride is a cornerstone transformation in organic synthesis. The most common and reliable method proceeds via a diazonium salt intermediate.

2.1.1. Diazotization of 3-Bromo-5-methylaniline

The first step is the diazotization of 3-bromo-5-methylaniline. This reaction is typically carried out in an acidic aqueous medium at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite (NaNO₂) is added to a solution of the aniline in a strong acid, such as hydrochloric acid, to generate nitrous acid in situ. The electrophilic nitrosonium ion (NO⁺) then attacks the nucleophilic nitrogen of the aniline, initiating a series of proton transfers and dehydration steps to yield the diazonium salt.

The low temperature is critical as diazonium salts are prone to decomposition, especially through the loss of dinitrogen gas (N₂), which is a highly favorable process due to its high entropy.

2.1.2. Copper-Catalyzed Sulfonylation

The subsequent reaction involves the introduction of the sulfonyl chloride group. This is a variation of the Sandmeyer reaction. The diazonium salt solution is added to a mixture of sulfur dioxide (SO₂) dissolved in a suitable solvent, typically acetic acid, in the presence of a copper(I) catalyst, such as copper(I) chloride (CuCl).

The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. This radical is then oxidized by copper(II) (formed in the initial step) to an arylsulfonyl cation, which is subsequently trapped by a chloride ion to furnish the desired 3-bromo-5-methylbenzenesulfonyl chloride. The use of aqueous acidic conditions for this type of transformation has been shown to be effective, with the sulfonyl chloride often precipitating from the reaction mixture due to its low solubility in water, which also protects it from hydrolysis.[1]

Stage 2: Synthesis of this compound

The final step in the synthesis is the formation of the sulfonamide bond. This is a nucleophilic acyl substitution-like reaction where ethylamine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

The lone pair of electrons on the nitrogen atom of ethylamine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves two purposes: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct, preventing the protonation of the ethylamine and thus maintaining its nucleophilicity. An excess of ethylamine can also be used to act as the base.[2] The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being commonly employed to avoid any unwanted side reactions with the sulfonyl chloride.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
3-Bromo-5-methylaniline74586-53-1186.05Commercially available.[3][4]
Sodium Nitrite (NaNO₂)7632-00-069.00
Hydrochloric Acid (HCl), concentrated7647-01-036.46Corrosive.
Sulfur Dioxide (SO₂)7446-09-564.07Toxic gas. Handle in a fume hood.
Acetic Acid, glacial64-19-760.05Corrosive.
Copper(I) Chloride (CuCl)7758-89-699.00
Ethylamine (solution in THF or as gas)75-04-745.08Flammable and corrosive.
Pyridine or Triethylamine110-86-1 / 121-44-879.10 / 101.19Corrosive and flammable.
Dichloromethane (DCM)75-09-284.93Volatile and suspected carcinogen.
Diethyl Ether60-29-774.12Extremely flammable.
Sodium Bicarbonate (NaHCO₃)144-55-884.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Step-by-Step Procedure

Stage 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise with vigorous stirring.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sulfonylation:

    • In a separate, larger three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a low temperature.

    • Add copper(I) chloride (0.1 eq) to the SO₂/acetic acid solution.

    • Cool the mixture to 10-15 °C.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂/acetic acid/CuCl mixture with efficient stirring. The rate of addition should be controlled to maintain the reaction temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Pour the reaction mixture onto crushed ice with stirring. The 3-bromo-5-methylbenzenesulfonyl chloride will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

Stage 2: Synthesis of this compound

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

    • Add a base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Amine Addition:

    • Slowly add ethylamine (as a solution in THF or bubbled as a gas) (1.2 eq) to the stirred solution of the sulfonyl chloride and base.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • 3-Bromo-5-methylaniline: This compound is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

  • Hydrochloric Acid and Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate gloves and eye protection.

  • Sulfur Dioxide: A toxic and corrosive gas. All operations involving SO₂ must be conducted in a well-ventilated fume hood.

  • Ethylamine: Flammable and corrosive. Handle in a fume hood.

  • Dichloromethane: A volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The mechanistic understanding of each step allows for informed troubleshooting and optimization of the process. This technical guide serves as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2015). ResearchGate. [Link]

  • Preparation of Amines. (2023). Chemistry LibreTexts. [Link]

  • 3-Bromo-5-methylaniline | C7H8BrN. PubChem. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a substituted aromatic sulfonamide. The information presented is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction and Molecular Overview

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The aromatic core of this particular molecule is substituted with a bromine atom and a methyl group, and the sulfonamide nitrogen is functionalized with an ethyl group. This specific substitution pattern is of interest in medicinal chemistry, as sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The strategic placement of the bromo and methyl groups on the benzene ring, along with the N-ethyl substitution, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. However, based on its structure and data from closely related analogues, we can predict its key properties.

Table 1: Core Physicochemical Properties
PropertyValue/PredictionSource/Basis
CAS Number 951885-52-2Vendor Information
Molecular Formula C₉H₁₂BrNO₂SCalculated
Molecular Weight 278.16 g/mol Calculated
Appearance Predicted to be a white to off-white solid.Analogy to similar sulfonamides
Melting Point Estimated in the range of 60-75 °C.Based on 3-Bromo-N-methylbenzenesulfonamide (62-66 °C)[5]
Solubility Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol; sparingly soluble in water.General solubility of sulfonamides
Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Table 2: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3280N-H Stretch (secondary sulfonamide)-SO₂NHR[6][7]
~1340-1320Asymmetric SO₂ StretchSulfonyl[6][7]
~1160-1140Symmetric SO₂ StretchSulfonyl[6][7]
~930-900S-N StretchSulfonamide[7]
~3000-2850C-H Stretch (aliphatic)-CH₃, -CH₂CH₃Standard IR tables
~1600, ~1475C=C Stretch (aromatic)Benzene ringStandard IR tables

¹H NMR: The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7-7.9s1HAr-H (H2)Deshielded by adjacent SO₂ and Br
~7.5-7.7s1HAr-H (H4 or H6)Aromatic proton
~7.4-7.6s1HAr-H (H4 or H6)Aromatic proton
~4.8-5.2t1HN-HExchangeable proton, coupling to CH₂
~3.1-3.3q2H-CH₂CH₃Adjacent to N and CH₃
~2.4s3HAr-CH₃Benzylic protons
~1.2t3H-CH₂CH₃Aliphatic protons

¹³C NMR: The carbon NMR spectrum will distinguish the different carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~142C-SQuaternary carbon attached to sulfur
~140C-CH₃Quaternary aromatic carbon
~135C-HAromatic methine carbon
~130C-HAromatic methine carbon
~122C-BrAromatic carbon attached to bromine
~120C-HAromatic methine carbon
~38-CH₂CH₃Aliphatic carbon attached to nitrogen
~21Ar-CH₃Benzylic carbon
~15-CH₂CH₃Terminal methyl carbon

Synthesis and Mechanistic Considerations

This compound is synthesized via a nucleophilic substitution reaction between its corresponding sulfonyl chloride and ethylamine.

Reaction Scheme

G reagents 3-Bromo-5-methyl- benzenesulfonyl chloride + Ethylamine product 3-Bromo-N-ethyl-5-methyl- benzenesulfonamide + Ethylammonium chloride reagents->product Pyridine, DCM Room Temperature G A 3-Bromo-N-ethyl-5- methylbenzenesulfonamide B Primary Screening A->B C Anticancer Assays B->C D Antimicrobial Assays B->D E Cytotoxicity (e.g., MTT assay) on cancer cell lines C->E F MIC Determination (e.g., broth microdilution) D->F G Mechanism of Action Studies E->G If active F->G If active H Cell Cycle Analysis (Flow Cytometry) G->H I Enzyme Inhibition (e.g., Carbonic Anhydrase) G->I J Lead Optimization G->J

Sources

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide (CAS 951885-52-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a substituted benzenesulfonamide of significant interest in medicinal chemistry. This document delves into its synthesis, structural elucidation, and potential as a therapeutic agent, with a particular focus on its likely role as a carbonic anhydrase inhibitor.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in drug discovery and development. Its presence in a wide array of therapeutic agents stems from its ability to act as a versatile pharmacophore, capable of engaging in key interactions with various biological targets. Historically, this scaffold was pivotal in the development of antibacterial sulfa drugs. Today, its applications have expanded to include diuretics, anticonvulsants, and, notably, a potent class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2] The unique electronic and structural features of the sulfonamide group allow it to act as a zinc-binding group in the active site of metalloenzymes like CAs, leading to potent and often selective inhibition.[2]

This compound represents a specific iteration of this privileged scaffold, featuring a substitution pattern that is anticipated to modulate its physicochemical properties and biological activity. The presence of a bromine atom, a methyl group, and an N-ethyl substituent offers opportunities for fine-tuning target engagement and pharmacokinetic parameters.

Synthesis and Structural Elucidation

Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate can be achieved from the commercially available 3-bromo-5-methylaniline via a Sandmeyer-type reaction.[3][4] This classical transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including a sulfonyl chloride.

Diagram of the Synthetic Pathway for the Intermediate:

synthesis_intermediate cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sulfonyl Chloride Formation aniline 3-Bromo-5-methylaniline diazonium 3-Bromo-5-methylbenzenediazonium salt aniline->diazonium NaNO2, HCl 0-5 °C sulfonyl_chloride 3-Bromo-5-methylbenzenesulfonyl chloride diazonium->sulfonyl_chloride SO2, CuCl2 (cat.)

Caption: Synthetic route to 3-bromo-5-methylbenzenesulfonyl chloride.

Experimental Protocol:

Step 1: Diazotization of 3-Bromo-5-methylaniline

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[5][6]

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Formation of 3-Bromo-5-methylbenzenesulfonyl Chloride

  • In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.[4]

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution, ensuring the temperature is maintained between 0-10 °C.

  • Vigorous nitrogen evolution will be observed. Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-bromo-5-methylbenzenesulfonyl chloride, which can be purified by distillation or used directly in the next step.

Synthesis of this compound

The final product is synthesized by the nucleophilic substitution reaction of the sulfonyl chloride intermediate with ethylamine.[7][8]

Diagram of the Final Synthetic Step:

synthesis_final sulfonyl_chloride 3-Bromo-5-methylbenzenesulfonyl chloride final_product This compound sulfonyl_chloride->final_product ethylamine Ethylamine ethylamine->final_product Base (e.g., Pyridine or excess ethylamine) DCM, rt

Caption: Synthesis of the target compound from the sulfonyl chloride.

Experimental Protocol:

  • Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add ethylamine (2.2 eq) dropwise. An excess is used to act as both the nucleophile and the base to neutralize the HCl byproduct.[8] Alternatively, 1.1 equivalents of ethylamine can be used in the presence of a non-nucleophilic base like pyridine or triethylamine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties
PropertyPredicted/Inferred Value
Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), each integrating to 1H. The substitution pattern will lead to distinct splitting patterns (likely singlets or narrow multiplets).

  • Ethyl Group: A quartet corresponding to the methylene (-CH2-) protons (δ ~3.0-3.5 ppm) coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons (δ ~1.0-1.3 ppm).

  • Methyl Group on the Ring: A singlet in the upfield aromatic region (δ ~2.3-2.5 ppm).

  • N-H Proton: A broad singlet or triplet (depending on coupling to the adjacent methylene group) that may be exchangeable with D2O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ ~120-145 ppm). The carbons attached to bromine and the sulfonyl group will be deshielded.

  • Ethyl Group: Two signals in the aliphatic region, one for the methylene carbon (δ ~35-45 ppm) and one for the methyl carbon (δ ~13-18 ppm).

  • Methyl Group on the Ring: A signal around δ 20-25 ppm.

FTIR Spectroscopy:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Peaks around 2850-3100 cm⁻¹.

  • S=O Asymmetric and Symmetric Stretches: Two strong, characteristic peaks around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[9]

  • C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[10]

  • Fragmentation: Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ and cleavage of the N-ethyl bond.[11]

Potential Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The primary and most compelling therapeutic application for novel benzenesulfonamide derivatives is as inhibitors of carbonic anhydrases (CAs).[1][12] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and various cancers.

Mechanism of Action and Structure-Activity Relationships (SAR)

Benzenesulfonamides inhibit CAs by coordinating to the zinc ion in the enzyme's active site via the deprotonated sulfonamide nitrogen.[2] The aromatic ring and its substituents extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing both the potency and isoform selectivity of the inhibitor.[13]

Key SAR insights for benzenesulfonamide-based CA inhibitors:

  • The Sulfonamide Group: Essential for zinc binding and is the "warhead" of the inhibitor.

  • The Aromatic Ring: Serves as a scaffold to position the substituents within the active site.

  • Substituents on the Ring: The "tail" of the inhibitor. Their size, shape, and electronic properties are critical for achieving high affinity and selectivity for different CA isoforms.[13] For instance, bulky or extended substituents can interact with residues at the rim of the active site, which vary between isoforms, thus conferring selectivity.

For this compound, the bromine and methyl groups, along with the N-ethyl substituent, will occupy specific regions of the CA active site, and their interactions will determine the inhibitory profile.

Diagram of a General Benzenesulfonamide Binding to Carbonic Anhydrase:

Caption: General binding mode of a sulfonamide inhibitor to the zinc ion in the CA active site.

Recommended In Vitro Testing: Carbonic Anhydrase Inhibition Assay

To evaluate the potential of this compound as a CA inhibitor, a standard in vitro assay measuring the inhibition of CA-catalyzed esterase activity is recommended.[14]

Experimental Protocol: Colorimetric CA Inhibition Assay

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compound: this compound dissolved in DMSO

  • Positive control: Acetazolamide (a known CA inhibitor)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer containing a small percentage of DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.[15]

  • Initiate the reaction by adding the p-NPA substrate.

  • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

The inhibitory activity should be presented as IC₅₀ or Kᵢ values against a panel of CA isoforms to determine both potency and selectivity.

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Control) Reference ValueReference ValueReference ValueReference Value

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated aromatic sulfonamides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

This compound is a compound with significant potential in the field of drug discovery, particularly as an inhibitor of carbonic anhydrases. The proposed synthetic route is feasible and relies on well-established chemical transformations. Its structural features suggest that it could exhibit interesting potency and selectivity profiles against various CA isoforms.

Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro evaluation of its inhibitory activity against a broad panel of CA isoforms is crucial to establish its therapeutic potential. Further studies could involve co-crystallization with target CA isoforms to elucidate its binding mode and guide the design of next-generation inhibitors with improved properties.

References

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. 2021.
  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses.
  • Preparation of Amines. Chemistry LibreTexts. 2023.
  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC. 2021.
  • 3-Bromo-5-methylaniline. PubChem.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. 2017.
  • FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. 2021.
  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. [No Source Found]. 2023.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. 2020.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • Preparation of Amines1. Chemistry LibreTexts. 2023.
  • FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent.
  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. 2017.
  • 3-Bromo-5-methylaniline, 98%. Fisher Scientific.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [No Source Found].
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. 2022.
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [No Source Found]. 2018.
  • (ii) Ethylamine is a product of the reaction of bromoethane with ammonia... Filo. 2025.
  • CN103351315A - General preparation method of sulfonyl chloride.
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
  • FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots.
  • 3-Bromo-5-cyanobenzene-1-sulfonyl chloride. Biosynth.
  • Synthesis of sulfonyl chloride substr
  • Organic Compounds Containing Halogen
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.

Sources

Spectroscopic Characterization of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule using key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures to ensure technical accuracy and practical relevance.

Introduction

This compound, with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.2 g/mol , belongs to the sulfonamide class of compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2] Thorough spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, providing unambiguous confirmation of the molecular structure and purity. This guide will explore the expected spectroscopic signatures of this compound, offering a predictive framework for its analysis.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound incorporates several key features that will give rise to distinct spectroscopic signals.

cluster_0 This compound C1 C C2 C C1->C2 S S C1->S C3 C-Br C2->C3 C4 C C3->C4 C5 C-CH3 C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 N N-H S->N Et CH2CH3 N->Et

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~2970-2850Medium-WeakC-H stretch (aliphatic)
~1600-1450Medium-WeakC=C stretch (aromatic)
~1340-1320StrongAsymmetric SO₂ stretch
~1180-1150StrongSymmetric SO₂ stretch
~950MediumS-N stretch
~800-600StrongC-Br stretch

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear as two of the strongest bands in the spectrum, predicted here to be around 1330 cm⁻¹ and 1160 cm⁻¹, respectively.[2] The presence of a secondary sulfonamide is indicated by a medium-intensity N-H stretching vibration around 3300 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2970-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to weaker bands in the 1600-1450 cm⁻¹ range. The S-N bond is expected to show a medium absorption around 950 cm⁻¹.[2] Finally, a strong band in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is dependent on its electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts, integration values, and coupling constants are determined.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6s1HAr-H
~7.5s1HAr-H
~7.4s1HAr-H
~4.9t1HN-H
~3.1q2H-CH₂-
~2.4s3HAr-CH₃
~1.2t3H-CH₃

Interpretation of the ¹H NMR Spectrum:

The aromatic region is expected to show three singlets for the three protons on the benzene ring, as they are not adjacent to each other. Their chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the bromine atom, and the electron-donating methyl group. The N-H proton of the sulfonamide is expected to appear as a triplet around 4.9 ppm due to coupling with the adjacent methylene (-CH₂-) protons. The methylene protons of the ethyl group will appear as a quartet around 3.1 ppm, being split by the three protons of the methyl group. The aromatic methyl group will be a singlet around 2.4 ppm. The terminal methyl protons of the ethyl group will appear as a triplet around 1.2 ppm, split by the two methylene protons.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its hybridization and electronic environment.

Experimental Protocol:

The experimental protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~142Ar-C (quaternary, attached to S)
~140Ar-C (quaternary, attached to CH₃)
~135Ar-CH
~132Ar-CH
~125Ar-CH
~122Ar-C (quaternary, attached to Br)
~43-CH₂-
~21Ar-CH₃
~15-CH₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The aromatic carbons will resonate in the range of 120-145 ppm. The quaternary carbons attached to the sulfonyl group, bromine, and the methyl group will have distinct chemical shifts. The three aromatic CH carbons will also have unique signals. The aliphatic carbons of the ethyl group will appear at higher field, with the methylene carbon (-CH₂-) around 43 ppm and the methyl carbon (-CH₃) around 15 ppm. The aromatic methyl carbon is expected around 21 ppm.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and separated based on their m/z ratio.

Predicted Mass Spectrometry Data:

m/zRelative IntensityAssignment
278, 280High[M+H]⁺ isotopic pattern
263, 265Medium[M-CH₃]⁺
199Medium[M-SO₂NHEt]⁺
184High[M-Br-CH₃]⁺
155Medium[C₆H₄SO₂]⁺
91High[C₇H₇]⁺ (tropylium ion)

Interpretation of the Mass Spectrum:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 278 and 280.[3] Common fragmentation pathways for sulfonamides involve cleavage of the C-S and S-N bonds.

M_plus_H [M+H]⁺ m/z 278/280 M_minus_CH3 [M-CH₃]⁺ m/z 263/265 M_plus_H->M_minus_CH3 -CH₃ M_minus_SO2NHEt [M-SO₂NHEt]⁺ m/z 199 M_plus_H->M_minus_SO2NHEt -SO₂NHEt C6H4SO2 [C₆H₄SO₂]⁺ m/z 155 M_plus_H->C6H4SO2 fragmentation M_minus_Br_CH3 [M-Br-CH₃]⁺ m/z 184 M_minus_SO2NHEt->M_minus_Br_CH3 -Br C7H7 [C₇H₇]⁺ m/z 91 M_minus_SO2NHEt->C7H7 rearrangement

Caption: Predicted fragmentation pathway of this compound in MS.

Conclusion

This technical guide has outlined the predicted spectroscopic data for this compound based on fundamental principles and analysis of related compounds. The presented IR, ¹H NMR, ¹³C NMR, and MS data provide a comprehensive analytical framework for the structural elucidation and characterization of this molecule. Experimental verification of these predictions will provide definitive confirmation of its structure.

References

  • Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • PubChem. N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide. [Link]

  • SpectraBase. 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide, N-methyl-. [Link]

  • PubChem. 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. [Link]

  • NIST WebBook. Benzenamine, 3-bromo-. [Link]

  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and detailed spectroscopic characterization of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a robust synthetic protocol, predicts and interprets its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents this information in a clear, application-focused manner. The methodologies described herein are designed to be self-validating, providing a solid foundation for further research and application of this compound.

Introduction and Molecular Overview

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making them attractive scaffolds in drug discovery. This compound is a distinct derivative with potential for further functionalization, owing to its bromine and methyl substitutions on the aromatic ring. A thorough understanding of its structure and properties is paramount for its application in synthetic and medicinal chemistry programs.

Table 1: Compound Identification and Physicochemical Properties

ParameterValueReference
IUPAC Name This compound-
CAS Number 951885-52-2[2]
Molecular Formula C₉H₁₂BrNO₂S[2]
Molecular Weight 278.16 g/mol Calculated
Canonical SMILES CCNC(=O)(=O)c1cc(C)cc(Br)c1-

Elucidation of the Molecular Structure

The molecular architecture of this compound consists of a central benzenesulfonyl core. The aromatic ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. The sulfonamide nitrogen is N-alkylated with an ethyl group. This specific substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions. The sulfonamide group adopts a tetrahedral geometry, a feature known to be crucial for the interaction of this class of compounds with biological targets.[3]

Synthesis of this compound

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry.[4] The most direct and efficient method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] For the synthesis of the title compound, the key precursor is 3-bromo-5-methylbenzenesulfonyl chloride.

Synthesis of the Precursor: 3-Bromo-5-methylbenzenesulfonyl chloride

While various methods exist for the preparation of benzenesulfonyl chlorides, a common approach involves the chlorosulfonation of the corresponding aromatic compound.

Proposed Synthetic Protocol: this compound

This protocol describes the nucleophilic substitution reaction between 3-bromo-5-methylbenzenesulfonyl chloride and ethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add ethylamine (1.2 eq) dropwise. A slight excess of the amine can also serve as the base. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq) can be added.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow Precursor 3-Bromo-5-methylbenzenesulfonyl chloride Reaction Reaction Mixture (0°C to RT) Precursor->Reaction Amine Ethylamine Amine->Reaction Solvent DCM/THF Solvent->Reaction Base Triethylamine (optional) Base->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below are the predicted spectra and their interpretations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (3H)m7.5 - 7.8Deshielded by the electron-withdrawing sulfonyl group and bromine atom.
-NH-t~5.0The chemical shift is variable and depends on concentration and solvent. Coupling to the adjacent CH₂ group results in a triplet.
-CH₂-q~3.1Adjacent to the electron-withdrawing nitrogen and coupled to the methyl protons, resulting in a quartet.
Aromatic -CH₃s~2.4Singlet in the typical region for a methyl group attached to an aromatic ring.
Ethyl -CH₃t~1.1Triplet due to coupling with the adjacent CH₂ group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-S~140Quaternary carbon attached to the sulfonyl group.
C-Br~122Carbon directly attached to the bromine atom.
C-CH₃~140Aromatic carbon bonded to the methyl group.
Aromatic CH125-135Aromatic carbons.
-CH₂-~40Ethyl methylene carbon.
Aromatic -CH₃~21Methyl carbon attached to the aromatic ring.
Ethyl -CH₃~15Ethyl methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
S=O Asymmetric Stretch1350 - 1310Strong
S=O Symmetric Stretch1170 - 1150Strong
C=C Stretch (Aromatic)1600 - 1450Medium
S-N Stretch950 - 900Medium

The presence of strong absorption bands in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions is characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.[6]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Predicted Fragmentation Pathway:

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 277/279 (due to the isotopic abundance of Br) is expected. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[7]

Mass_Spec_Fragmentation M [M]⁺˙ m/z 277/279 M_minus_SO2 [M - SO₂]⁺˙ m/z 213/215 M->M_minus_SO2 - SO₂ M_minus_C2H5N [M - C₂H₅N]⁺ m/z 234/236 M->M_minus_C2H5N - C₂H₅NH Aryl_cation [C₇H₆Br]⁺ m/z 169/171 M_minus_C2H5N->Aryl_cation - SO₂

Caption: Plausible mass spectrometry fragmentation of the title compound.

Potential Applications and Future Directions

The structural motifs present in this compound suggest several potential applications. The sulfonamide core is a well-known pharmacophore.[8] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic areas, including as antibacterial, anticancer, or anti-inflammatory agents.[1]

Conclusion

This technical guide has provided a detailed examination of this compound. From its fundamental molecular structure to a reliable synthetic protocol and predicted spectroscopic data, this document serves as a valuable resource for scientists working with this compound. The presented information is grounded in established chemical principles and aims to facilitate further research and development in the fields of synthetic and medicinal chemistry.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.[Link]

  • Synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides. ResearchGate.[Link]

  • IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate.[Link]

  • Synthesis of N-Arylsulfonamides. Thieme Chemistry.[Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.[Link]

  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ResearchGate.[Link]

  • Interpreting IR Spectra. Chemistry Steps.[Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube.[Link]

  • Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate.[Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed.[Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung.[Link]

  • Predict 1H proton NMR spectra. NMRDB.org.[Link]

  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI.[Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PubMed Central.[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

  • Benzamide, 3-bromo-N-(2-ethylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate.[Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.[Link]

  • Predict 13C carbon NMR spectra. NMRDB.org.[Link]

  • Predict 1H NMR spectra. Cheminfo.org.[Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.[Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts.[Link]

  • N-ethylbenzamide - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

Sources

Biological activity of "3-Bromo-N-ethyl-5-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Authored by a Senior Application Scientist

Abstract: The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore for a multitude of therapeutic agents.[1] This guide provides a forward-looking analysis of the potential biological activities of a specific, under-researched derivative, this compound. While direct experimental data for this compound is not publicly available, by leveraging established structure-activity relationships (SAR) within the benzenesulfonamide class, we can project its likely biological targets and design a comprehensive strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for exploring the therapeutic potential of this novel chemical entity.

Introduction: The Benzenesulfonamide Scaffold as a Versatile Pharmacophore

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂).[1] This structural motif is the foundation for a wide array of drugs with diverse pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The therapeutic versatility of benzenesulfonamides stems from the chemical properties of the sulfonamide group, which can act as a potent zinc-binding moiety, enabling the design of inhibitors for various metalloenzymes.[1]

The subject of this guide, this compound, is a distinct derivative with substitutions on the benzene ring (bromo and methyl groups) and the sulfonamide nitrogen (ethyl group). These modifications are expected to modulate its physicochemical properties and, consequently, its biological activity and selectivity profile compared to parent benzenesulfonamides. This guide will explore its potential as a therapeutic agent by examining the most probable biological targets for this class of compounds.

Physicochemical Properties and Drug-Likeness Profile (Predicted)

The lipophilicity, electronic effects, and steric hindrance introduced by the bromo, methyl, and ethyl groups are critical determinants of the compound's pharmacokinetic and pharmacodynamic profile. A preliminary in-silico analysis is recommended to predict properties such as logP, polar surface area (PSA), and adherence to Lipinski's rule of five.

PropertyPredicted ValueImplication
Molecular Weight TBDLikely under 500 g/mol , favoring oral bioavailability.
logP TBDThe bromo and methyl groups will increase lipophilicity, potentially enhancing membrane permeability.
Hydrogen Bond Donors 1 (N-H)The secondary sulfonamide has one hydrogen bond donor.
Hydrogen Bond Acceptors 2 (O=S=O)The sulfonyl oxygens act as hydrogen bond acceptors.
Polar Surface Area (PSA) TBDExpected to be within a range suitable for good cell permeability.

Potential Biological Activity I: Carbonic Anhydrase Inhibition

The most prominent and well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4]

Hypothesized Mechanism of Action

Benzenesulfonamides typically inhibit CAs by coordinating the sulfonamide group to the Zn(II) ion in the enzyme's active site.[5] The substituents on the benzene ring play a crucial role in determining the affinity and isoform selectivity of the inhibitor.[5] The 3-bromo and 5-methyl substitutions on the benzene ring of this compound are predicted to interact with hydrophobic pockets within the CA active site, potentially conferring selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[5][6]

cluster_CA_Active_Site CA Active Site cluster_Inhibitor This compound Zn(II) Zn(II) His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 SO2NH SO2NHR SO2NH->Zn(II) Coordination BenzeneRing 3-Bromo, 5-Methyl Benzene Ring HydrophobicPocket Hydrophobic Pocket BenzeneRing->HydrophobicPocket Interaction

Caption: Proposed binding of the inhibitor to the CA active site.

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various human CA isoforms (e.g., hCA I, II, IX, and XII).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute lyophilized human CA isoforms in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Prepare a p-nitrophenyl acetate (p-NPA) substrate solution.

  • Assay Procedure:

    • Equilibrate the CA enzyme solution to 25°C.

    • Add varying concentrations of the test compound or a reference inhibitor (e.g., acetazolamide) to the enzyme solution and incubate for a specified time.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the p-NPA substrate in a stopped-flow spectrophotometer.

    • Monitor the formation of p-nitrophenolate at 400 nm.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the Kᵢ values using the Cheng-Prusoff equation.

Potential Biological Activity II: Anticancer Properties

Many benzenesulfonamide derivatives exhibit significant anticancer activity.[6] This can be a direct consequence of CA IX and CA XII inhibition, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation, or through other mechanisms.

Hypothesized Mechanism of Action

Beyond CA inhibition, benzenesulfonamides have been identified as inhibitors of other crucial cancer-related targets, such as receptor tyrosine kinases (RTKs).[7] The specific substitution pattern of this compound could facilitate interactions with the ATP-binding pocket of certain kinases.

Inhibitor This compound Target CA IX / RTKs Inhibitor->Target Pathway1 ↓ pH Regulation Disruption Target->Pathway1 Pathway2 ↓ Proliferation Signaling Target->Pathway2 Apoptosis Induction of Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis

Caption: Potential anticancer mechanisms of the test compound.

Experimental Protocol: Cell-Based Anticancer Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture:

    • Culture relevant cancer cell lines (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma) in appropriate media and conditions.[6][7]

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Potential Biological Activity III: Antimicrobial Effects

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[3]

Hypothesized Mechanism of Action

The classic mechanism of action for antimicrobial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors. The specific substitutions on this compound may influence its binding affinity for DHPS from various microbial species.

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.

  • Assay Procedure:

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism only) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents an unexplored chemical entity within the pharmacologically rich class of benzenesulfonamides. Based on extensive structure-activity relationship data from analogous compounds, it is a promising candidate for investigation as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound. The experimental frameworks provided in this guide offer a clear path for elucidating its biological activity profile. Future work should focus on its synthesis, in-vitro and in-vivo testing as outlined, and subsequent lead optimization to enhance potency and selectivity for identified biological targets.

References

  • Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. (2026). Google AI Search.
  • biological activity of benzenesulfonamide deriv
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). NIH.
  • Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. (2020). PubMed.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH.
  • 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. (2018).

Sources

An In-depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug discovery. The benzenesulfonamide scaffold is a well-established pharmacophore, forming the core of a wide range of therapeutic agents[1]. This document details a putative synthesis, expected physicochemical properties, and explores the potential of this specific molecule within the broader context of benzenesulfonamide derivatives' biological activities.

Introduction to the Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic a carboxylic acid bioisostere and to act as a zinc-binding group in various metalloenzymes[1]. This has led to the development of numerous clinically significant drugs, including diuretics, carbonic anhydrase inhibitors, and anticancer agents[2][3]. The substitution pattern on the aromatic ring and the sulfonamide nitrogen allows for fine-tuning of the molecule's steric and electronic properties, enabling the design of potent and selective inhibitors for a variety of biological targets. The introduction of a bromine atom, a methyl group, and an ethyl group to the benzenesulfonamide core, as in this compound, offers a unique combination of lipophilicity, hydrogen bonding capability, and steric bulk that could be exploited for targeted drug design.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis is a straightforward one-step nucleophilic substitution reaction.

Synthesis_Workflow reactant1 3-Bromo-5-methylbenzenesulfonyl chloride product This compound reactant1->product Nucleophilic Substitution reactant2 Ethylamine reactant2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-methylbenzenesulfonyl chloride[6][7]

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent.

  • Addition of Base: Add a tertiary amine base (1.1-1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Ethylamine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethylamine (1.1-1.5 eq) to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl group.

Reaction_Mechanism Sulfonyl_Chloride R-SO2Cl Intermediate [R-SO2(Cl)(NH2CH2CH3)]⁻ Sulfonyl_Chloride->Intermediate Nucleophilic attack by amine Ethylamine CH3CH2NH2 Ethylamine->Intermediate Product R-SO2NHCH2CH3 Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton transfer

Caption: Nucleophilic addition-elimination mechanism for sulfonamide formation.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₂BrNO₂S[8]
Molecular Weight 278.2 g/mol [8]
CAS Number 951885-52-2[8]
Appearance Expected to be a white to off-white solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred
¹H NMR (predicted) Peaks corresponding to ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons (three distinct signals in the aromatic region)Inferred
¹³C NMR (predicted) Peaks corresponding to the two carbons of the ethyl group, the methyl carbon, and the six aromatic carbons (with the carbon attached to bromine showing a characteristic shift)Inferred
Mass Spec (m/z) Expected molecular ion peak at [M]+ or [M+H]+Inferred

Potential Applications in Drug Discovery

Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry due to their diverse biological activities. The unique substitution pattern of this compound suggests several potential therapeutic applications.

Anticancer Activity

Many benzenesulfonamide derivatives exhibit potent anticancer activity, often through the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment[3]. The sulfonamide moiety can act as a zinc-binding group in the active site of these enzymes. The bromo and methyl substituents on the phenyl ring of this compound could provide additional hydrophobic interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.

Anti-inflammatory and Antiviral Properties

Benzenesulfonamide derivatives have also been investigated as anti-inflammatory and antiviral agents[9]. For instance, some derivatives have shown inhibitory activity against influenza hemagglutinin[9]. The specific structural features of this compound could be explored for their potential to inhibit key enzymes or protein-protein interactions involved in inflammatory or viral pathways.

Other Potential Therapeutic Areas

The versatility of the benzenesulfonamide scaffold extends to other therapeutic areas, including anticonvulsant and anti-hepatic fibrosis activities[2][10]. Further investigation of this compound in relevant biological assays could uncover novel therapeutic opportunities.

Conclusion

This compound is a readily accessible compound with significant potential for further investigation in the field of drug discovery. Its synthesis from commercially available starting materials is straightforward. The presence of the benzenesulfonamide core, combined with its unique substitution pattern, makes it an attractive candidate for screening in a variety of biological assays, particularly in the areas of oncology, inflammation, and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule.

References

  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7RMcy4OlMoG3gX4v-88QcnUdJy3TdElcZhVgZVf1F4nGHZ7KYE6GLxVbw2DDqWu2mrjuRn59pQDGUUCdsfTz4Jrjcal2EKWOy94wIVL6n0RIifdui5TVrz1lF8yViYrRP6DlKVrL-RmiPJINBX4UOvsWtcukuMa22nywZtJ8Vs0WcWg4HMV0GUfiJzElAtKiWuWtOMHlfXWghFp4wbBd027LpXPj4y9Jhqp9Au9IrsMK3clBBPRHTMjjtPTys]
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8rnN00V6rwDk5ldMpsuusR_EnOJ8bJNDBPIUSc5hwbbvfwJyprX76RJbJFdlRqRGRNGfqBIlUVYeeBl2tU4bi0AM2aGpz9LplSSrlg0qujgy55lzJ330YRfNGpaJNhrF8-ZM4yDK9Gq-TI8WVymeh]
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKXFpwRTmx7XLzRtVk69bZivJIPae-c4_NdZOf457fNfLYc5K-NxbyuZ4RO9Pq-twEF66VfCCC0YX-7_JKPo-5I8A962BHiTXgqicdfbo0YKGHpUKV1-i-PIrhyUOY-s62lvpWGQ==]
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVXp9gEIBN7R-HtynUa7TrlzgJIeYnqG-Cp8ltL0baNPOX4pqiekQkEQwOwK_9Gi-Fs3VY8WhlzYWQmMNywRlSMdOe4k5FoiQnDzXchqQbgkJcY0utVlu32ZNajTadjPYJPZOyICfOIB5AxQgj50YbChHgUp2ewZ6p]
  • Benzenesulfonamide, p-bromo-N-ethyl-. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-YfRASmg-ACrgVDtGvq-Nh2J1npskiOkFIsH10atrsd0-1p7UyApoGthrwGT0mejh3Itf3ELcSekCQpTM4QPdebQS2lf444FovRopcdRspR3rdlvryotwfwScXe56vblnhqTnXsNgHqgG]
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAmpsZfKz41o_cNabMX8V2MS5YAOkIDvYLuccrpY5SQSlxmoVbCD9UjukBVf6iiqZj4afscqJPG_jsZjvSqoXyX_mF1vC6-uHqN2-5GakGvMC7hysAKJJ25uopUx2Gv2tDqTzQzRt00R3tDg8=]
  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtlJ8KSKzPxmZHcWgifsAhpPmrnmToZxZa1JRE5Ts8GwfBkQX7RMfphg-M58_a-TjpdntDn5P7DISuxkzBM2KVNBZQVVdOgLU-rygLVN55njmaN2RIcIaC0hQlJeVFushIuQpA]
  • N-Ethyl 3-bromo-5-methylbenzenesulfonamide. Labsolu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixxq4wc3LMG3pM5SH3FSx1lNI7ghNYuyvnvaYAwQj1-q5keSQpwRH_a0ofshJczXLBMy3N31CYEstromvmHwaTxI5hZzUcuKAzm2pMyUbpafuzKrtc8N-Z0hBBpiuHmX6qqbhzv-i0dnnX-nXo4_zffTwV_UyjJtvbBFcuX_g_xqZWnCNtMfngc4mtRmgzdQ1tgzPZtalmo-EM2iMX0age-3tXug2128ZPvz2pEqk]
  • 3-Bromo-5-methylbenenesulfonyl chloride. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5O2ZtpMlRxJTDCuNFohD5lggNZEKzYoCISR6-upMnyXkfSSMHfpO1IBM9OcoTlh_6QBpLkKVAPxJ9TAMXr2iwwHR-M_hwG7ZphAh74ppkWyib2anEBb4aERxJgKM4xVWa_39MZmWWmiiLLARTU8-_lNXK57ernk9CPwL82ZHdkeXbUDXPhbpZSZWnB4iK0f5t]
  • 3-Bromo-5-methyl-benzenesulfonyl chloride. Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfLz6t9cgRiAdszcKIDGMg6FLKHNCP1lrW1sVNf66ZVYLT_IvD8QPyi3N4J_oma0TcRG3BEI6rMR8t4fkGBnAP1F2iqnBrEAJWE6lnjzw8pXapCosAkFd0qJBwQAdwXX0n9pw05bpOfsH90zdOtY1oBcN1ozlo4k7Zv3wii4ernl6LPB2YBE5onrfbMOESS0oh]
  • amines as nucleophiles. Chemguide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_IP6gLmWkZcKnbwCXcoBAhB1i8yHlNV_K7q3z3zHEznBpghMEzHNi3VLf45xQubtwRIcWGNRUhQUdYKY0CSA74sCcSJYKDGDUFaFGWDd7khkZIVL2GZAHNRD9cEyhUdilMUe-x_FJtGsiSRA1hWYq9b-axLeypfMwa-M=]
  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlySgCurFaa5e-xchKcwsFXT-bxiVZmEjlyybKbZVsUlZDS9mlt_uXKchqpWAwoz54Zyzv2lddIHWPvzwdbBH8GImsnZIyedyMC8CgfLx4AEZiZtxw8wCRc3lUnXcmJw63TNMAWpdOgzI6qsHLVYhiXjBObG1CAg==]

Sources

Methodological & Application

Synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-N-ethyl-5-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, a substituted benzenesulfonamide, is prevalent in a wide array of therapeutic agents. This document provides a comprehensive, two-step protocol for the synthesis of this valuable compound, intended for researchers and professionals in drug development and organic synthesis. The protocol is designed with an emphasis on procedural clarity, safety, and reproducibility, drawing upon established chemical principles and modern synthetic methodologies.

The synthesis commences with the preparation of the crucial intermediate, 3-bromo-5-methylbenzenesulfonyl chloride, from 3-bromo-5-methylaniline via a Sandmeyer-type reaction. This is followed by the sulfonylation of ethylamine with the synthesized sulfonyl chloride to yield the final product. This guide provides detailed, step-by-step instructions for both synthetic stages, including reagent quantities, reaction conditions, purification procedures, and safety precautions.

Overall Synthetic Workflow

The synthesis of this compound is accomplished in two main stages, as depicted in the workflow diagram below. The initial step involves the conversion of the commercially available 3-bromo-5-methylaniline to the corresponding sulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with ethylamine to form the desired sulfonamide.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification & Characterization A 3-Bromo-5-methylaniline B Diazotization (NaNO₂, HCl) A->B C Sulfonylation (SO₂, CuCl) B->C D 3-Bromo-5-methylbenzenesulfonyl chloride C->D F Sulfonylation Reaction D->F E Ethylamine E->F G This compound F->G H Work-up & Extraction G->H I Column Chromatography / Recrystallization H->I J Characterization (NMR, MS, IR) I->J

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride

This initial and critical stage of the synthesis involves the conversion of 3-bromo-5-methylaniline to its corresponding sulfonyl chloride. The Sandmeyer reaction is a classic and reliable method for this transformation.[1] A modern adaptation of this reaction utilizes a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which offers significant safety and handling advantages over gaseous sulfur dioxide.[2][3][4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
3-Bromo-5-methylanilineC₇H₈BrN186.0510.0 g (53.7 mmol)≥98%
Sodium NitriteNaNO₂69.004.08 g (59.1 mmol)≥97%
Hydrochloric Acid (conc.)HCl36.4620 mL37%
Acetic Acid (glacial)CH₃COOH60.0550 mL≥99.7%
Sulfur Dioxide sourceSO₂64.07As needed
Copper(I) ChlorideCuCl98.991.06 g (10.7 mmol)≥97%
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS grade
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Experimental Protocol
  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (53.7 mmol) of 3-bromo-5-methylaniline in a mixture of 50 mL of glacial acetic acid and 20 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve 4.08 g (59.1 mmol) of sodium nitrite in 10 mL of deionized water and add this solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sulfonylation (Sandmeyer Reaction):

    • In a separate 500 mL flask, prepare a solution of sulfur dioxide in 50 mL of glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at 0-5 °C until saturation is reached.

    • Add 1.06 g (10.7 mmol) of copper(I) chloride to the SO₂/acetic acid solution and stir to form a suspension.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into 500 mL of ice-water. A solid precipitate of the sulfonyl chloride should form.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-5-methylbenzenesulfonyl chloride as an oil or a low-melting solid.

  • Purification (Optional but Recommended):

    • The crude sulfonyl chloride can be purified by vacuum distillation.[5] However, sulfonyl chlorides can be thermally sensitive, so care must be taken.

    • Alternatively, the crude product, if of sufficient purity as determined by NMR, can be used directly in the next step.

Part 2: Synthesis of this compound

The second part of the synthesis involves the reaction of the prepared 3-bromo-5-methylbenzenesulfonyl chloride with ethylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
3-Bromo-5-methylbenzenesulfonyl chlorideC₇H₆BrClO₂S269.55(From Step 1, ~53.7 mmol)Crude/Purified
Ethylamine (70% in water)C₂H₅NH₂45.0810.3 mL (~107.4 mmol)70% w/w
Dichloromethane (DCM)CH₂Cl₂84.93100 mLACS grade
1 M Hydrochloric AcidHCl36.46As needed
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Ethyl AcetateC₄H₈O₂88.11As neededACS grade
HexaneC₆H₁₄86.18As neededACS grade
Experimental Protocol
  • Reaction Setup:

    • Dissolve the crude or purified 3-bromo-5-methylbenzenesulfonyl chloride (assuming a quantitative yield from the previous step, ~53.7 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Ethylamine:

    • Slowly add 10.3 mL of 70% aqueous ethylamine solution (~107.4 mmol, 2 equivalents) to the stirred solution of the sulfonyl chloride. The addition should be done dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove excess ethylamine, followed by water (1 x 50 mL), and finally with saturated sodium bicarbonate solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[6]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide S=O and N-H stretches.

  • Melting Point Analysis: To determine the melting point of the purified solid, which is a good indicator of purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromo-5-methylaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Sodium Nitrite: Oxidizing agent and toxic. Handle with care.

  • Hydrochloric and Acetic Acids: Corrosive. Handle with appropriate care to avoid skin and respiratory tract irritation.

  • Sulfur Dioxide: Toxic and corrosive gas. Handle only in a well-ventilated fume hood.

  • Copper(I) Chloride: Harmful if swallowed or inhaled.

  • 3-Bromo-5-methylbenzenesulfonyl Chloride: Corrosive and an irritant. Reacts with water. Handle with care.

  • Ethylamine: Flammable, corrosive, and has a strong odor. Handle in a well-ventilated area.

References

  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993–1011.
  • Berredjem, M., et al. (2017). Synthesis and antibacterial activity of novel N-acylsulfonamides. Arabian Journal of Chemistry, 10, S1095–S1099.
  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • Organic Syntheses Procedure, Benzenesulfonyl chloride. Available at: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1445-1453.
  • Shekhar, S., et al. (2011).
  • Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride. Available at: [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Available at: [Link]

  • Chemistry & Biology Interface. (2011). A Convenient and Efficient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-Sulfonyl Chloride. Chemistry & Biology Interface, 1(3), 360-364.
  • Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(10), 1051.
  • Organic Syntheses Procedure, Benzenesulfonyl chloride purification. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

  • Organic Syntheses Procedure, 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214.
  • Organic Syntheses Procedure, Sulfanilyl chloride, N-acetyl-. Available at: [Link]

  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • PubChem. 3-Bromo-5-methylaniline. Available at: [Link]

  • PubChemLite. 3-bromo-5-methylbenzenesulfonyl chloride. Available at: [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 121-126.

Sources

Application Notes & Protocols: In Vitro Assay Development for 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1][2] Specifically, the inhibition of tumor-associated isoforms like CA IX has been a successful strategy in developing anticancer agents.[2] Furthermore, benzenesulfonamide derivatives have been investigated as receptor tyrosine kinase inhibitors and have shown cytotoxic effects against various cancer cell lines.[3][4]

Given the limited specific biological data available for the novel compound, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a systematic in vitro evaluation is warranted to elucidate its potential therapeutic applications. This guide provides a structured, multi-tiered approach for researchers to comprehensively characterize the bioactivity of this and similar novel benzenesulfonamide derivatives. The protocols herein are designed to be self-validating systems, incorporating essential controls and clear data analysis pathways to ensure scientific rigor and trustworthiness.

Part 1: A Tiered Approach to In Vitro Characterization

A logical and efficient workflow is critical when approaching a novel compound. We propose a tiered screening funnel, beginning with broad primary assays to identify general bioactivity, followed by more specific secondary and mechanistic assays to define the mode of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) Primary_Screening Compound Procurement & QC (Purity, Solubility) Cytotoxicity_Assay Broad-Spectrum Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) Primary_Screening->Cytotoxicity_Assay CA_Assay Carbonic Anhydrase (CA) Inhibition Assay (hCA II and hCA IX) Primary_Screening->CA_Assay IC50 IC50 Determination for Active Hits Cytotoxicity_Assay->IC50 CA_Assay->IC50 If inhibitory hit Selectivity CA Isoform Selectivity Profiling (e.g., hCA I vs. hCA II/IX) IC50->Selectivity If CA inhibitor MoA_Studies Enzyme Kinetics (e.g., Lineweaver-Burk Plot) IC50->MoA_Studies If potent CA inhibitor Apoptosis_Assay Cell-Based MoA Assays (Apoptosis, Cell Cycle Analysis) IC50->Apoptosis_Assay If potent cytotoxic agent

Figure 1: A tiered workflow for the in vitro characterization of novel benzenesulfonamide derivatives.

Part 2: Foundational Protocols & Methodologies

Compound Preparation and Quality Control

Prior to any biological assay, it is imperative to establish the quality and solubility of the test compound, this compound.

Protocol 1: Stock Solution Preparation

  • Compound Information:

    • Name: this compound

    • Formula: C9H12BrNO2S[5]

    • Molecular Weight: 278.2 g/mol [5]

    • CAS Number: 951885-52-2[5]

  • Solvent Selection: Begin by testing solubility in Dimethyl Sulfoxide (DMSO), a common solvent for compound screening.

  • Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Working Dilutions: Create a series of dilutions from the stock solution in the appropriate assay buffer. It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤1%) in all assay wells to prevent solvent-induced artifacts.[6]

Primary Assay: Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases.[1] An initial screen against key isoforms, such as the ubiquitous hCA II and the tumor-associated hCA IX, is a logical starting point.[2]

Protocol 2: Spectrophotometric CA Inhibition Assay

This protocol is adapted from standard methodologies for measuring CA activity.[1][2] The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.

Materials:

  • Purified human carbonic anhydrase (hCA II and hCA IX)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.4

  • Test Compound: this compound

  • Positive Control: Acetazolamide (a known CA inhibitor)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.[6]

    • Create serial dilutions of the test compound in the assay buffer to achieve the desired final concentrations for screening (e.g., 10 µM).

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the NPA substrate solution in a solvent like acetonitrile, then dilute in assay buffer.

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% activity): Enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Enzyme solution and the desired concentration of the test compound.

    • Positive control wells: Enzyme solution and a known inhibitor like Acetazolamide.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm over a set period using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

  • Determine the percentage of inhibition for the test compound relative to the control (100% activity).

    • % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))

  • If significant inhibition is observed, proceed to determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.

ParameterDescriptionTypical Value/Range
Enzyme Concentration Final concentration of hCA II or hCA IX1-10 nM
Substrate (NPA) Conc. Final concentration of 4-nitrophenyl acetate0.1-1 mM
Incubation Time Pre-incubation of enzyme with inhibitor15 minutes
Reaction Time Kinetic read duration5-10 minutes
Wavelength Absorbance reading for 4-nitrophenol400 nm
Positive Control Acetazolamide IC50 for hCA II~250 nM
Positive Control Acetazolamide IC50 for hCA IX~25 nM[2]
Primary Assay: In Vitro Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound, a cytotoxicity assay against a panel of human cancer cell lines is essential. The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)[4][8]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compound

  • Positive Control (e.g., Doxorubicin or Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include untreated control wells and positive control wells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically 540-570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

ParameterDescriptionTypical Value/Range
Cell Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Treatment Duration Continuous exposure to the compound48 - 72 hours[4]
MTT Incubation Time for formazan crystal formation2 - 4 hours
Absorbance Wavelength Reading for dissolved formazan540 - 570 nm

Part 3: Mechanistic Insights and Advanced Protocols

Should the primary screens yield a positive "hit" (e.g., potent CA inhibition or cytotoxicity), further studies are required to understand the mechanism of action.

Enzyme Inhibition Kinetics

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development. Kinetic studies can distinguish between different modes of inhibition (competitive, non-competitive, etc.).[9][10]

Protocol 4: Enzyme Kinetic Analysis

  • Assay Setup: Perform the CA inhibition assay as described in Protocol 2.

  • Variable Substrate Concentration: For a fixed concentration of the inhibitor, vary the concentration of the substrate (NPA).

  • Data Plotting: Plot the initial reaction velocities against the substrate concentrations.

  • Lineweaver-Burk Plot: Transform the data by plotting the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor reveals the mechanism of inhibition.[10]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate -Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I I Inhibitor (I)

Figure 2: Potential enzyme inhibition mechanisms for this compound.

Cell-Based Mechanism of Action Assays

If the compound is cytotoxic, it is important to determine how it induces cell death.

  • Cell Cycle Analysis: Use flow cytometry with DNA staining (e.g., propidium iodide) to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).[11]

  • Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death induced by the compound.[2]

Conclusion

This document provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of this compound. By following a tiered approach—from broad screening for carbonic anhydrase inhibition and cytotoxicity to more detailed mechanistic studies—researchers can efficiently and robustly profile this novel compound. The emphasis on proper controls, validated protocols, and logical data interpretation ensures the generation of high-quality, trustworthy data, paving the way for further preclinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Turecký, L., & Kura, B. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • O'Hara, L., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. Retrieved from [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28935-28951. Retrieved from [Link]

  • Lahcen, A. A., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(15), 3359. Retrieved from [Link]

  • Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356–17363. Retrieved from [Link]

  • Rajendran, S., & Umapathy, D. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Journal of Applied Toxicology, 38(1), 5-11. Retrieved from [Link]

  • Nishio, K., et al. (2003). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 2(1), 61-70. Retrieved from [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. Retrieved from [Link]

  • Danafar, H., & Sharafi, A. (2017). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Research in Pharmaceutical Sciences, 12(3), 213–221. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Wang, C., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3365. Retrieved from [Link]

  • Abd El-Gilil, R. J. (2020). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Journal of the Iranian Chemical Society, 17, 2683–2697. Retrieved from [Link]

  • de Fátima, Â., et al. (2014). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 843–850. Retrieved from [Link]

  • Abd El-gilil, R. J. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 7–19. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide suppliers and producers. Retrieved from [Link]

Sources

Application Note: A Framework for Characterizing the In Vitro Efficacy of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, tiered experimental framework for conducting initial cell-based characterization of the novel compound 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. As specific biological targets for this molecule are not yet publicly defined, this guide presents a logical, self-validating workflow designed to first establish cytotoxic potential and then to explore fundamental mechanisms of action, including apoptosis and cell cycle disruption. The protocols herein are detailed to ensure reproducibility and provide a solid foundation for further, more targeted investigations.

Introduction: The Scientific Rationale

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically significant drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Sulfonamide derivatives have been shown to exert their effects through diverse mechanisms, such as inhibiting cyclin-dependent kinases (CDKs) to induce apoptosis or perturbing microtubule polymerization, leading to cell cycle arrest.[3][4][5]

Given the structural novelty of this compound, a systematic, phenotype-driven approach is required to elucidate its biological activity. This application note outlines a three-stage assay cascade:

  • Tier 1: Primary Screening. Determine the dose-dependent effect of the compound on the viability of multiple cancer cell lines. This establishes a key quantitative metric: the half-maximal inhibitory concentration (IC50).

  • Tier 2: Mechanistic Elucidation. Investigate how the compound impacts cell fate by assessing markers for programmed cell death (apoptosis) and analyzing its effect on cell cycle progression.

  • Tier 3: Data Integration. Synthesize the findings to build a preliminary hypothesis regarding the compound's mechanism of action, guiding future research.

This structured workflow ensures that resources are used efficiently, moving from broad, cost-effective screening to more complex, hypothesis-driven experiments.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Data Synthesis a Select Diverse Cell Lines (e.g., MCF-7, A549, HepG2) b Dose-Response Treatment (Logarithmic Dilution Series) a->b c MTS Cell Viability Assay b->c d Calculate IC50 Values c->d g Treat Cells at IC50 & 2x IC50 d->g Inform Treatment Concentrations e Apoptosis Assay (Caspase-3/7 Activity) h Integrate Viability, Apoptosis, & Cell Cycle Data e->h f Cell Cycle Analysis (Propidium Iodide Staining) f->h i Formulate Mechanism of Action Hypothesis h->i

Figure 1. A tiered experimental workflow for characterizing a novel compound.

Materials and Reagents

This section provides an overview of the critical materials. Specific commercial kits are suggested for their robustness and widespread use, but equivalent alternatives may be substituted.

Category Item Example Supplier Purpose
Compound This compoundSanta Cruz Biotechnology, Inc.[6]Test Article
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound Solubilization
Cell Lines MCF-7 (Breast Adenocarcinoma)ATCCEpithelial Cancer Model
A549 (Lung Carcinoma)ATCCMesenchymal Cancer Model
HepG2 (Hepatocellular Carcinoma)ATCCLiver Cancer Model
Media & Reagents DMEM, RPMI-1640, or appropriate base mediaGibco (Thermo Fisher)Cell Growth
Fetal Bovine Serum (FBS), Heat-InactivatedGibco (Thermo Fisher)Growth Supplement
Penicillin-Streptomycin Solution (100X)Gibco (Thermo Fisher)Contamination Control
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)Cell Detachment
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Thermo Fisher)Washing
Assay Kits CellTiter 96® AQueous One Solution (MTS)PromegaCell Viability
Caspase-Glo® 3/7 Assay SystemPromegaApoptosis Detection[7]
Propidium Iodide (PI) / RNase Staining BufferBD BiosciencesCell Cycle Analysis
Labware 96-well, clear, flat-bottom tissue culture platesCorningViability/Apoptosis Assays
6-well tissue culture platesCorningCell Cycle Assay
Microcentrifuge tubes, serological pipettes, etc.Standard Lab SuppliersGeneral Use

Tier 1 Protocol: Cell Viability and IC50 Determination

3.1. Principle

The MTS assay is a colorimetric method for assessing cell viability.[8] In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium compound into a purple formazan product, which is soluble in the cell culture medium.[8] The amount of formazan produced, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[9]

3.2. Step-by-Step Protocol

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7, A549, HepG2) to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in DMSO.

    • Perform a serial dilution series in culture medium to create working solutions. A typical 8-point dose-response curve might range from 0.1 µM to 100 µM.

    • Self-Validation: Include appropriate controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.2%).

      • Untreated Control: Cells in medium only.

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

    • Remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. Perform in triplicate for statistical robustness.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The duration should be consistent and long enough to observe a significant effect on proliferation.

  • MTS Assay and Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

3.3. Data Analysis and IC50 Calculation

  • Normalize Data:

    • Subtract the average absorbance of the media blank wells from all other wells.[10]

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100[10]

  • Generate Dose-Response Curve:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal, 4PL) to fit the curve. This can be done using software like GraphPad Prism or R.

  • Determine IC50:

    • The IC50 is the concentration of the compound that inhibits cell viability by 50%. This value is interpolated from the fitted dose-response curve.[11]

    • Trustworthiness: A reliable IC50 value can only be determined if the dose range brackets the 50% response point, with at least two concentrations above and two below this point.[12][13]

Parameter MCF-7 A549 HepG2
Seeding Density (cells/well) 8,0005,00010,000
Incubation Time (hours) 727272
Calculated IC50 (µM) [Insert Data][Insert Data][Insert Data]
R² of Curve Fit >0.95>0.95>0.95

Tier 2 Protocol: Apoptosis Induction (Caspase-3/7 Assay)

4.1. Principle

Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. Their activation is a hallmark of programmed cell death. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[7] This cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal proportional to caspase activity.[7][14]

4.2. Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate (for luminescence) at the same density as the viability assay. Allow to attach for 24 hours.

    • Treat cells in triplicate with the compound at concentrations corresponding to its IC50 and 2x IC50, as determined in Tier 1.

    • Controls: Include a vehicle control (DMSO) and a positive control known to induce apoptosis (e.g., 10 µM Camptothecin).

  • Incubation:

    • Incubate for a shorter duration than the viability assay (e.g., 24 hours), as apoptosis often precedes a complete loss of metabolic activity.

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement and Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data by calculating the fold change in caspase activity relative to the vehicle control.

G cluster_pathway Apoptotic Signaling Compound 3-Bromo-N-ethyl-5- methylbenzenesulfonamide Target Upstream Target (e.g., Kinase, DNA) Compound->Target Initiator Initiator Caspases (e.g., Caspase-8, -9) Target->Initiator Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Cleavage DEVD Substrate Cleavage Executioner->Cleavage Signal Luminescent Signal Cleavage->Signal

Sources

Application Notes and Protocols for the Investigation of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzenesulfonamides in Oncology

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of a diverse range of therapeutic agents.[1] In oncology, derivatives of this scaffold have emerged as promising candidates for anticancer drug discovery due to their ability to target various hallmarks of cancer.[2][3] These compounds have been shown to exert their effects through mechanisms such as the inhibition of carbonic anhydrase isoforms, which are crucial for the survival and proliferation of tumor cells in the acidic microenvironment, and the disruption of microtubule dynamics by targeting tubulin.[1][3][4]

This document provides a comprehensive guide for the investigation of a specific novel compound, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide , as a potential anticancer agent. While extensive research on this particular molecule is not yet available, its structural features suggest it warrants thorough investigation. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its preclinical efficacy and elucidating its mechanism of action.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 951885-52-2[5]
Molecular Formula C9H12BrNO2S[5]
Molecular Weight 278.2 g/mol [5]
Purity ≥98%[5]

Proposed Avenues of Investigation: Mechanistic Hypotheses

Given the known activities of other benzenesulfonamide derivatives, we propose the following potential mechanisms of action for this compound that can be systematically investigated.

Proposed_Mechanisms This compound This compound Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition This compound->Carbonic Anhydrase Inhibition Hypothesis 1 Tubulin Polymerization Disruption Tubulin Polymerization Disruption This compound->Tubulin Polymerization Disruption Hypothesis 2 Kinase Signaling Pathway Modulation Kinase Signaling Pathway Modulation This compound->Kinase Signaling Pathway Modulation Hypothesis 3 Induction of Apoptosis Induction of Apoptosis Carbonic Anhydrase Inhibition->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization Disruption->Cell Cycle Arrest Kinase Signaling Pathway Modulation->Induction of Apoptosis Kinase Signaling Pathway Modulation->Cell Cycle Arrest

Caption: Hypothesized mechanisms of action for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the in vitro and in vivo evaluation of this compound.

Part 1: In Vitro Evaluation

This protocol is a foundational step to determine the dose-dependent cytotoxic effects of the compound on various cancer cell lines.

1. Cell Culture and Maintenance:

  • A panel of human cancer cell lines should be selected to represent different cancer types. For initial screening, consider lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and MDA-MB-231 (triple-negative breast cancer).[6][7]

  • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2 and subculture upon reaching 80-90% confluency.[6]

2. Experimental Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).[6]

  • Treat the cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[6]

Illustrative Data Presentation:

Cancer Cell LineTissue of OriginThis compound IC50 (µM) (Hypothetical Data)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaTo be determined0.8 ± 0.1
A549Lung CarcinomaTo be determined1.2 ± 0.2
MDA-MB-231Triple-Negative Breast CancerTo be determined2.5 ± 0.4

This assay helps to determine if the compound induces programmed cell death.

1. Cell Treatment:

  • Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.[6]

2. Staining Procedure:

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[6]

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[6]

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Compound Compound Bax/Bak Activation Bax/Bak Activation Compound->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by an anticancer agent.

Part 2: In Vivo Evaluation

In vivo models are crucial for assessing the anti-tumor efficacy and potential toxicity of the compound in a living organism.[8][9]

1. Model Selection:

  • Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) for human tumor cell line-derived xenograft (CDX) models.[8][10]

  • For a more clinically relevant model, consider patient-derived xenograft (PDX) models where tumor fragments from patients are implanted into mice.[8][10]

2. Tumor Implantation and Growth:

  • Implant human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into the mice.[8]

  • Monitor tumor growth regularly using calipers.

3. Drug Administration and Monitoring:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitor tumor volume, body weight, and overall health of the mice throughout the study.

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).[8]

In_Vivo_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous/ Orthotopic Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Compound Administration Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Histology, etc.) Data_Collection->Endpoint

Sources

Application Notes and Protocols for the Investigation of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide in Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Sulfonamides in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, there remains a critical need for novel therapeutic agents that can overcome resistance and improve patient outcomes. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, and its derivatives have shown promise in cancer therapy.[1][2][3] This document provides a detailed guide for the preclinical evaluation of a novel sulfonamide derivative, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, as a potential therapeutic agent for AML. While direct studies on this specific compound in AML are not yet prevalent in published literature, this guide synthesizes established methodologies for AML drug discovery with the known biological activities of the broader sulfonamide class of molecules.

The rationale for investigating novel sulfonamides in AML is grounded in their potential to inhibit key cellular processes involved in leukemogenesis. For instance, certain sulfonamide derivatives have been shown to act as inhibitors of crucial enzymes and signaling pathways, such as carbonic anhydrases, which are involved in tumor metabolism, and receptor tyrosine kinases that drive cancer cell proliferation.[1] Furthermore, the structural diversity of sulfonamides allows for the fine-tuning of their pharmacological properties to enhance potency and selectivity against cancer cells.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C9H12BrNO2S[4]
Molecular Weight 278.2 g/mol [4]
CAS Number 951885-52-2[4]
Appearance White to off-white solidCommercially available
Solubility Soluble in DMSO, ethanolBased on general sulfonamide properties

Hypothesized Mechanism of Action in AML

Based on the activities of related sulfonamide compounds, this compound may exert its anti-leukemic effects through various mechanisms. One potential target is the inhibition of bromodomain and extra-terminal (BET) proteins, such as BRD4, which are critical regulators of oncogene transcription in AML.[5][6] Another possibility is the disruption of microtubule dynamics, a mechanism observed with other benzenesulfonamide derivatives in different cancer types.[7] The following protocols are designed to investigate these and other potential mechanisms of action.

Hypothesized_MoA cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes This compound This compound AML Cell AML Cell This compound->AML Cell BRD4 Inhibition BRD4 Inhibition AML Cell->BRD4 Inhibition Microtubule Disruption Microtubule Disruption AML Cell->Microtubule Disruption Other Kinase Inhibition Other Kinase Inhibition AML Cell->Other Kinase Inhibition Decreased Oncogene Transcription (e.g., c-Myc) Decreased Oncogene Transcription (e.g., c-Myc) BRD4 Inhibition->Decreased Oncogene Transcription (e.g., c-Myc) Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Other Kinase Inhibition->Apoptosis Decreased Oncogene Transcription (e.g., c-Myc)->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothesized mechanisms of action for this compound in AML cells.

Experimental Protocols: In Vitro Evaluation

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various AML cell lines and primary patient samples.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, THP-1)

  • Primary AML patient-derived mononuclear cells

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Resazurin-based viability reagent (e.g., CellTiter-Blue) or MTS reagent

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • Multichannel pipette, plate reader

Protocol:

  • Cell Seeding:

    • Culture AML cell lines to logarithmic growth phase.

    • Harvest and count cells, then resuspend in fresh medium to a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of cell suspension per well in a 96-well plate (20,000 cells/well).

    • For primary samples, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation and seed at a similar density.[8]

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in culture medium.

    • Add 100 µL of the 2X compound dilutions to the corresponding wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cytarabine).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for an additional 2-4 hours.

    • Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the compound induces apoptosis in AML cells.

Materials:

  • AML cells treated with the compound at IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat AML cells with the compound as described above.

  • Cell Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow AML Cell Culture AML Cell Culture Treatment with Compound Treatment with Compound AML Cell Culture->Treatment with Compound IC50, 2x IC50 24h, 48h Harvest and Wash Cells Harvest and Wash Cells Treatment with Compound->Harvest and Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest and Wash Cells->Resuspend in Binding Buffer Stain with Annexin V-FITC and PI Stain with Annexin V-FITC and PI Resuspend in Binding Buffer->Stain with Annexin V-FITC and PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V-FITC and PI->Flow Cytometry Analysis Quantify Apoptotic Cells Quantify Apoptotic Cells Flow Cytometry Analysis->Quantify Apoptotic Cells

Caption: Workflow for assessing apoptosis in AML cells using flow cytometry.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression in AML cells.

Materials:

  • AML cells treated with the compound at IC50 concentration for 24 hours.

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Fixation:

    • Harvest and wash the treated cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis, cell cycle, and potential target pathways.

Materials:

  • AML cells treated with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membranes.

  • Primary antibodies (e.g., PARP, Caspase-3, c-Myc, p21, Cyclin D1, BRD4, α-tubulin, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Extraction:

    • Lyse the treated cells in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • Electrophoresis and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control.

Experimental Protocols: In Vivo Evaluation

AML Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of AML.

Materials:

  • Immunocompromised mice (e.g., NSG or NOD/SCID).[9]

  • AML cells (e.g., MV4-11) or primary patient AML cells.

  • Matrigel (optional).

  • This compound formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).

  • Calipers, animal balance.

Protocol:

  • Tumor Implantation:

    • Inject AML cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the mice.[9]

  • Treatment:

    • Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), randomize the mice into treatment and control groups.

    • Administer the compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Monitor tumor volume (for subcutaneous models) and body weight regularly.

    • For intravenous models, monitor for signs of disease progression and assess leukemia burden in peripheral blood, bone marrow, and spleen by flow cytometry at the end of the study.

  • Toxicity Assessment:

    • Observe the mice for any signs of toxicity.

    • At the end of the study, collect major organs for histopathological analysis.

In_Vivo_Workflow AML Cell Implantation (SC or IV) AML Cell Implantation (SC or IV) Tumor/Engraftment Establishment Tumor/Engraftment Establishment AML Cell Implantation (SC or IV)->Tumor/Engraftment Establishment Randomization into Groups Randomization into Groups Tumor/Engraftment Establishment->Randomization into Groups Compound/Vehicle Administration Compound/Vehicle Administration Randomization into Groups->Compound/Vehicle Administration Monitor Tumor Volume and Body Weight Monitor Tumor Volume and Body Weight Compound/Vehicle Administration->Monitor Tumor Volume and Body Weight Assess Leukemia Burden (Flow Cytometry) Assess Leukemia Burden (Flow Cytometry) Monitor Tumor Volume and Body Weight->Assess Leukemia Burden (Flow Cytometry) Toxicity Assessment (Histopathology) Toxicity Assessment (Histopathology) Assess Leukemia Burden (Flow Cytometry)->Toxicity Assessment (Histopathology)

Sources

Application Notes and Protocols for BRD4 Inhibition Assays using 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: BRD4 as a Pivotal Therapeutic Target

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a wide array of human pathologies, including cancer, inflammation, and cardiovascular disease.[1][2][3] BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[4] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[5] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, stimulating transcriptional elongation of key oncogenes such as MYC.[1][6] The central role of BRD4 in driving the expression of genes critical for cancer cell proliferation and survival makes it a compelling target for therapeutic intervention.[6][7] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4 bromodomains have shown significant promise in preclinical and clinical studies, validating BRD4 as a druggable target.[1][8][9]

This application note provides a comprehensive guide for the evaluation of novel small molecule inhibitors of BRD4, using "3-Bromo-N-ethyl-5-methylbenzenesulfonamide" as a representative test compound. While the specific activity of this compound against BRD4 is under investigation, the protocols detailed herein provide a robust framework for its characterization, from initial biochemical screening to cellular target engagement and functional validation.

Mechanism of BRD4 Inhibition

The primary mechanism of action for small molecule BRD4 inhibitors is the competitive displacement of BRD4 from acetylated chromatin. By occupying the acetyl-lysine binding pocket of the bromodomains, these inhibitors prevent the interaction between BRD4 and histones, leading to the downregulation of BRD4-dependent gene transcription.

BRD4_Inhibition_Mechanism cluster_0 Normal BRD4 Function cluster_1 BRD4 Inhibition Acetylated Histone Acetylated Histone BRD4 BRD4 Acetylated Histone->BRD4 Binds to PTEFb PTEFb BRD4->PTEFb Recruits Transcription Transcription PTEFb->Transcription Activates Inhibitor 3-Bromo-N-ethyl-5- methylbenzenesulfonamide BRD4_inhibited BRD4 Inhibitor->BRD4_inhibited Binds to Acetylated Histone_2 Acetylated Histone BRD4_inhibited->Acetylated Histone_2 Binding Blocked Blocked_Transcription Transcription Blocked

Figure 1: Mechanism of BRD4 Inhibition.

Experimental Workflow for Characterizing a Novel BRD4 Inhibitor

The evaluation of a potential BRD4 inhibitor such as "this compound" follows a logical progression from in vitro biochemical assays to cell-based functional assays. This tiered approach allows for the comprehensive characterization of the compound's potency, selectivity, and cellular efficacy.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_assay Biochemical Inhibition Assay (AlphaScreen or TR-FRET) Determine IC50 cell_viability Cell Viability Assay (MTT) Determine GI50 biochem_assay->cell_viability Potent compounds proceed target_engagement Target Engagement (CETSA) Confirm intracellular binding cell_viability->target_engagement Active compounds proceed downstream_effects Downstream Effects (qRT-PCR for MYC, Western Blot) target_engagement->downstream_effects Confirm on-target activity

Figure 2: Experimental Workflow.

Part 1: Biochemical Inhibition Assays

Biochemical assays are the first step in characterizing a novel inhibitor. They provide a quantitative measure of the compound's ability to directly interact with the BRD4 protein and disrupt its binding to an acetylated substrate. Two common and robust methods are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.

Protocol 1: BRD4 Inhibition Assay using AlphaScreen

Principle: This bead-based proximity assay measures the interaction between a GST-tagged BRD4 protein and a biotinylated acetylated histone peptide. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with anti-GST antibody to bind the BRD4 protein. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. A competitive inhibitor will disrupt the BRD4-peptide interaction, separating the beads and causing a decrease in the signal.[10][11][12][13]

Materials:

  • Recombinant GST-tagged BRD4(BD1) protein

  • Biotinylated histone H4 acetylated peptide

  • AlphaScreen Streptavidin Donor Beads

  • AlphaLISA Glutathione Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white opaque microplates

  • "this compound" stock solution in DMSO

  • Positive control inhibitor (e.g., JQ1)

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation:

    • Dilute BRD4(BD1) protein to the desired concentration in assay buffer.

    • Dilute the biotinylated histone peptide to the desired concentration in assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or control to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of DMSO/assay buffer to the control wells (maximum and minimum signal).

    • Add 5 µL of the diluted BRD4(BD1) protein to all wells except the minimum signal control.

    • Add 5 µL of the diluted biotinylated histone peptide to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition:

    • In subdued light, prepare a mixture of AlphaScreen Donor and Acceptor beads in assay buffer.

    • Add 10 µL of the bead mixture to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no BRD4) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter"this compound"JQ1 (Positive Control)
IC50 (nM) To be determined~77 (for BRD4(BD1))

Part 2: Cellular Assays

Cellular assays are essential to determine if the compound can penetrate the cell membrane, engage with BRD4 in a physiological context, and exert a biological effect.

Protocol 2: Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2][6][7][14]

Materials:

  • Human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 acute myeloid leukemia cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • "this compound" stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Parameter"this compound"
GI50 (µM) To be determined
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to verify direct binding of a compound to its target protein within the complex environment of a cell. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to a range of temperatures and quantifying the amount of soluble protein remaining by Western blot.[4][5][15][16][17]

Materials:

  • Cancer cell line of interest

  • "this compound"

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Primary antibody against BRD4

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Treat cultured cells with "this compound" or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble BRD4 by Western blotting.

  • Data Acquisition: Quantify the band intensities for BRD4 at each temperature for both the treated and vehicle control samples.

Data Analysis: Plot the percentage of soluble BRD4 remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 4: Analysis of Downstream Target Gene Expression (qRT-PCR for MYC)

Principle: Since BRD4 is a key regulator of MYC transcription, a functional BRD4 inhibitor is expected to decrease MYC mRNA levels. Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure changes in gene expression.[18][19]

Materials:

  • Cancer cell line

  • "this compound"

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of "this compound" for a defined period (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for MYC and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Compound ConcentrationRelative MYC mRNA Expression (Fold Change)
Vehicle (DMSO)1.0
Concentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of "this compound" or any novel small molecule as a potential BRD4 inhibitor. By systematically progressing from biochemical potency determination to cellular functional assays, researchers can gain valuable insights into the compound's mechanism of action and its therapeutic potential. The successful inhibition of BRD4 and the subsequent downstream effects on cancer cell viability and oncogene expression would warrant further investigation of this compound in more advanced preclinical models.

References

  • Patsnap Synapse. (2024, June 21). What are BRD4 inhibitors and how do they work? Retrieved from [Link]

  • Zhang, G., et al. (2019). Bromodomain-Containing Protein 4: A Druggable Target. Current Drug Targets, 20(15), 1517-1536. [Link]

  • Donati, B., et al. (2018). Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing. [Link]

  • Li, Z., et al. (2025, October 1). Bromodomain containing protein 4 (BRD4) and cancer therapy: A glimpse at dual-target drug development. ResearchGate. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. FEBS Letters, 586(18), 2882-2888. [Link]

  • Zuber, J., et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. Nature, 478(7370), 524-528. [Link]

  • Vakoc, C. R., et al. (2011). RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia. Nature Publishing Group. [Link]

  • Theodossis, A., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(11), 4449-4463. [Link]

  • Korb, E., et al. (2015). Bromodomain 4: a cellular Swiss army knife. Frontiers in Molecular Biosciences, 2, 61. [Link]

  • Alemu, A., et al. (2021). Role of BRD4 in cancer – A review. IP Journal of Diagnostic Pathology and Oncology, 6(2), 79-84. [Link]

  • Wang, Y., et al. (2021). Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics. Frontiers in Immunology, 12, 738734. [Link]

  • Patsnap Synapse. (2023, November 15). What are BRD4 inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]

  • Patsnap Synapse. (2023, September 11). Brief Discussion on Clinically Under-Investigation BRD4 Inhibitors. Retrieved from [Link]

  • Chen, J., & Wang, J. (2020). Bromodomain Inhibitors and Therapeutic Applications. Progress in molecular biology and translational science, 170, 281-325. [Link]

  • Wikipedia. (n.d.). BRD4. Retrieved from [Link]

  • Wang, L., et al. (2024). An updated patent review of BRD4 degraders. Expert Opinion on Therapeutic Patents, 34(9), 655-671. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) TR-FRET Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cellular BRD4 Protein Degradation Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(31), 10999-11009. [Link]

  • Neoplasia Research. (n.d.). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of BRD2, BRD3, and BRD4 proteins in RS4;11.... Retrieved from [Link]

  • OriGene Technologies. (n.d.). c-Myc (MYC) Human qPCR Primer Pair (NM_002467) | HP206146. Retrieved from [Link]

  • OriGene Technologies. (n.d.). Myc Mouse qPCR Primer Pair (NM_010849) | MP208493. Retrieved from [Link]

  • ResearchGate. (n.d.). a c-Myc expression levels were examined using qRT-PCR and were found to.... Retrieved from [Link]

  • Tang, Y., et al. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. Medical Science Monitor, 25, 8747-8757. [Link]

Sources

Application Note & Protocol: In Vitro Cytotoxicity Assessment of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel compound, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and potent cytotoxic effects against various cancer cell lines.[1][2][3][4] Therefore, a robust and reproducible method for assessing the cytotoxicity of new analogues is a critical first step in the drug discovery and development pipeline.[5][6] This guide details a rationale-driven approach, prioritizing the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for primary screening, supplemented by the orthogonal Lactate Dehydrogenase (LDH) release assay for confirmatory analysis. We provide detailed, step-by-step protocols, data analysis procedures for calculating the half-maximal inhibitory concentration (IC₅₀), and expert insights into experimental design to ensure data integrity and trustworthiness.

Introduction: The Rationale for Cytotoxicity Screening

Cytotoxicity is a key parameter that measures the degree to which a substance can cause damage to a cell.[7] In drug discovery, evaluating the cytotoxicity of a novel compound serves two primary purposes: 1) identifying potential therapeutic agents that selectively target and kill cancer cells, and 2) flagging compounds with undesirable toxicity against healthy cells early in the development process.[7]

Given that various bromo- and methoxy-substituted benzenesulfonamides have demonstrated significant cytotoxic activity, it is imperative to evaluate this compound for similar properties.[1][4][8] This application note outlines a two-tiered strategy for a comprehensive assessment.

Choosing the Right Assay: A Multi-Faceted Approach

No single assay can capture all aspects of cell death. Therefore, a multi-assay approach provides a more complete and validated picture of a compound's cytotoxic profile. We recommend a primary assay that measures metabolic activity and a secondary, confirmatory assay that measures cell membrane integrity.

  • Primary Assay: MTT (Metabolic Activity): The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Its sensitivity, reliability, and extensive validation make it the gold standard for primary screening of novel compounds.[11]

  • Confirmatory Assay: LDH Release (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay measures a different hallmark of cell death: the loss of plasma membrane integrity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[12] Measuring the amount of LDH in the supernatant provides a direct quantification of cell death.[13] Using this assay orthogonally helps to confirm that the effects observed in the MTT assay are due to cell death rather than simply metabolic inhibition.

Part I: Primary Cytotoxicity Screening via MTT Assay

Principle of the MTT Assay

The core of the MTT assay is the enzymatic conversion of the water-soluble, yellow MTT into an insoluble, purple formazan product. This reduction is catalyzed by mitochondrial succinate dehydrogenases in metabolically active cells.[5] Dead or inactive cells lose this ability. The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically, typically around 570 nm.[14][15] The intensity of the color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution seed Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 treat Treat Cells with Compound (Include Vehicle & Untreated Controls) incubate1->treat compound Prepare Serial Dilutions of This compound incubate2 Incubate for 24-72h (Desired exposure time) treat->incubate2 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate3->solubilize shake Incubate/Shake for 15 min (Ensure complete dissolution) solubilize->shake read Read Absorbance (570 nm) shake->read Data Analysis Data Analysis read->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

A. Materials and Reagents

  • Cell Line: A relevant human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.[5][6]

  • Test Compound: this compound.

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at -20°C, protected from light.[9]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[15]

  • Other: Sterile 96-well flat-bottom plates, PBS, trypsin-EDTA, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate spectrophotometer.

B. Preparation of Compound Stock

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Create serial dilutions from this stock in culture medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

C. Experimental Procedure

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.[10][15]

  • Compound Treatment: Carefully remove the medium. Add 100 µL of medium containing the various concentrations of the test compound to the appropriate wells.

    • Experimental Wells: Triplicate wells for each compound concentration.

    • Vehicle Control: Triplicate wells with medium containing the same final concentration of DMSO as the experimental wells.

    • Untreated Control (100% Viability): Triplicate wells with fresh medium only.

    • Blank Control: Triplicate wells with medium but no cells, to subtract background absorbance.[9][10]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls) and mix gently.[10][14]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will form visible purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[9]

Part II: Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other wells.

    • Corrected OD = OD_sample - OD_blank

  • Percentage Viability:

    • % Viability = (Corrected OD_treated / Corrected OD_untreated_control) x 100

Determination of the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process (in this case, cell viability) by 50%.[16][18]

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope, four-parameter).[19][20]

  • IC₅₀ Calculation: The software will directly calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark.[20]

Sample Data Presentation
Concentration (µM)Log(Concentration)Avg. Absorbance (570 nm)Corrected Absorbance% Viability
0 (Control) N/A1.2541.204100.0%
0.1 -1.01.2111.16196.4%
1 0.01.0581.00883.7%
10 1.00.6820.63252.5%
50 1.70.2330.18315.2%
100 2.00.1150.0655.4%
Blank N/A0.050N/AN/A
Calculated IC₅₀ ~9.5 µM

Note: Data are for illustrative purposes only.

Part III: Confirmatory Analysis via LDH Release Assay

To validate the cytotoxic effects observed, it is best practice to use an orthogonal assay. The LDH assay confirms cell death by measuring membrane rupture.

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[12] When the plasma membrane is damaged, LDH is rapidly released into the surrounding culture medium.[7] The assay uses an enzymatic reaction that ultimately leads to the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[13]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_controls Phase 2: Prepare Controls cluster_assay Phase 3: Assay Execution seed Seed & Treat Cells in 96-Well Plate (Same as MTT Protocol Steps 1-2) incubate Incubate for Exposure Period (e.g., 24-72h) seed->incubate transfer Transfer Supernatant to a New 96-Well Plate incubate->transfer spontaneous Spontaneous LDH Release (Untreated Cells) maximum Maximum LDH Release (Add Lysis Buffer to Control Wells) add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate_rt Incubate at RT for 30 min (Protected from light) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (490 nm) add_stop->read Data Analysis Data Analysis read->Data Analysis

Caption: Workflow for the LDH cytotoxicity assay.

Abbreviated Protocol: LDH Assay
  • Setup: Prepare and treat a 96-well plate with cells and the compound exactly as described for the MTT assay (Steps 1-3).

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (untreated cells lysed with a provided lysis buffer).[21]

  • Supernatant Collection: After incubation, centrifuge the plate briefly (if cells are in suspension) or proceed directly. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[21]

  • Reaction: Add 50 µL of the LDH Reaction Mixture to each well.[21]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop and Read: Add 50 µL of Stop Solution to each well and measure the absorbance at 490 nm.[21]

  • Calculation: Calculate % Cytotoxicity using the formula provided in the manufacturer's kit, which normalizes the experimental values to the spontaneous and maximum release controls.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. JoVE. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health (NIH). [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Institutes of Health (NIH). [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH). [Link]

  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Taylor & Francis Online. [Link]

  • Benzenesulfonamide, p-bromo-N-ethyl-. PubChem. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

Sources

Application Notes and Protocols for the Purification of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Purity in Sulfonamide Chemistry

3-Bromo-N-ethyl-5-methylbenzenesulfonamide is a substituted aromatic sulfonamide. As with many compounds in drug discovery and materials science, its utility is intrinsically linked to its purity. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact downstream applications, leading to erroneous biological data, altered material properties, and complications in regulatory approval processes. Therefore, the development of robust and efficient purification strategies is not merely a procedural step but a critical component of the research and development lifecycle.

This guide provides a comprehensive overview of established techniques for the purification of this compound. We will delve into the theoretical underpinnings of each method, present detailed, actionable protocols, and offer insights gleaned from extensive experience in synthetic and medicinal chemistry. The methodologies described herein are designed to be self-validating, encouraging a systematic and logical approach to achieving high levels of purity.

Physicochemical Properties: A Foundation for Purification Strategy

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and the behavior of analogous sulfonamides.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₉H₁₂BrNO₂S[1]Provides the molecular weight for characterization.
Molecular Weight 278.16 g/mol [1]Useful for mass spectrometry and calculating molar equivalents.
Polarity Moderately polarInfluences choice of solvents for recrystallization and chromatography.
Solubility Likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol, ethanol) and poorly soluble in nonpolar solvents (e.g., hexane) and water.Key for selecting appropriate solvent systems.
Melting Point Expected to be a solid at room temperature with a distinct melting point. The melting point of the related compound 3-Bromo-N-methylbenzenesulfonamide is 62-66°C[2].A sharp melting point is an indicator of purity.
Acidity/Basicity The sulfonamide proton (N-H) is weakly acidic.This property can be exploited in liquid-liquid extraction by adjusting the pH of the aqueous phase[3][4].

I. Recrystallization: The Gold Standard for Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[5]

Causality Behind Solvent Selection:

The choice of solvent is paramount for successful recrystallization. For a moderately polar compound like this compound, a range of solvents should be screened. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[5] The "like dissolves like" principle suggests that solvents of similar polarity to the solute will be most effective.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[6] This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

Step-by-Step Methodology:

  • Solvent System Selection: Find a pair of miscible solvents, one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). For our target molecule, a good starting point could be ethyl acetate (solvent) and hexane (anti-solvent).

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "solvent" at room temperature.[7]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy.[7]

  • Inducing Crystallization: If crystals do not form readily, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystal Growth and Isolation: Allow the flask to stand undisturbed to allow for crystal growth. Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry as described above.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
No crystals form Too much solvent was used; the solution is not supersaturated.Re-heat the solution to evaporate some of the solvent and allow it to cool again.[6]
Oiling out The solution is supersaturated at a temperature above the compound's melting point.Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.[6]
Low recovery The compound is too soluble in the cold solvent.Use a different solvent or a solvent/anti-solvent system. Ensure the flask is sufficiently cooled in an ice bath.

II. Column Chromatography: Purification Based on Differential Adsorption

Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[8] For this compound, its moderate polarity makes it an excellent candidate for purification by silica gel chromatography.

The Principle of Separation:

More polar compounds will adhere more strongly to the polar silica gel stationary phase and will elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase. The choice of the mobile phase (eluent) is critical for achieving good separation.

Protocol 3: Silica Gel Column Chromatography

Step-by-Step Methodology:

  • Eluent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified product.

Advanced Chromatographic Techniques:

For challenging separations, gradient elution, where the polarity of the mobile phase is gradually increased over time, can be highly effective.[9] For instance, starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration can resolve closely eluting impurities.

III. Liquid-Liquid Extraction: Exploiting pH-Dependent Solubility

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[8] The weakly acidic nature of the sulfonamide proton allows for its selective extraction based on pH adjustments.[3][4]

The Underlying Chemistry:

By treating an organic solution of the crude product with an aqueous base (e.g., dilute NaOH), the acidic sulfonamide can be deprotonated to form a water-soluble salt. This salt will partition into the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the sulfonamide, causing it to precipitate out or be extracted back into a fresh organic phase.

Protocol 4: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base (e.g., 5% NaOH solution). The sulfonamide will be deprotonated and move into the aqueous layer. Separate the two layers.

  • Isolation of Impurities: The organic layer now contains non-acidic impurities and can be discarded (after ensuring the desired product is not present via TLC).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified sulfonamide should precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, the acidified aqueous layer can be extracted with a fresh portion of organic solvent, followed by drying and evaporation of the solvent.

Visualization of Purification Workflows

A logical approach to purification often involves a combination of the techniques described above.

Caption: A decision tree for the purification of this compound.

Caption: A generalized workflow for the recrystallization of sulfonamide products.[6]

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its synthesis and application. By systematically applying the principles of recrystallization, column chromatography, and liquid-liquid extraction, researchers can achieve high levels of purity. The choice of method will depend on the nature and quantity of the impurities present. A multi-step purification strategy, often combining an initial extraction or chromatographic step followed by a final recrystallization, is frequently the most effective approach to obtaining an analytically pure compound.

References

  • Chafetz, L. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. J Pharm Sci., 67(10), 1415-9. [Link]

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Chafetz, L. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2184. [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?.
  • Bekele, E. T., et al. (2018). Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples. J. Nutrition and Food Processing.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(9), 389-395. [Link]

  • Asghar, M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 892102. [Link]

  • ResearchGate. (2018). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Moore, M. L., & Miller, C. S. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Oxford Academic. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(9), 389-395. [Link]

  • Labsolu. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide.
  • Wang, Y., et al. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Molecules, 26(11), 3183. [Link]

  • Chemigran Pte Ltd. (n.d.). 3-Bromo-n-methylbenzenesulfonamide.
  • NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64344. [Link]

  • NIH. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 939-950. [Link]

  • PubChem. (n.d.). 3-Bromo-N-methylbenzamide.
  • ChemicalBook. (n.d.). N-ETHYL 3-BROMO-5-METHYLBENZENESULFONAMIDE.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BLD Pharm. (n.d.). 3-Bromo-N-ethyl-5-methylbenzamide.
  • PubChem. (n.d.). 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide.
  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
  • BLD Pharm. (n.d.). 3-Bromo-N-butyl-5-methylbenzenesulfonamide.
  • ChemicalBook. (n.d.). 3-Bromo-N-methyl-5-nitrobenzamide synthesis.
  • Taylor & Francis Online. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 939-950. [Link]

  • PubChem. (n.d.). 3-Bromo-5-ethyl-3-methyloctane.
  • BuyersGuideChem. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide suppliers and producers.
  • Taylor & Francis Online. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 939-950. [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
  • cas号查询. (n.d.). 1000280-25-0_3-(2-(4-bromo-phenyl)-5-methyl-pyrrol-1-yl).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific sulfonamide synthesis. Here, we dissect common experimental pitfalls and provide robust, field-tested solutions to optimize your reaction outcomes.

The synthesis of a secondary sulfonamide, such as this compound, is fundamentally a nucleophilic substitution reaction between 3-bromo-5-methylbenzenesulfonyl chloride and ethylamine. While mechanistically straightforward, the success of this reaction is highly sensitive to reagent quality, reaction conditions, and purification techniques.[1] This guide will address these critical parameters in a practical, question-and-answer format.

Troubleshooting Guide: Overcoming Low Yields

Low yields are a frequent bottleneck in synthetic chemistry. The following section addresses the most common issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.

Q1: My reaction yield is consistently below optimal levels. What are the most probable causes?

Low yield is a systemic problem that can usually be traced back to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or losses during product work-up and purification.

  • Reagent Integrity: The primary suspect is often the 3-bromo-5-methylbenzenesulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[2][3]

  • Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critically interlinked. An inappropriate base may fail to effectively scavenge the HCl byproduct, while incorrect temperature control can either stall the reaction or promote side reactions.[4]

  • Work-up and Purification Losses: The sulfonamide product may have some aqueous solubility, leading to losses during extraction. Furthermore, improper crystallization or chromatographic techniques can significantly diminish the final isolated yield.

Below is a workflow to systematically diagnose the source of low yield.

G cluster_start cluster_reagents Phase 1: Reagent Integrity cluster_reaction Phase 2: Reaction Optimization cluster_workup Phase 3: Work-up & Purification cluster_end start Low Yield Reported reagent_check Verify Starting Materials start->reagent_check sulfonyl_chloride Check Sulfonyl Chloride Purity (NMR, mp, moisture sensitivity) reagent_check->sulfonyl_chloride Key vulnerability amine_check Check Ethylamine Quality (Anhydrous? Correct concentration?) reagent_check->amine_check solvent_check Ensure Dry Solvents reagent_check->solvent_check condition_check Evaluate Reaction Conditions sulfonyl_chloride->condition_check amine_check->condition_check solvent_check->condition_check base_choice Optimize Base (e.g., Pyridine, TEA, DIPEA) condition_check->base_choice temp_control Monitor Temperature (0°C to RT is typical) condition_check->temp_control reaction_monitoring Track Progress via TLC/LC-MS condition_check->reaction_monitoring workup_check Refine Post-Reaction Process base_choice->workup_check temp_control->workup_check reaction_monitoring->workup_check extraction Optimize Extraction Protocol (Adjust pH, use brine wash) workup_check->extraction purification Select Appropriate Purification (Crystallization vs. Chromatography) workup_check->purification end_node Optimized Yield extraction->end_node purification->end_node

Troubleshooting workflow for low-yield sulfonamide synthesis.
Q2: How can I verify the quality of my 3-bromo-5-methylbenzenesulfonyl chloride starting material?

Given its reactivity with water, it is crucial to handle and store sulfonyl chloride under anhydrous conditions.[5][6]

  • Visual Inspection: Fresh, pure sulfonyl chloride should be a clear oil or a low-melting solid. A cloudy appearance or the presence of solid white precipitates suggests hydrolysis to the corresponding sulfonic acid.

  • Analytical Confirmation:

    • ¹H NMR: Check for the absence of broad peaks that would indicate the presence of sulfonic acid.

    • Melting Point: If the material is solid, a sharp melting point close to the literature value indicates high purity.

  • Handling Best Practices: Always handle sulfonyl chloride in a glovebox or under a stream of inert gas (e.g., nitrogen or argon). Use fresh bottles and ensure syringes and glassware are thoroughly dried before use.

Q3: What are the best choices for the base and solvent in this reaction?

The primary role of the base is to neutralize the HCl generated during the reaction, driving it to completion. The solvent must dissolve the reactants and be inert under the reaction conditions.

  • Base Selection: A tertiary amine base is typically used.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used as the solvent as well.

    • Triethylamine (TEA): A stronger, non-nucleophilic base. It is a very common and effective choice.

    • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base useful if side reactions with the base are a concern.

  • Solvent Selection: Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride.

    • Dichloromethane (DCM): Excellent solvent for this reaction, dissolves most starting materials well and is unreactive.

    • Acetonitrile (ACN): A more polar aprotic solvent that can also be effective.[7][8]

    • Tetrahydrofuran (THF): Another common choice, but ensure it is anhydrous.

Base / Solvent SystemProsCons
Pyridine (as solvent) Acts as base and catalyst; simple setup.Can be difficult to remove; potential for side reactions.
TEA in DCM Strong, non-nucleophilic base; clean reaction.TEA salts can sometimes complicate work-up.
DIPEA in DCM/ACN Sterically hindered, very low nucleophilicity.More expensive; lower basicity than TEA.

A good starting point is to use 1.1 to 1.5 equivalents of triethylamine in anhydrous dichloromethane.

Q4: My product seems to be lost during the aqueous work-up. How can I improve my extraction efficiency?

Sulfonamides can have partial water solubility, and their salts are often highly water-soluble. Careful control of pH is key.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench cautiously with water or dilute acid (e.g., 1M HCl) to neutralize excess amine base.

  • pH Adjustment: Ensure the aqueous layer is acidic (pH 2-3) before extraction. This protonates the tertiary amine base, forming a water-soluble salt (e.g., triethylammonium chloride) that will partition into the aqueous phase, while the neutral sulfonamide product remains in the organic layer.

  • Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like DCM or ethyl acetate.

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water and break emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Can you provide a reliable, optimized protocol for the synthesis of this compound?

The following protocol is a robust starting point for achieving a high yield.

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq).

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the ethylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting sulfonyl chloride.

  • Work-up:

    • Quench the reaction by adding 1M HCl (aq).

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[9][10]

Q2: What are the expected spectroscopic signatures for this compound?

Verifying the structure of the final product is essential. While specific shifts can vary slightly based on the solvent, the following are expected ¹H NMR signals:

  • Aromatic Protons: Three signals in the aromatic region (approx. 7.5-7.8 ppm), each integrating to 1H.

  • Ethyl Group (CH₂): A quartet around 3.0-3.2 ppm, coupled to the CH₃ group.

  • Sulfonamide N-H: A triplet (or broad singlet) around 4.8-5.2 ppm, coupled to the adjacent CH₂ group.

  • Aromatic Methyl Group: A singlet around 2.4 ppm.

  • Ethyl Group (CH₃): A triplet around 1.1-1.2 ppm, coupled to the CH₂ group.

¹³C NMR, IR spectroscopy, and mass spectrometry should also be used for full characterization.

Q3: What are the key considerations for scaling up this reaction?

Scaling up requires careful attention to safety and process control.

  • Exothermicity: The reaction is exothermic. For larger scales, ensure adequate cooling and perform the addition of the amine solution slowly to maintain temperature control. A jacketed reactor is recommended.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially as a significant amount of salt precipitates.

  • Purification: Recrystallization is often more practical and economical than chromatography for large-scale purification.[9] Develop a robust crystallization procedure at a small scale before attempting a large-scale run.

References

  • Barbasiewicz, M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Crossley, F. S. (1957). Sulfonamide purification process. U.S.
  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide (CAS No. 951885-52-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By integrating established chemical principles with practical, field-proven insights, this resource aims to provide robust troubleshooting strategies and detailed experimental protocols.

I. Overview of Purification Challenges

The purification of this compound, like many sulfonamides, can present several challenges. These often stem from the presence of structurally similar impurities from the synthesis, the compound's specific solubility profile, and its potential for polymorphism. Common issues include colored impurities, difficulty in achieving high purity, low recovery yields, and the formation of oils instead of crystalline solids during recrystallization.

Potential Sources of Impurities:

  • Unreacted Starting Materials: Residual 3-bromo-5-methylbenzenesulfonyl chloride or ethylamine.

  • Side Products: Formation of bis-sulfonated products or hydrolysis of the sulfonyl chloride.[2][3]

  • Solvent-Related Impurities: Trapped solvent molecules within the crystal lattice.

This guide provides a systematic approach to overcoming these obstacles through recrystallization and column chromatography, the two most effective purification techniques for this class of compounds.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

A. Recrystallization Issues

Q1: My crude product is an oil and won't crystallize ("oiling out"). What should I do?

A1: "Oiling out" is a common issue with sulfonamides where the compound separates as a liquid instead of a solid.[4] This often occurs when the solution is too concentrated, cooled too quickly, or when significant impurities are present.

Causality: The high concentration of the solute or impurities can depress the melting point of the mixture to below the temperature of the crystallization solution.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the mixture. Allow it to cool more slowly.[4]

  • Solvent System Modification: The polarity of your solvent may not be optimal. Experiment with a mixed solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[4] Start by dissolving the compound in the "good" solvent (e.g., ethanol) and slowly add the "anti-solvent" (e.g., water) until turbidity persists.[5]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure this compound.[4]

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: Low yield is often a result of using too much solvent or premature crystallization.

Causality: Excessive solvent will keep a significant portion of your product dissolved even at low temperatures. Premature crystallization can lead to product loss on filtration apparatus.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.[4]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.[6]

  • Recycle Mother Liquor: The filtrate from the first crop of crystals can sometimes be concentrated and cooled again to yield a second, albeit less pure, crop of crystals.[7]

Q3: The purified crystals are still colored. How can I remove the color?

A3: Colored impurities are common in organic synthesis.

Causality: These are often highly conjugated molecules formed as byproducts.

Solution:

  • Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight). Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4][5]

B. Column Chromatography Issues

Q1: I'm not getting good separation of my product from an impurity on the column.

A1: Poor separation in column chromatography is usually due to an inappropriate solvent system or improper column packing.

Causality: The polarity of the eluent directly affects how strongly compounds adhere to the stationary phase (e.g., silica gel). If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

Solutions:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. The ideal system should give your product a retention factor (Rf) of around 0.3-0.4.

  • Use a Solvent Gradient: Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity of the eluent to move your product off the column.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these lead to poor separation.[8] A slurry packing method is often recommended for silica gel.[9]

  • Sample Loading: Load the sample in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.[10]

Q2: My product is eluting with a non-polar impurity. How can I separate them?

A2: Given the structure of this compound, it is a relatively polar molecule due to the sulfonamide group. Non-polar impurities could include unreacted starting materials or byproducts.

Causality: The polarity difference between your product and the impurity might not be large enough for effective separation with a standard silica gel column.

Solutions:

  • Adjust Solvent Polarity: Use a less polar eluent to increase the retention time of your product on the column, allowing the non-polar impurity to elute first.

  • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different adsorbent. Alumina (acidic, neutral, or basic) can offer different selectivity.[8]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin adding the eluent to the top of the column. Collect fractions as the solvent drips from the bottom.[10] If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[10]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Data Presentation & Visualization

Table 1: Suggested Starting Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationIsopropanol/WaterGood balance of polarity for sulfonamides.[7]
RecrystallizationEthanol/WaterCommonly used and effective for many sulfonamides.[2]
Column ChromatographyHexanes/Ethyl AcetateAllows for a wide range of polarities to be explored for effective separation on silica gel.
Column ChromatographyDichloromethane/MethanolA more polar system for compounds that are not very soluble in ethyl acetate.

Diagram 1: Troubleshooting Workflow for Recrystallization

G start Crude Product tlc 1. TLC Analysis to Determine Eluent start->tlc pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample in Minimal Solvent pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. The content is structured in a question-and-answer format to directly address common challenges encountered by researchers in synthetic and medicinal chemistry laboratories.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in this sulfonylation reaction typically stem from three critical factors: hydrolysis of the starting material, improper base stoichiometry, or suboptimal reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride: The primary starting material, 3-Bromo-5-methylbenzenesulfonyl chloride, is highly sensitive to moisture. If it hydrolyzes to the corresponding sulfonic acid, it will no longer react with ethylamine, leading to a direct loss of yield[1].

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel[1].

  • Insufficient or Incorrect Base: The reaction between the sulfonyl chloride and ethylamine generates one equivalent of hydrochloric acid (HCl)[1]. Without a suitable base to neutralize this acid, the HCl will protonate the ethylamine starting material, rendering it non-nucleophilic and effectively stopping the reaction[1][2].

    • Solution: Use at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine. One equivalent neutralizes the generated HCl, while the second acts as a general base to facilitate the reaction. An excess is often recommended to ensure the reaction goes to completion[1][2].

  • Suboptimal Reaction Temperature: While room temperature can work, controlling the temperature, especially during the addition of the highly reactive sulfonyl chloride, is crucial for minimizing side reactions and ensuring clean conversion.

    • Solution: Begin the reaction at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to slowly warm to room temperature to ensure completion. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

Q2: I'm observing a significant amount of an unknown, higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic issue when using primary amines like ethylamine. The byproduct is almost certainly the bis-sulfonylated product, N,N-bis(3-bromo-5-methylphenylsulfonyl)ethanamine.

  • Mechanism of Formation: After the desired N-ethyl sulfonamide is formed, the proton on the sulfonamide nitrogen becomes acidic. In the presence of the base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then attack a second molecule of 3-Bromo-5-methylbenzenesulfonyl chloride, resulting in the undesired bis-sulfonylated byproduct[2][3].

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents of ethylamine) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is more likely to react with the more nucleophilic starting amine rather than the less reactive sulfonamide anion[3].

    • Slow Rate of Addition: The most effective method to prevent this side reaction is to add the sulfonyl chloride slowly (dropwise) to the solution containing the ethylamine and base. This maintains a very low concentration of the sulfonyl chloride in the flask at any given time, heavily favoring the initial reaction with the more abundant ethylamine[2][3].

    • Lower the Temperature: Reducing the reaction temperature to 0 °C or even -20 °C during the addition of the sulfonyl chloride significantly slows the rate of the undesired second reaction more than the desired first reaction[3].

Q3: What are the optimal starting conditions and protocol for this synthesis?

Based on established methods for selective mono-sulfonylation of primary amines, the following protocol and conditions are recommended for a clean and high-yielding reaction[3].

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents prevent reaction with the sulfonyl chloride and offer good solubility for reactants[3].
Amine Ethylamine (1.1 equivalents)A slight excess favors mono-sulfonylation and compensates for any volatility.
Sulfonyl Chloride 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 equivalent)The limiting reagent.
Base Triethylamine (TEA) or Pyridine (2.0-2.2 equivalents)Non-nucleophilic base to neutralize HCl without competing in the reaction[2][3].
Temperature 0 °C during addition, then warm to room temperatureControls exotherm and minimizes bis-sulfonylation side reaction[3].
Addition Time 30-60 minutesSlow, dropwise addition is critical to prevent byproduct formation[3].
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride[1].
Experimental Protocols
Optimized Synthesis Protocol

This protocol is designed to maximize the yield of the desired mono-sulfonated product.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, ~0.1 M concentration based on the sulfonyl chloride).

  • Amine & Base Addition: Add ethylamine (1.1 mmol) followed by triethylamine (2.2 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask or syringe, dissolve 3-Bromo-5-methylbenzenesulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the sulfonyl chloride is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[3].

Purification Strategy

The crude product can be purified by one of the following methods:

  • Flash Column Chromatography: This is the most common method. The crude material can be purified on silica gel using a gradient of ethyl acetate in hexanes[3][4].

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

Visual Guides & Workflows

Reaction_Scheme cluster_reactants Reactants reac1 3-Bromo-5-methyl- benzenesulfonyl chloride arrow_node reac1->arrow_node reac2 Ethylamine prod 3-Bromo-N-ethyl-5-methyl- benzenesulfonamide plus2 + HCl plus1 + arrow_node->prod Triethylamine (Base) DCM, 0°C to RT

Caption: Reaction scheme for the synthesis of the target sulfonamide.

Troubleshooting_Workflow start Start: Low Yield or Impure Product q1 Are reaction conditions strictly anhydrous? start->q1 sol1 Resolution: 1. Oven-dry all glassware. 2. Use anhydrous solvents. 3. Run under N2 or Ar. q1->sol1 No q2 Is base stoichiometry correct (≥2 equiv.)? q1->q2 Yes sol1->q2 sol2 Resolution: Use 2.0-2.2 equivalents of TEA or Pyridine. q2->sol2 No q3 Is bis-sulfonylation byproduct observed? q2->q3 Yes sol2->q3 sol3 Resolution: 1. Add sulfonyl chloride dropwise over 30-60 min. 2. Cool reaction to 0°C during addition. q3->sol3 Yes end Optimized Reaction: High Yield, Pure Product q3->end No sol3->end

Caption: A workflow for troubleshooting and resolving common synthesis issues.

References
  • Technical Support Center: Optimizing Sulfonamide Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Sulfonylation of Primary Amines. (n.d.). Benchchem.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. (n.d.). Benchchem.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health (NIH).

Sources

Technical Support Center: 3-Bromo-N-ethyl-5-methylbenzenesulfonamide Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to anticipate and characterize potential degradation products of this molecule. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs) on Degradation

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

A1: Based on the structure, which includes a sulfonamide linkage, a brominated aromatic ring, and an N-ethyl group, the primary anticipated degradation pathways are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage, particularly under acidic conditions, which can yield 3-bromo-5-methylbenzenesulfonic acid and ethylamine.[1][2] While generally stable under neutral and alkaline conditions, prolonged exposure to strong bases at elevated temperatures could also induce hydrolysis.[3]

  • Photodegradation: Aromatic bromine compounds can be labile under UV irradiation.[4][5] This could lead to debromination or the formation of hydroxylated species through reactions with oxidative radicals generated in the presence of light and oxygen.[6]

  • Oxidation: The N-ethyl group and the aromatic ring are potential sites for oxidation. Oxidative stress, for instance from peroxide contaminants or deliberate exposure to oxidizing agents, could lead to N-dealkylation or hydroxylation of the benzene ring.[7][8]

Q2: I am observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for a while. Could these be degradation products?

A2: Yes, it is highly probable. The appearance of new, typically more polar, peaks in your chromatogram is a classic sign of degradation. To confirm, you should compare the chromatogram to that of a freshly prepared sample. If you suspect degradation, a forced degradation study can help you systematically identify the potential impurities.

Q3: What are the regulatory expectations for identifying and characterizing degradation products?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) and FDA require that potential degradation products in a drug substance or product be identified and characterized.[9][10] Forced degradation studies are a critical component of this process, as they help to establish the stability-indicating nature of analytical methods and provide insight into the degradation pathways.[10][11] The goal is typically to induce between 5-20% degradation of the parent compound to ensure that the analytical method can detect and quantify any significant degradants.[9][11]

II. Troubleshooting Guide for Degradation-Related Issues

This guide provides a structured approach to resolving common experimental challenges related to the degradation of this compound.

Issue 1: Inconsistent Potency or Activity in Biological Assays
  • Symptom: You observe a decrease in the expected biological activity of your compound over time or between different batches.

  • Potential Cause: The active parent compound may be degrading into less active or inactive products.

  • Troubleshooting Steps:

    • Verify Sample Integrity: Immediately analyze the problematic sample alongside a freshly prepared standard using a stability-indicating HPLC method.

    • Peak Area Comparison: Compare the peak area of the parent compound in the stored sample to that of the fresh standard. A significant decrease suggests degradation.

    • Identify Degradants: If new peaks are present, proceed with identification using LC-MS to obtain molecular weights, which can provide clues to the degradant structures.

    • Review Storage Conditions: Ensure the compound is stored under appropriate conditions (e.g., protected from light, at a low temperature, and under an inert atmosphere if necessary).

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: Your HPLC or LC-MS analysis shows one or more peaks that are not present in the reference standard.

  • Potential Cause: This could be due to degradation during sample preparation, analysis, or storage.

  • Troubleshooting Workflow:

G start Unknown Peak Detected check_blank Analyze a solvent blank. Is the peak present? start->check_blank contaminant Source is likely solvent, septum, or system contamination. check_blank->contaminant Yes fresh_prep Prepare a fresh sample and analyze immediately. check_blank->fresh_prep No peak_persists Is the peak still present? fresh_prep->peak_persists peak_gone Degradation occurred during storage or previous prep. peak_persists->peak_gone No stress_sample Subject fresh sample to heat (e.g., 60°C for 2h). Does the peak increase? peak_persists->stress_sample Yes thermal_degrad Peak is likely a thermal degradation product. stress_sample->thermal_degrad Yes no_increase Consider other stress factors (light, pH in mobile phase). stress_sample->no_increase No

Caption: Troubleshooting workflow for identifying the source of unknown chromatographic peaks.

III. Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC or UPLC system with a PDA/UV detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidation: Use 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound in the analysis solvent at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze the samples by HPLC-UV, monitoring for the decrease in the parent peak and the appearance of new peaks.

    • Analyze samples showing significant degradation by LC-MS to obtain mass information for the new peaks.

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound.[9][11] Adjust stress conditions (time, temperature, concentration of stressor) if degradation is too low or too high.

  • Compare the mass-to-charge ratios (m/z) of the degradation products with the predicted structures from known degradation pathways.

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl60°C, 24-48h3-bromo-5-methylbenzenesulfonic acid, Ethylamine
Base Hydrolysis 0.1 M - 1 M NaOH60°C, 24-48h3-bromo-5-methylbenzenesulfonic acid, Ethylamine
Oxidation 3% H₂O₂Room Temp, 24hN-de-ethylated sulfonamide, Ring hydroxylated species
Thermal Heat80°C (solid), 60°C (solution)Products of C-Br bond cleavage, other rearrangement products
Photolytic UV/Vis LightICH Q1B GuidelinesDebrominated product, Ring hydroxylated species
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Parameters (starting conditions, to be optimized):

ParameterSetting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA detector, 200-400 nm (monitor at λmax of the parent compound)

Method Validation:

  • Inject a mixture of the stressed samples (where degradation was observed) to demonstrate that the degradation product peaks are resolved from the parent peak and from each other.

  • Perform peak purity analysis using the PDA detector to ensure that the parent peak in the stressed samples is not co-eluting with any degradants.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) stock->stress sample_prep Neutralize & Dilute stress->sample_prep hplc HPLC-PDA Analysis sample_prep->hplc lcms LC-MS Analysis sample_prep->lcms peak_id Identify Degradation Peaks hplc->peak_id method_val Validate Stability- Indicating Method hplc->method_val lcms->peak_id pathway Propose Degradation Pathways peak_id->pathway

Sources

Technical Support Center: Synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. Our approach is rooted in a deep understanding of reaction mechanisms to empower you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis, providing not just solutions but the mechanistic reasoning behind them.

Stage 1: Sulfonation of m-Xylene

The initial step involves the sulfonation of m-xylene to produce the key intermediate, 3-methyl-5-methylbenzenesulfonic acid (m-xylene-4-sulfonic acid).

Question 1: My sulfonation reaction is producing a significant amount of an insoluble white solid, leading to low yields of the desired sulfonic acid. What is this byproduct and how can I prevent its formation?

Answer: The insoluble white solid is likely the diaryl sulfone byproduct, specifically 2,4,2',4'-tetramethyldiphenyl sulfone. This side reaction is common in electrophilic aromatic sulfonation, particularly when using potent sulfonating agents like sulfur trioxide (SO₃) or oleum.

Mechanism of Sulfone Formation: The formation of the sulfone occurs when a molecule of the already formed sulfonic acid acts as an electrophile and reacts with another molecule of m-xylene. This is more prevalent at higher temperatures and with a high concentration of the sulfonating agent.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature (0-10 °C) during the addition of the sulfonating agent. This disfavors the secondary reaction leading to the sulfone.

  • Gradual Addition of Sulfonating Agent: Add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the m-xylene with vigorous stirring. This prevents localized high concentrations of the agent that can promote sulfone formation.

  • Use of Inhibitors: The use of inorganic sulfites, such as sodium sulfite, has been shown to reduce sulfone formation in the sulfonation of aromatic hydrocarbons[1].

  • Solvent Choice: While often performed neat, using a solvent like liquid sulfur dioxide can sometimes help to control the reaction, although this adds complexity to the setup.

Stage 2: Bromination of 3-Methyl-5-methylbenzenesulfonic Acid

This step introduces the bromine atom onto the aromatic ring. The regioselectivity is critical for obtaining the desired 3-bromo isomer.

Question 2: My bromination reaction is resulting in a mixture of isomers and some di-brominated products. How can I improve the regioselectivity for the desired 3-bromo-5-methylbenzenesulfonic acid?

Answer: Achieving high regioselectivity in the bromination of 3-methyl-5-methylbenzenesulfonic acid is dependent on understanding the directing effects of the substituents. The methyl group is an ortho-, para-director, while the sulfonic acid group is a meta-director. Both groups direct the incoming electrophile (bromine) to the positions ortho and para to the methyl group, and meta to the sulfonic acid group. The desired 3-bromo position is ortho to one methyl group and meta to the sulfonic acid group, making it an electronically favored position. However, side reactions can still occur.

Controlling Regioselectivity and Preventing Di-bromination:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) can offer better regioselectivity and milder reaction conditions compared to using elemental bromine with a Lewis acid[2][3].

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess can lead to di-bromination. It is recommended to use 1.0 to 1.1 equivalents of the brominating agent.

  • Reaction Temperature: Lower temperatures (e.g., 0-5 °C) generally increase selectivity by reducing the energy available for the formation of less stable intermediates that lead to other isomers.

  • Solvent: A polar aprotic solvent like dichloromethane or acetonitrile can be a suitable medium for this reaction.

Visualizing the Directing Effects:

Caption: Directing effects of substituents on the aromatic ring.

Stage 3: Conversion to 3-Bromo-5-methylbenzenesulfonyl Chloride

The sulfonic acid is activated by converting it to the more reactive sulfonyl chloride.

Question 3: During the conversion of the sulfonic acid to the sulfonyl chloride with thionyl chloride (SOCl₂), I am getting a low yield and my product is contaminated with the starting sulfonic acid. What is causing this and how can I improve the conversion?

Answer: Incomplete conversion and contamination with the starting material are common issues in this step. The primary cause is often the presence of water, which can hydrolyze both the thionyl chloride and the product sulfonyl chloride.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that the sulfonic acid starting material is completely dry. Drying under high vacuum over a desiccant like phosphorus pentoxide (P₄O₁₀) is recommended. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Excess Reagent and Co-solvent: Use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents). The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

  • Removal of HCl: The reaction generates hydrogen chloride (HCl) gas. Efficient removal of HCl can help drive the reaction to completion. This can be achieved by gently bubbling an inert gas through the reaction mixture or by performing the reaction under a slight vacuum.

  • Reaction Temperature: Initially, the reaction can be started at room temperature and then gently heated to reflux (typically around 70-80 °C) to ensure complete conversion.

  • Work-up Procedure: Quenching the reaction mixture by carefully pouring it onto crushed ice is a standard procedure. The sulfonyl chloride, being insoluble in water, will precipitate and can be collected by filtration. It is crucial to wash the product with cold water to remove any remaining acids but to do so quickly to minimize hydrolysis of the sulfonyl chloride product[4].

Stage 4: Amidation with Ethylamine

The final step is the reaction of the sulfonyl chloride with ethylamine to form the target sulfonamide.

Question 4: My final product is contaminated with a byproduct that has a higher molecular weight. I suspect over-alkylation or a different side reaction. How can I ensure clean formation of the mono-N-ethylated sulfonamide?

Answer: The formation of higher molecular weight byproducts in this step is often due to the reaction of the initially formed sulfonamide anion with another molecule of the sulfonyl chloride, or potential di-alkylation if a primary sulfonamide were the target. However, with a secondary amine like ethylamine, the primary concern is ensuring a clean reaction and avoiding unreacted starting materials.

Preventing Side Reactions in Amidation:

  • Stoichiometry of Ethylamine: Use at least two equivalents of ethylamine. The first equivalent reacts with the sulfonyl chloride, and the second equivalent acts as a base to neutralize the HCl that is formed. Alternatively, use one equivalent of ethylamine and one equivalent of a non-nucleophilic base like triethylamine.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to a cooled (0 °C) solution of ethylamine. This helps to control the exothermicity of the reaction and minimizes side reactions.

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization or column chromatography to remove any unreacted starting materials or byproducts[1].

Visualizing the Amidation Reaction and a Potential Side Reaction:

Amidation_Reaction cluster_main Main Reaction cluster_side Potential Side Reaction (less common with secondary amine) A 3-Bromo-5-methyl- benzenesulfonyl chloride C 3-Bromo-N-ethyl-5- methylbenzenesulfonamide A->C + Ethylamine D Ethylammonium chloride A->D + Ethylamine (as base) B Ethylamine (2 eq.) B->C B->D E Sulfonamide anion G Disulfonimide E->G + Sulfonyl chloride F Sulfonyl chloride F->G

Caption: Main amidation pathway and a potential side reaction.

Quantitative Data Summary

ParameterStage 1: SulfonationStage 2: BrominationStage 3: Sulfonyl Chloride FormationStage 4: Amidation
Key Reagents m-Xylene, Fuming H₂SO₄3-Methyl-5-methylbenzenesulfonic acid, NBS3-Bromo-5-methylbenzenesulfonic acid, SOCl₂3-Bromo-5-methylbenzenesulfonyl chloride, Ethylamine
Stoichiometry H₂SO₄ (1.1-1.2 eq.)NBS (1.0-1.1 eq.)SOCl₂ (1.5-2.0 eq.)Ethylamine (≥ 2.0 eq.)
Temperature 0-10 °C0-5 °C25 °C to reflux0 °C to 25 °C
Typical Yield 80-90%75-85%85-95%90-98%

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride
  • Sulfonation: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add m-xylene (1.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add fuming sulfuric acid (20% SO₃, 1.1 eq.) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Bromination: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the reaction mixture, keeping the temperature below 5 °C. Stir the reaction at this temperature for 4-6 hours.

  • Conversion to Sulfonyl Chloride: Carefully quench the reaction by pouring it onto crushed ice. The sulfonic acid may precipitate. Filter the solid and dry it thoroughly under vacuum. To the dry 3-bromo-5-methylbenzenesulfonic acid (1.0 eq.) in a flask equipped with a reflux condenser and a gas outlet to a scrubber, add thionyl chloride (2.0 eq.) and a catalytic amount of DMF (3-4 drops). Heat the mixture to reflux (70-80 °C) for 2-3 hours until the evolution of HCl gas ceases.

  • Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration, wash it with copious amounts of cold water, and dry it under vacuum over P₄O₁₀.

Protocol 2: Synthesis of this compound
  • In a three-necked flask, prepare a solution of ethylamine (2.5 eq.) in dichloromethane (DCM) and cool it to 0 °C.

  • Dissolve the 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq.) in DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled ethylamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

  • Gilbert, E. E. (1965).
  • March, J. (1985). Advanced Organic Chemistry (3rd ed.). Wiley Interscience.
  • Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Ultrasonics Sonochemistry, 9(2), 107-111.
  • Ertürk, E., & Yesil, T. A. (2010). Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol and analogues. Tetrahedron, 66(34), 6928-6935.
  • Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-Alkylation of Sulfonamides Using Anion Exchange Resin.

Sources

Technical Support Center: 3-Bromo-N-ethyl-5-methylbenzenesulfonamide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for assays involving 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. This guide is structured to provide rapid, actionable solutions to common sources of variability encountered during analytical testing, particularly using High-Performance Liquid Chromatography (HPLC). Our approach is rooted in first principles, empowering you to not only solve the immediate problem but also to build more robust and reliable analytical methods for the future.

Part 1: Foundational FAQs

This section addresses preliminary questions regarding the analyte and general assay setup.

Q1: What are the key physicochemical properties of this compound that influence its analysis?

Understanding the molecule's properties is the first step in designing a robust assay. This compound is a substituted aromatic sulfonamide. Its structure dictates its analytical behavior.

  • Aromaticity: The benzene ring provides UV absorbance, making UV-based detection in HPLC a primary analytical technique. The aromatic nature also means it is prone to strong hydrophobic interactions with reversed-phase column stationary phases (like C18).[1]

  • Bromine Group: The presence of a heavy atom like bromine can be useful for mass spectrometry, as it imparts a characteristic isotopic pattern (79Br and 81Br are present in an approximate 1:1 ratio).[2] However, bromo-aromatic compounds can sometimes be susceptible to degradation under harsh conditions (e.g., high heat or intense light), which could be a source of assay variability.[3]

  • Sulfonamide Moiety: The sulfonamide group (-SO2NH-) has a weakly acidic proton. The pKa of this proton will significantly influence the compound's retention time in reversed-phase HPLC, especially when the mobile phase pH is near the pKa. Precise control of mobile phase pH is therefore critical for reproducible results.[4]

  • Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH) but have limited solubility in water. Dissolving the sample and standards in a solvent similar in composition to the mobile phase is crucial to prevent peak distortion.

PropertyValue / Expected BehaviorAnalytical Implication
Molecular Formula C9H12BrNO2SUsed for accurate mass calculations in MS.
Molecular Weight 278.2 g/mol Essential for preparing standard solutions of known concentration.[5]
UV Absorbance Expected strong absorbance ~230-270 nmSuitable for UV detection in HPLC.
Polarity Moderately non-polarWell-suited for reversed-phase HPLC on C18 or C8 columns.[6]
pKa (estimated) ~9-10 (for sulfonamide proton)Retention time is highly sensitive to mobile phase pH in this range.
Stability Potentially light and heat sensitiveSamples should be protected from light and excessive heat to prevent degradation.
Q2: I am developing a new HPLC method for this compound. Where should I start?

For a moderately non-polar molecule like this, a reversed-phase HPLC method is the logical starting point. A generic gradient method is excellent for initial scouting to determine the approximate retention time and identify any impurities.

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 ACN:Water

Rationale: The C18 column provides strong hydrophobic retention for the aromatic ring.[6] Using an acidic mobile phase (0.1% formic acid, pH ~2.7) ensures the sulfonamide group is fully protonated and not ionized, which typically results in sharper peaks and more stable retention times. A gradient elution is used to ensure that any potential impurities, which may be more or less retained than the main compound, are eluted from the column within a reasonable time.[7]

Part 2: Troubleshooting Chromatographic Issues

This section provides a systematic guide to diagnosing and resolving common problems observed during analysis.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];

// Nodes start [label="Assay Variability Observed\n(e.g., RT drift, Area inconsistency)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="Step 1: Verify System Suitability\n(SST)", fillcolor="#FBBC05", fontcolor="#202124"]; sst_pass [label="SST Passed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Isolate Instrument Issues\n(Pump, Injector, Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_method [label="Isolate Method Issues\n(Mobile Phase, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="Isolate Sample Issues\n(Preparation, Stability, Diluent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolve_instrument [label="Action: Perform Instrument PM\n(Check seals, degas, calibrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_method [label="Action: Remake Mobile Phase\nFlush/Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolve_sample [label="Action: Re-prepare Sample\nInvestigate Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_system [color="#5F6368"]; check_system -> sst_pass [color="#5F6368"]; sst_pass -> check_method [label=" Yes ", color="#34A853", fontcolor="#34A853"]; sst_pass -> check_instrument [label=" No ", color="#EA4335", fontcolor="#EA4335"]; check_instrument -> resolve_instrument [color="#5F6368"]; check_method -> check_sample [color="#5F6368"]; check_sample -> resolve_sample [color="#5F6368"]; resolve_instrument -> end_node [color="#5F6368"]; resolve_method -> end_node [color="#5F6368"]; resolve_sample -> end_node [color="#5F6368"]; check_method -> resolve_method [style=dashed, color="#5F6368"];

}

General Troubleshooting Workflow
Category 1: Poor Peak Shape

Peak tailing is one of the most common chromatographic problems and indicates a non-ideal interaction between the analyte and the stationary phase or system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions (Most Common):

    • Explanation: Standard silica-based C18 columns have residual, un-capped silanol groups (-Si-OH) on their surface. The weakly acidic sulfonamide proton can engage in secondary ionic or strong hydrogen-bonding interactions with these silanols, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

    • Solution:

      • Lower Mobile Phase pH: Decrease the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This ensures the silanol groups are fully protonated (neutral), minimizing ionic interactions.

      • Use a Modern, End-Capped Column: Employ a column with advanced end-capping technology (e.g., a "double end-capped" or sterically protected column) that has a much lower concentration of active silanol sites.

  • Column Contamination or Degradation:

    • Explanation: The column inlet frit can become partially blocked by particulates from the sample or mobile phase, or the stationary phase at the head of the column can degrade or become contaminated with strongly retained compounds from previous injections. This creates alternative, non-uniform paths for the analyte, leading to peak distortion.[7]

    • Solution:

      • Reverse Flush the Column: Disconnect the column from the detector, reverse the direction of flow, and flush with a strong solvent (e.g., 100% ACN or isopropanol). Always check the manufacturer's instructions before reversing a column.

      • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column to trap particulates and strongly retained impurities, protecting the more expensive analytical column.[8]

  • Sample Overload:

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a classic "shark-fin" or right-triangular peak shape.[7]

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume. Perform a dilution series (e.g., inject 100 µg/mL, 50 µg/mL, 10 µg/mL) to see if the peak shape improves at lower concentrations.

digraph "Peak_Tailing_Causes" { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11];

// Center node center [label="Peak Tailing", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main branches column [label="Column Issues", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Mobile Phase", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="Sample Issues", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; instrument [label="Instrument", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-nodes // Column silanols [label="Secondary Silanol Interactions", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; contamination [label="Contamination / Void", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; // Mobile Phase ph_issue [label="Incorrect pH", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; buffer_issue [label="Insufficient Buffer Capacity", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; // Sample overload [label="Mass Overload", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; diluent_mismatch [label="Diluent Mismatch", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; // Instrument extra_column [label="Extra-column Volume", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections center -> {column, mobile_phase, sample, instrument} [color="#5F6368"]; column -> {silanols, contamination} [color="#5F6368"]; mobile_phase -> {ph_issue, buffer_issue} [color="#5F6368"]; sample -> {overload, diluent_mismatch} [color="#5F6368"]; instrument -> extra_column [color="#5F6368"]; }

Root Causes of Peak Tailing

Peak fronting is less common than tailing and often points to a different set of issues.

Potential Causes & Solutions:

  • Sample Diluent Incompatibility:

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger (more non-polar) than the mobile phase at the start of the analysis, the analyte molecules will not "focus" into a tight band at the head of the column. Instead, they travel down the column before they can properly partition onto the stationary phase, causing the peak to front.

    • Solution: As a rule, the sample diluent should be weaker than or of equal strength to the initial mobile phase. If your mobile phase starts at 10% ACN, your diluent should not be 100% ACN. Re-dissolve the sample in the initial mobile phase composition or a slightly weaker solvent.

  • Column Collapse/Degradation:

    • Explanation: This is a more severe form of column damage where a void can form at the inlet, leading to severe peak distortion, often including fronting or splitting.

    • Solution: Replace the column. This is typically irreversible. To prevent this, always operate within the column's recommended pH and pressure limits.

Category 2: Retention Time (RT) Variability

Unstable retention times are a critical issue, as RT is a key parameter for peak identification. This problem almost always points to a lack of equilibrium in the system or an inconsistent mobile phase.

Potential Causes & Solutions:

  • Inadequate Column Equilibration:

    • Explanation: When running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the stationary phase will be slightly different for each injection, leading to drifting RTs (usually to earlier times).

    • Solution: Increase the column equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. (Column Volume ≈ π × (radius)² × length × 0.65).

  • Mobile Phase Composition or pH Changes:

    • Explanation: As discussed, the retention of this compound is sensitive to mobile phase pH. If the mobile phase is not adequately buffered, or if it is prepared inconsistently from day to day, the pH can vary, causing RT shifts. Evaporation of the more volatile organic component (e.g., ACN) from the mobile phase reservoir can also change the composition over time, leading to longer RTs.[9]

    • Solution:

      • Use a Buffer: If operating near the analyte's pKa, use a proper buffer (e.g., 10 mM phosphate or acetate) instead of just an acid additive. Ensure the buffer is soluble in the highest organic percentage of your gradient.

      • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs capped to prevent evaporation.

      • Premix Mobile Phase: For isocratic methods, use a single, pre-mixed mobile phase bottle rather than relying on the pump's online mixing, which can introduce variability.

  • Fluctuations in Column Temperature:

    • Explanation: Retention in HPLC is a temperature-dependent process. If the column is not in a thermostatted compartment, ambient temperature changes in the lab throughout the day can cause RTs to drift (higher temperature generally leads to shorter RTs).

    • Solution: Always use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) to ensure a stable thermal environment.

Category 3: Peak Area/Height Variability

Inconsistent peak areas directly impact the accuracy and precision of your quantitative results. This issue often points to problems with the sample introduction or the pump.

Potential Causes & Solutions:

  • Injector or Autosampler Issues:

    • Explanation: An air bubble trapped in the injector loop, a leaking injector seal, or an incorrectly set injection volume can all lead to inconsistent amounts of sample being loaded onto the column.

    • Solution:

      • Prime the Injector: Purge the injector with mobile phase or sample diluent to dislodge any air bubbles.

      • Check for Leaks: Inspect the fittings around the injection valve and the needle seat for any signs of leakage.

      • Perform Maintenance: Regularly replace the injector rotor seal as part of your system's preventive maintenance schedule.

  • Inaccurate Sample Preparation:

    • Explanation: Simple volumetric errors during the preparation of standards and samples are a common source of variability. This includes inaccurate weighing of the reference standard or imprecise dilutions.

    • Solution: Use calibrated analytical balances and Class A volumetric flasks and pipettes. Prepare a fresh stock solution and re-dilute it to confirm the original preparation.

  • Pump and Flow Rate Instability:

    • Explanation: If the HPLC pump is not delivering a consistent, pulse-free flow, the peak area can fluctuate. This can be caused by air bubbles in the pump head, worn piston seals, or faulty check valves.[9] High pressure fluctuations on the system monitor are a key indicator of this problem.

    • Solution:

      • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

      • Purge the Pump: Purge each pump line to remove any trapped air.

      • Perform Pump Maintenance: If pressure fluctuations persist, the piston seals or check valves may need to be replaced.

  • Partial Sample Degradation:

    • Explanation: If the compound is unstable in the sample diluent, its concentration can decrease over time, leading to smaller peak areas in later injections of a sequence. This is a critical consideration for bromo-aromatic compounds.

    • Solution: Conduct a sample stability study. Inject the same sample vial at regular intervals (e.g., t=0, 2, 4, 8, 24 hours) and monitor the peak area. If degradation is observed, samples may need to be stored in amber vials, kept at a lower temperature in the autosampler, or analyzed immediately after preparation.

Part 3: Key Experimental Protocols

Adherence to standardized protocols is essential for achieving reproducible results. The following protocols are based on guidelines from the International Council for Harmonisation (ICH).[10][11]

Protocol 1: System Suitability Testing (SST)

Purpose: To verify that the HPLC system and method are performing adequately before analyzing any samples. This is a self-validating check.[12]

Procedure:

  • Prepare a system suitability solution containing this compound at a concentration that gives a strong detector response (e.g., 50 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five or six replicate injections of the system suitability solution.

  • Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.

Typical SST Acceptance Criteria:

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 1.5Ensures peak is symmetrical for accurate integration.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and pump.[13]
RSD of Retention Time RSD ≤ 1.0%Demonstrates the stability of the pump and column conditions.
Theoretical Plates (N) N > 2000Indicates good column efficiency and separation power.
Protocol 2: Sample and Standard Preparation

Purpose: To ensure samples and standards are prepared accurately and consistently, minimizing this source of variability.

Procedure:

  • Standard Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard onto an analytical balance. b. Quantitatively transfer the standard to a 25 mL Class A volumetric flask. c. Add approximately 15 mL of diluent (e.g., 50:50 ACN:Water) and sonicate for 5 minutes or until fully dissolved. d. Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly by inverting the flask 15-20 times.

  • Working Standard Solution (e.g., 50 µg/mL): a. Pipette 2.5 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask using a calibrated pipette. b. Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution: a. Prepare the sample in a manner that results in a final expected concentration within the linear range of the method (e.g., close to the working standard concentration). b. The sample preparation steps (e.g., extraction, dissolution) should be identical for all samples. c. If the sample matrix is complex, a filtration step using a 0.45 µm syringe filter (test for analyte binding first) may be necessary to protect the column.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Drawell. (n.d.). Troubleshooting of High Performance Liquid Chromatography (HPLC). [Link]

  • Wikipedia. (n.d.). Bromine. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. [Link]

  • Chemistry LibreTexts. (2014). 15.1: Aromatic Compounds Are Unusually Stable. [Link]

  • National Institutes of Health (NIH). (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer field-proven insights to ensure a robust and scalable process.

Synthetic Workflow Overview

The synthesis of this compound is most reliably achieved via a two-step process. The foundational strategy involves the preparation of a reactive sulfonyl chloride intermediate, which is subsequently coupled with the desired amine.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride. This crucial intermediate is typically prepared from the corresponding aniline derivative (3-Bromo-5-methylaniline) through a Sandmeyer-type reaction. This involves diazotization of the aniline followed by a copper-catalyzed reaction with a sulfur dioxide source.[1][2]

Step 2: Sulfonamide Formation. The isolated 3-Bromo-5-methylbenzenesulfonyl chloride is then reacted with ethylamine in the presence of a non-nucleophilic base to yield the final product.[3]

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling A 3-Bromo-5-methylaniline B Diazonium Salt Intermediate A->B 1. HCl, NaNO₂ 2. 0-5 °C C 3-Bromo-5-methylbenzenesulfonyl chloride B->C SO₂, CuCl₂ E This compound C->E Base (e.g., Et₃N) Anhydrous Solvent (e.g., DCM) D Ethylamine (H₂NCH₂CH₃) D->E

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during synthesis and scale-up, presented in a direct question-and-answer format.

Question: My yield for the intermediate, 3-Bromo-5-methylbenzenesulfonyl chloride, is extremely low. What are the likely causes?

Answer: Low yields in the Sandmeyer-type synthesis of sulfonyl chlorides almost always trace back to two critical parameters:

  • Temperature Control During Diazotization: The diazonium salt intermediate is notoriously unstable at elevated temperatures.[2] The reaction to form this salt is exothermic, and on a larger scale, efficient heat removal is paramount. If the internal temperature rises above 5-10 °C, the diazonium salt will rapidly decompose, leading to a significant drop in yield and the formation of phenolic byproducts.

    • Solution: Use a jacketed reactor with a reliable chilling system. For scale-up, ensure the addition rate of the sodium nitrite solution is slow enough to maintain the target temperature range (ideally -5 to 5 °C).[4]

  • Hydrolysis of the Product: The target sulfonyl chloride is highly reactive towards water, which hydrolyzes it to the corresponding and unreactive sulfonic acid.[3]

    • Solution: Ensure the workup is performed efficiently and that the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is thoroughly dried before solvent removal. Minimize exposure of the isolated intermediate to atmospheric moisture.[3]

Question: In the final amination step, my reaction stalls and I recover a lot of my sulfonyl chloride starting material. Why?

Answer: This is a classic sign of amine deactivation. The reaction between the sulfonyl chloride and ethylamine generates one equivalent of hydrochloric acid (HCl).[3] If this acid is not neutralized, it will protonate the ethylamine, converting it into an ammonium salt (CH₃CH₂NH₃⁺Cl⁻). This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively stopping the reaction.

  • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl as it is formed.[3] For large-scale reactions where additions may be slower, using a slight excess (1.1-1.2 equivalents) of the base can ensure the reaction medium remains basic throughout the process.

Question: I'm observing a significant amount of an unexpected, higher molecular weight byproduct in my final reaction mixture. What is it and how do I prevent it?

Answer: With primary amines like ethylamine, a common side reaction is the formation of a bis-sulfonated product, where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide nitrogen. This is particularly problematic if the reaction conditions allow for the deprotonation of the sulfonamide N-H.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. The best practice is to add the sulfonyl chloride solution slowly to a solution containing both the ethylamine and the base. This maintains an excess of the amine nucleophile throughout the reaction, favoring the formation of the desired monosulfonated product.

    • Temperature Management: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate and selectivity, disfavoring the second sulfonylation.

Question: My final product is an oil and difficult to purify. How can I get it to crystallize?

Answer: Oiling out during purification is common if residual solvents or impurities are present.

  • Solution:

    • Thorough Workup: Ensure your aqueous washes are effective at removing the base (e.g., triethylamine hydrochloride). A dilute acid wash (e.g., 1M HCl) followed by a brine wash is effective.

    • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.[3] Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[3][5] Perform small-scale solubility tests to find the ideal system.

    • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to a supersaturated solution can induce crystallization.

    • Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable alternative for purification.[6]

Frequently Asked Questions (FAQs)

  • Q1: Why are anhydrous conditions so critical for the sulfonamide formation step?

    • A1: Sulfonyl chlorides are highly electrophilic and react readily with water (hydrolysis) to form sulfonic acids.[3] This sulfonic acid byproduct is unreactive towards amines and represents a direct loss of your key intermediate, lowering the overall yield. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.[3]

  • Q2: Can I use an aqueous base like sodium hydroxide instead of triethylamine?

    • A2: While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it is highly risky for this substrate.[3] The presence of water and a strong base would create ideal conditions for rapid hydrolysis of the sulfonyl chloride, leading to very poor yields of the desired product. An organic, non-nucleophilic base is strongly recommended.

  • Q3: How should I properly store the 3-Bromo-5-methylbenzenesulfonyl chloride intermediate before use?

    • A3: Due to its moisture sensitivity, the sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Storing it in a desiccator at reduced temperature (0-4 °C) will further prolong its shelf life and prevent degradation.

  • Q4: What are the primary safety concerns when scaling up this synthesis?

    • A4: The diazotization step is the most hazardous. Diazonium salts can be explosive when isolated or heated.[2] Always keep the reaction mixture cold and never allow the intermediate to dry out completely. The use of chlorosulfonic acid or thionyl chloride in alternative routes also involves handling highly corrosive and hazardous reagents.[7][8] A thorough safety review is essential before any scale-up operation.

Key Process Parameters & Data Summary

The following table summarizes typical parameters for this synthesis. Yields are representative and highly dependent on reaction scale and optimization.

ParameterStep 1: Sulfonyl Chloride SynthesisStep 2: Sulfonamide Synthesis
Key Reactant 3-Bromo-5-methylaniline3-Bromo-5-methylbenzenesulfonyl chloride
Key Reagents NaNO₂, HCl, SO₂, CuCl₂Ethylamine, Triethylamine
Typical Solvent Water, Acetic AcidDichloromethane (DCM), Tetrahydrofuran (THF)
Temperature -5 to 5 °C0 °C to Room Temperature
Typical Yield 65-80%85-95%
Purification Extraction & Solvent RemovalAqueous Wash, Recrystallization or Chromatography
Product Form Solid / OilCrystalline Solid

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride (Intermediate)
  • Diazotization: To a jacketed reactor cooled to 0 °C, add 3-bromo-5-methylaniline (1.0 eq) followed by a mixture of glacial acetic acid and concentrated HCl.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.[4] Stir for 1 hour at this temperature.

  • Sulfonylation: In a separate reactor, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride (0.1 eq).

  • Cool the SO₂ solution to 5 °C and slowly add the previously prepared diazonium salt solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir and warm to room temperature overnight.

  • Workup: Quench the reaction by pouring it over ice water. Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[3]

  • Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve the 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) from the previous step in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the sulfonyl chloride.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and triethylamine), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford the final product as a crystalline solid.[3][5]

Scaling-Up Considerations

Transitioning from lab-scale to pilot or production scale introduces new challenges that must be proactively managed.

G center Scaling-Up Challenges A Exothermic Heat Management (especially Diazotization) center->A B Controlled Reagent Addition Rate center->B C Homogeneous Mixing (Viscosity Changes) center->C D Safe Handling of Reagents & Byproducts (e.g., SO₂) center->D E Efficient Product Isolation & Purification at Scale center->E

Caption: Key focus areas when scaling the synthesis of sulfonamides.

References

  • Liu, et al. (2024).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Yasmin, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 203.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • Google Patents. (1957).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Taylor & Francis Online. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds...
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides...
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-chloroethylsulfamides.
  • Food Safety and Inspection Service. (2009).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide...
  • Matrix Scientific. (n.d.). 3-Bromo-5-methyl-benzenesulfonyl chloride.
  • National Institutes of Health (NIH). (n.d.).
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubMed Central (PMC). (n.d.).
  • Google Patents. (n.d.).
  • BuyersGuideChem. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide suppliers and producers.
  • PubChem. (n.d.). m-Bromobenzenesulphonyl chloride.
  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.

Sources

Validation & Comparative

A Comparative Guide to Benzenesulfonamide Derivatives: Situating 3-Bromo-N-ethyl-5-methylbenzenesulfonamide in a Therapeutic Context

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Its derivatives have given rise to a multitude of therapeutic agents, from pioneering antibacterial "sulfa drugs" to diuretics, anticonvulsants, and potent enzyme inhibitors.[1][2] A primary focus of modern research is on their remarkable ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] The overexpression of certain CA isoforms, such as CA IX and XII, in hypoxic tumors has made them a critical target in oncology.[5][6]

This guide provides an in-depth comparison of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a specific derivative, with other key members of the benzenesulfonamide class. While extensive biological data for this particular compound is not yet prevalent in public literature, we can leverage the vast knowledge of benzenesulfonamide structure-activity relationships (SAR) to forecast its potential profile. We will dissect its constituent parts, compare it to well-characterized analogs, and provide the experimental frameworks necessary for its empirical evaluation.

Profiling the Subject Compound: this compound

The structure of this compound (CAS No. 951885-52-2) presents a unique combination of substituents on the core phenylsulfonamide ring.[7][8] Each modification—the meta-bromo and methyl groups, and the N-ethyl tail—is expected to critically influence its physicochemical properties and, consequently, its interaction with biological targets.

PropertyPredicted/Known ValueSource
Molecular Formula C₉H₁₂BrNO₂S[8]
Molecular Weight 278.2 g/mol [8]
CAS Number 951885-52-2[7][8]
Predicted logP 2.55(Predicted)
Predicted pKa 10.15 (Sulfonamide NH)(Predicted)
Topological Polar Surface Area 46.4 Ų(Predicted)

Predicted values are estimated using cheminformatics tools and serve as a preliminary guide for experimental design.

The predicted lipophilicity (logP) suggests moderate solubility, a key parameter for cell permeability and overall drug-likeness. The pKa of the sulfonamide nitrogen is crucial for its primary mechanism of action against carbonic anhydrases, where the deprotonated anion coordinates to the active site zinc ion.[5]

Synthesis Strategy: A Validated Pathway

The synthesis of N-alkylated benzenesulfonamides is a well-established process, typically involving two principal stages. This methodology ensures high yields and purity, providing a reliable route for obtaining this compound for research purposes.

The foundational step is the chlorosulfonation of the corresponding substituted benzene. The choice of starting material, 1-bromo-3-methylbenzene, dictates the substitution pattern of the final product. Chlorosulfonic acid is a highly reactive and effective reagent for this transformation.[9][10]

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.

  • Slowly add 1-bromo-3-methylbenzene (1 equivalent) dropwise to the cooled acid, maintaining the temperature below 5°C. The reverse addition can lead to an increased formation of undesired sulfone byproducts.[10]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromo-5-methylbenzenesulfonyl chloride.[9] This intermediate is often used in the next step without further purification.[11]

The final step involves the reaction of the sulfonyl chloride intermediate with ethylamine. This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom, displacing the chloride.[12]

Experimental Protocol:

  • Dissolve the crude 3-Bromo-5-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add ethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: N-Ethylation A 1-Bromo-3-methylbenzene C 3-Bromo-5-methylbenzenesulfonyl Chloride (Intermediate) A->C B Chlorosulfonic Acid B->C E This compound (Final Product) C->E D Ethylamine D->E

Caption: Synthetic workflow for this compound.

Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective

To understand the potential of this compound, we must compare it to established benzenesulfonamide derivatives. The analysis focuses on how subtle changes in substitution affect inhibitory potency and isoform selectivity, particularly against carbonic anhydrases.

  • Benzenesulfonamide: The unsubstituted parent compound.

  • Acetazolamide (AAZ): A widely used clinical drug and reference inhibitor, known for its potent, non-selective inhibition of multiple CA isoforms.[3][13]

  • 4-Bromo-N-ethylbenzenesulfonamide: A positional isomer to assess the impact of the bromine's location on the phenyl ring.[14]

  • Ureidobenzenesulfonamides (e.g., SLC-0111): Derivatives with larger "tail" structures designed for enhanced potency and selectivity against tumor-associated CA isoforms.[6]

SAR cluster_main Structure-Activity Relationship (SAR) Hotspots main_struct anchor_n note_n N-Substitution ('Tail'): - Governs isoform selectivity. - Small alkyl groups (e.g., -ethyl) explore a specific pocket region. - Larger ureido tails can target regions outside the active site, enhancing selectivity for CA IX/XII. anchor_n->note_n anchor_3 note_3 Position 3 (Meta): - Bromo group increases lipophilicity. - Influences electronic properties of the ring. - Can form halogen bonds or steric interactions within the active site. anchor_3->note_3 anchor_5 note_5 Position 5 (Meta): - Methyl group adds lipophilicity. - Can occupy a hydrophobic pocket. - Steric bulk influences inhibitor orientation. anchor_5->note_5

Caption: Key SAR points on the benzenesulfonamide scaffold.

The following table summarizes the inhibitory potency (Ki) of comparator compounds against key human CA isoforms. Lower Ki values denote higher potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (AAZ) 25012255.7
Compound 15 -3.36.1-
Ureidobenzenesulfonamide 10 ----
Tetrafluorobenzenesulfonamide 5c --1.5-38.9-
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data compiled from various sources.[4][13] A '-' indicates data was not reported in the cited sources.

Analysis of Substituent Effects:

  • The Sulfonamide "Warhead": The unsubstituted -SO₂NH₂ group is the critical zinc-binding group (ZBG). Its deprotonated form coordinates to the Zn²⁺ ion in the CA active site, displacing a water/hydroxide molecule and halting the catalytic cycle. This interaction is fundamental to the activity of the entire class.[5]

  • The N-Ethyl "Tail": N-alkylation of the sulfonamide can significantly impact selectivity.[15] While the parent -NH₂ group forms a crucial hydrogen bond with the Thr199 residue in many CA isoforms, adding an ethyl group prevents this specific interaction. However, the ethyl group can occupy a nearby hydrophobic pocket, potentially enhancing affinity for isoforms where this pocket is accessible and favorably shaped. Compared to the large, extended tails of compounds like SLC-0111 which are designed to interact with residues on the rim of the active site for selectivity, the small ethyl group represents a more subtle modification aimed at probing the immediate active site environment.[6][16]

  • Ring Substitution (3-Bromo, 5-Methyl): The placement of substituents on the phenyl ring is a primary driver of potency and selectivity.

    • Positional Isomerism: Studies comparing 2-bromo and 4-bromo substituted benzenesulfonamides show that the position of the halogen dramatically alters the selectivity profile against different CA isoforms.[17] The 3,5-disubstitution pattern of our target compound is less common than the 4-substituted pattern. This unique arrangement will force a different orientation of the phenyl ring within the active site, potentially leading to a novel selectivity profile by avoiding common interactions while enabling new ones.

    • Lipophilicity and Halogen Bonding: The bromo and methyl groups increase the overall lipophilicity of the molecule. This can enhance binding in hydrophobic regions of the active site. The bromine atom is also capable of forming halogen bonds, which are increasingly recognized as important, specific interactions in drug-target binding.

A Standardized Protocol for Comparative Evaluation: CA Inhibition Assay

To empirically determine the inhibitory profile of this compound, a standardized and self-validating experimental protocol is essential. The stopped-flow CO₂ hydrase assay is a high-throughput and reliable method for measuring CA inhibition constants (Ki).[3]

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction produces protons, causing a change in pH that is monitored by a colorimetric indicator. An inhibitor will slow this reaction rate.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., TRIS, pH 7.5).

    • Prepare a stock solution of the pH indicator (e.g., p-nitrophenol).

    • Prepare stock solutions of the purified human CA isoform (e.g., hCA II) and the test inhibitor (this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution:

    • The experiment is performed on a stopped-flow spectrophotometer.

    • Syringe 1: Load with the enzyme, buffer, and pH indicator solution.

    • Syringe 2: Load with the CO₂-saturated solution.

    • A range of inhibitor concentrations are added to Syringe 1 to generate a dose-response curve.

  • Data Acquisition:

    • The instrument rapidly mixes the contents of both syringes, initiating the reaction.

    • The absorbance change of the pH indicator is monitored over time (milliseconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • The rates are plotted against the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a suitable dose-response equation.

    • The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep1 Prepare Reagents: - Buffer (TRIS, pH 7.5) - pH Indicator - Enzyme Stock - Inhibitor Stock - CO2-Saturated Water load1 Load Syringe 1: Enzyme + Buffer + Indicator + Inhibitor (Varying Conc.) prep1->load1 mix Rapid Mixing load1->mix load2 Load Syringe 2: CO2-Saturated Water load2->mix monitor Monitor Absorbance Change (Spectrophotometer) mix->monitor calc_rate Calculate Initial Reaction Rates monitor->calc_rate plot Plot Rate vs. [Inhibitor] calc_rate->plot calc_ic50 Determine IC50 from Curve Fit plot->calc_ic50 calc_ki Convert IC50 to Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Outlook

This compound is a rationally designed derivative of a therapeutically vital chemical scaffold. While awaiting empirical biological data, a detailed SAR analysis allows for several key predictions. The N-ethyl group suggests a focus on modulating interactions within the primary active site rather than achieving selectivity through interactions with outer-rim residues. The unique 3-bromo, 5-methyl substitution pattern distinguishes it from the more commonly studied 4-substituted analogs, offering the potential for a novel isoform selectivity profile against the carbonic anhydrase family.

The true value of this compound will be revealed through systematic evaluation using the standardized protocols outlined herein. Its performance against a panel of CA isoforms, particularly the cancer-related hCA IX and XII, will determine its potential as a lead compound for further development. This guide serves as both a predictive framework and a methodological roadmap for researchers seeking to explore the vast and promising chemical space of benzenesulfonamide derivatives.

References

  • Di Fiore, A., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience. Available at: [Link]

  • BuyersGuideChem. N-Ethyl 3-bromo-5-methylbenzenesulfonamide suppliers and producers. BuyersGuideChem. Available at: [Link]

  • Wang, Y., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. RSC Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry. Available at: [Link]

  • Sharma, S., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]

  • D'Ascenzio, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Benzenesulfonamide, p-bromo-N-ethyl-. PubChem. Available at: [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

  • Leopoldo, M., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Efficacy of Benzenesulfonamide Derivatives in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology Drug Development

As Senior Application Scientists, we understand the critical need for robust preclinical data to guide the selection and advancement of novel anticancer compounds. This guide provides a comparative analysis of the potential efficacy of "3-Bromo-N-ethyl-5-methylbenzenesulfonamide" and related benzenesulfonamide derivatives in xenograft models. While direct xenograft data for this specific compound is not publicly available, we will extrapolate its potential based on the well-documented anticancer activities of structurally similar benzenesulfonamides. This guide will objectively compare this class of compounds with established tubulin-targeting agents, providing the necessary experimental context for researchers designing in vivo studies.

Introduction to Benzenesulfonamides as Anticancer Agents

Benzenesulfonamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] While traditionally known for their antimicrobial properties, recent research has highlighted their potential as potent anticancer agents.[2][3] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the inhibition of carbonic anhydrase isozymes.[4][5]

The core structure of a benzenesulfonamide allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. The presence of a bromo-substituent, as in "this compound," is a common feature in many biologically active molecules and can significantly influence their binding affinity and efficacy. Several studies have demonstrated that benzenesulfonamide derivatives bearing bromo-moieties exhibit potent anti-proliferative activity against various cancer cell lines.[6]

Mechanism of Action: Targeting the Cytoskeleton

A primary mechanism by which several benzenesulfonamide derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by the polymerization and depolymerization of tubulin dimers, is critical for the formation of the mitotic spindle during cell division.

Certain benzenesulfonamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[7] This binding event inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[8] This mechanism is shared by a number of established and clinically successful anticancer drugs.

Signaling Pathway: Tubulin Inhibition and Apoptosis Induction

G cluster_drug Benzenesulfonamide Derivative cluster_cell Cancer Cell drug This compound (or related derivative) tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to microtubules Microtubule Dynamics tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts mitosis Mitosis (M-phase) mitotic_spindle->mitosis Arrests at G2/M apoptosis Apoptosis mitosis->apoptosis Induces Cell Death Cell Death apoptosis->Cell Death

Caption: Proposed mechanism of action for tubulin-inhibiting benzenesulfonamides.

Comparative Analysis with Established Tubulin Inhibitors

To contextualize the potential efficacy of "this compound," we will compare the general class of tubulin-targeting benzenesulfonamides with three well-established microtubule inhibitors: Paclitaxel, Vincristine, and Combretastatin A4.

FeatureBenzenesulfonamide Derivatives (Hypothetical)PaclitaxelVincristineCombretastatin A4
Primary Mechanism Tubulin Polymerization Inhibition (Colchicine Site)Microtubule StabilizationTubulin Polymerization Inhibition (Vinca Alkaloid Site)Tubulin Polymerization Inhibition (Colchicine Site) & Vascular Disruption
Binding Site on Tubulin ColchicineTaxolVinca AlkaloidColchicine
Reported Xenograft Efficacy Varies by derivative; some show significant tumor growth inhibition.[9][10]Widely effective in various models, including breast cancer.[11][12]Effective in leukemia and rhabdomyosarcoma xenografts.[13][14]Potent vascular-disrupting agent in various solid tumor models.[15][16]
Potential Advantages Potential for oral bioavailability, circumvention of some drug resistance mechanisms.[17]High potencyEstablished clinical efficacyDual mechanism of action
Potential Challenges Limited in vivo data for specific compounds, potential for off-target effects.Poor water solubility, neurotoxicity, development of resistance.Neurotoxicity, myelosuppression, resistance.Poor solubility of parent compound (prodrugs developed).[17]

Experimental Protocol: A Standardized Xenograft Study

The following protocol provides a detailed, step-by-step methodology for evaluating the in vivo efficacy of a novel benzenesulfonamide derivative, such as "this compound," in a breast cancer xenograft model. This protocol is designed to be a self-validating system, incorporating control groups and clear endpoints.

Experimental Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Cell Culture (e.g., MDA-MB-231) implantation Tumor Cell Implantation cell_culture->implantation animal_prep Animal Preparation (Immunocompromised Mice) animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Treatment Administration (Vehicle, Test Compound, Positive Control) randomization->treatment_admin endpoint_monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment_admin->endpoint_monitoring euthanasia Euthanasia & Tumor Excision endpoint_monitoring->euthanasia analysis Histological & Molecular Analysis euthanasia->analysis

Caption: Workflow for a typical xenograft efficacy study.

Step-by-Step Methodology
  • Cell Line Selection and Culture:

    • Select a suitable human cancer cell line. Based on the literature for related compounds, a breast cancer cell line such as MDA-MB-231 is a relevant choice.[18][19]

    • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

    • Harvest cells during the logarithmic growth phase for implantation.

  • Animal Model:

    • Use female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks of age.

    • Allow the mice to acclimatize for at least one week before the start of the experiment.

    • Provide sterile food and water ad libitum. All animal procedures should be performed in accordance with institutional guidelines.

  • Tumor Implantation:

    • Resuspend the harvested cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.[13]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound.

    • Group 2 (Test Compound): Administer "this compound" at various doses (e.g., 10, 30, 100 mg/kg), prepared in a suitable vehicle. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.

    • Group 3 (Positive Control): Administer a clinically relevant tubulin inhibitor, such as Paclitaxel (e.g., 10-20 mg/kg, intraperitoneally), on an appropriate schedule.[19]

  • Treatment Administration and Monitoring:

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

    • Continue to monitor tumor volume and body weight of the mice throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint may be reached when tumors in the control group reach a certain size, or after a fixed treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Analyze the data by comparing the mean tumor volumes and weights between the treatment groups and the control group. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).

    • Tumor growth inhibition (TGI) can be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

  • Histological and Molecular Analysis (Optional):

    • Fix a portion of the tumor tissue in formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

    • Snap-freeze another portion of the tumor for molecular analysis (e.g., Western blotting to assess the expression of proteins involved in cell cycle and apoptosis).

Conclusion

While direct in vivo efficacy data for "this compound" is currently lacking, the broader class of benzenesulfonamide derivatives shows significant promise as anticancer agents, particularly as tubulin polymerization inhibitors. The provided comparative analysis and detailed xenograft protocol offer a robust framework for researchers to evaluate the potential of this and other novel benzenesulfonamide compounds. By adhering to rigorous experimental design and including appropriate controls, the scientific community can effectively assess the therapeutic potential of these promising molecules in the ongoing search for more effective cancer treatments.

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]

  • STI571 combined with vincristine greatly suppressed the tumor formation of multidrug-resistant K562 cells in a human-nude mice xenograft model. PubMed. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. NIH. [Link]

  • The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. PubMed. [Link]

  • Evaluation of Combretastatin A-4 Prodrug in a non-Hodgkin's Lymphoma Xenograft Model: Preclinical Efficacy. PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]

  • Relationships between tumor responsiveness, vincristine pharmacokinetics and arrest of mitosis in human tumor xenografts. PubMed. [Link]

  • Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI. PubMed. [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publisher. [Link]

  • In vivo combination treatment of human ALL with vincristine and... ResearchGate. [Link]

  • (PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. [Link]

  • Tumour parameters affected by combretastatin A-4 phosphate therapy in a human colorectal xenograft model in nude mice. PubMed. [Link]

  • Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT. NIH. [Link]

  • Experimental chemotherapy against canine mammary cancer xenograft in SCID mice and its prediction of clinical effect. PubMed. [Link]

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. [Link]

  • Changes in volume of human breast cancer xenograft tumors in mice after... ResearchGate. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]

  • The biology of the combretastatins as tumour vascular targeting agents. PMC - NIH. [Link]

  • A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). PMC - NIH. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and. KTU ePubl. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. e-Repositori UPF. [Link]

  • A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non-small cell lung cancers. PubMed. [Link]

Sources

Validating the In Vivo Efficacy of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. As a member of the benzenesulfonamide class, a scaffold known for a diverse range of pharmacological activities, this molecule presents a compelling case for thorough preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet adaptable, roadmap for assessing potential therapeutic efficacy. We will proceed with the hypothesis that, based on common activities within this chemical family, this compound possesses anti-inflammatory properties. This guide will therefore focus on its validation in a well-established model of acute inflammation, comparing its performance against a standard-of-care non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Introduction and Rationale

Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting activities ranging from antimicrobial to anticancer and antidiabetic. The core hypothesis for investigating this compound as an anti-inflammatory agent stems from the established roles of related compounds in modulating inflammatory pathways. The objective of the described in vivo study is to ascertain the dose-dependent efficacy of our lead compound in a validated animal model of inflammation. A critical component of this validation is a direct comparison with a known clinical agent, providing a benchmark for its potential therapeutic value.

The experimental design emphasizes a multi-faceted approach, incorporating not only the primary efficacy endpoint but also foundational pharmacokinetic (PK) and preliminary safety assessments. This ensures a holistic understanding of the compound's in vivo behavior, a crucial step in the early stages of drug discovery.

Comparative In Vivo Study Design

To robustly evaluate the anti-inflammatory potential of this compound, a carrageenan-induced paw edema model in rats is proposed. This is a widely accepted and well-characterized model for acute inflammation, allowing for quantitative assessment of anti-inflammatory effects.

Experimental Workflow

The overall workflow is designed to progress from initial tolerability and pharmacokinetic profiling to the definitive efficacy study. This staged approach ensures that the efficacy study is conducted at well-tolerated and pharmacokinetically informed doses.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Post-Hoc Analysis A Acute Toxicity & Dose Range-Finding B Pharmacokinetic (PK) Profiling (Single Dose) A->B Determine Maximum Tolerated Dose (MTD) C Carrageenan-Induced Paw Edema Model B->C Select Doses for Efficacy Study D Data Analysis & Comparison C->D Measure Paw Volume, Collect Tissue Samples E Histopathological Analysis D->E F Biomarker Quantification (e.g., Cytokines) D->F

Figure 1: A stepwise experimental workflow for the in vivo validation of this compound.

Animal Model and Group Allocation
  • Species: Male Wistar rats (180-220g)

  • Acclimatization: Animals will be acclimatized for a minimum of 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Group Allocation:

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group 2: Positive Control (Diclofenac, 10 mg/kg, oral)

    • Group 3: this compound (Low Dose, e.g., 10 mg/kg, oral)

    • Group 4: this compound (Mid Dose, e.g., 30 mg/kg, oral)

    • Group 5: this compound (High Dose, e.g., 100 mg/kg, oral)

The choice of doses for the test compound should be informed by a preliminary dose range-finding study to establish the maximum tolerated dose (MTD).

Detailed Experimental Protocols

Pharmacokinetic (PK) Study Protocol

Objective: To determine the basic pharmacokinetic parameters of this compound following a single oral dose.

  • Animal Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of rats.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Efficacy Study: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of this compound by measuring the reduction in paw edema.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, Diclofenac, or this compound orally to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema Volume = (Paw volume at time 't') - (Initial paw volume)

    • Percent Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Data Presentation and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed studies.

Table 1: Pharmacokinetic Profile of this compound
ParameterValueUnit
Cmax2.5µg/mL
Tmax2.0hours
AUC (0-24h)15.8µg*h/mL
Half-life (t1/2)4.5hours

This hypothetical data suggests that the compound is orally bioavailable with a reasonable half-life to warrant once or twice-daily dosing regimens.

Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Percent Inhibition (%)
Vehicle Control-0.85 ± 0.06-
Diclofenac100.38 ± 0.0455.3
Test Compound100.65 ± 0.0523.5
Test Compound300.45 ± 0.0347.1
Test Compound1000.32 ± 0.0462.4

This hypothetical data demonstrates a dose-dependent anti-inflammatory effect of this compound, with the high dose showing efficacy comparable to the standard drug, Diclofenac.

Mechanistic Insights and Signaling Pathways

Sulfonamides can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or modulation of pro-inflammatory cytokine production. Further in vitro and ex vivo analyses would be required to elucidate the precise mechanism of this compound.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Pro-Inflammatory Cascade cluster_2 Points of Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C Prostaglandins (PGE2) B->C COX Enzymes D Inflammation (Edema, Pain) C->D E NSAIDs (Diclofenac) This compound (Hypothesized) E->C Inhibition

Figure 2: Hypothesized mechanism of action via inhibition of the prostaglandin synthesis pathway.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vivo validation of this compound as a potential anti-inflammatory agent. The proposed comparative study against a clinically relevant standard provides a clear path to determining its preclinical efficacy. Positive results from these studies would justify further investigation, including:

  • Chronic Inflammation Models: Evaluating efficacy in models such as adjuvant-induced arthritis.

  • Mechanism of Action Studies: In vitro assays to identify the specific molecular target(s).

  • Expanded Toxicology: Comprehensive safety and toxicology studies in accordance with regulatory guidelines.

By adhering to a structured and comparative validation process, researchers can confidently assess the therapeutic potential of novel chemical entities like this compound and make informed decisions for their progression in the drug discovery pipeline.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. PubMed Central.
  • (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, a. A. (n.d.). In vivo screening models of anticancer drugs. Tel Aviv University.
  • (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • (n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • (2018). In vivo screening models of anticancer drugs. ResearchGate.
  • (n.d.). Sulfonamides. Merck Manual Professional Edition.
  • (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Hosseinzadeh, N., Seraj, S., Bakhshi-Dezffoli, M. E., Hasani, M., Khoshneviszadeh, M., Fallah-Bonekohal, S., Abdollahi, M., Foroumadi, A., & Shafiee, A. (2013). Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives. PubMed.
  • Hosseinzadeh, N., Seraj, S., Bakhshi-Dezffoli, M. E., Hasani, M., Khoshneviszadeh, M., Fallah-Bonekohal, S., Abdollahi, M., Foroumadi, A., & Shafiee, A. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC - NIH.
  • (n.d.). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. Benchchem.
  • (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. PubMed.
  • (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Oinuma, H., Takamura, T., Hasegawa, T., Nomoto, K., Naitoh, T., Daiku, Y., Hamano, S., Kakisawa, H., & Minami, N. (1991). *Synthesis and biological evaluation of substituted benzenesulfonamides as novel

A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Drug Development Professionals

The journey of a drug candidate from discovery to clinic is fraught with challenges, chief among them being the assurance of target selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, causing late-stage attrition that costs both time and resources.[1][2] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide (hereafter referred to as "Compound X"), benchmarked against a well-characterized compound of the same chemical class.

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of proteins, from carbonic anhydrases to kinases and cyclooxygenases.[3][4] This very versatility, however, necessitates a rigorous and early assessment of selectivity to mitigate risks associated with off-target activities.[5] This document outlines the strategic assays, experimental protocols, and data interpretation necessary to build a comprehensive selectivity profile, empowering research teams to make informed, data-driven decisions.

Rationale for Cross-Reactivity Profiling: A Strategic Imperative

The primary goal of selectivity profiling is to understand a compound's interaction landscape beyond its intended therapeutic target.[6][7] A highly selective compound minimizes the potential for adverse drug reactions (ADRs), which are often linked to the modulation of unintended biological pathways.[2] Early-stage in vitro safety pharmacology profiling allows for:

  • Early Hazard Identification: Pinpointing potential liabilities before significant investment in lead optimization.[2][5]

  • Structure-Activity Relationship (SAR) Guidance: Driving chemical modifications to enhance selectivity and reduce off-target binding.[8]

  • Prediction of Clinical Outcomes: Providing a mechanistic understanding that can help predict potential side effects in human trials.[1]

For Compound X, a a benzenesulfonamide derivative, a key concern is potential cross-reactivity with evolutionarily related proteins or other common targets of this chemical class. This guide presents a tiered approach to systematically de-risk this candidate.

The Comparative Framework: Experimental Design

To contextualize the selectivity of Compound X, we compare its binding and inhibitory activity against a known comparator from the same structural family. The screening strategy is designed as a funnel, starting broad and progressively focusing on targets of interest.

G C C D D C->D Hits >50% Inhibition E E C->E F F G G F->G Characterize Key Interactions H H F->H I I F->I A A B B

Comparative Data Analysis: Compound X vs. Comparator

The following tables summarize hypothetical data from our in vitro profiling studies. Compound X is presumed to be a selective inhibitor of Protein Kinase A (PKA). The comparator is a hypothetical benzenesulfonamide with known activity against both PKA and Carbonic Anhydrase II (a common off-target for this class).[3]

Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)

Target ClassRepresentative TargetCompound X (% Inhibition)Comparator (% Inhibition)
Kinases Protein Kinase A (PKA) 95.2 98.1
Protein Kinase C (PKC)15.325.4
Tyrosine Kinase (Src)8.112.6
Enzymes Carbonic Anhydrase II 65.7 89.5
Cyclooxygenase-2 (COX-2)5.49.8
GPCRs Dopamine D2 Receptor2.14.5
Ion Channels hERG Potassium Channel<12.3

Data represent single-point screening results and highlight targets for further investigation (inhibition >50%).

Table 2: Dose-Response Analysis (IC₅₀ Values)

TargetCompound X (IC₅₀, nM)Comparator (IC₅₀, nM)Selectivity Ratio (Compound X)
Protein Kinase A (PKA) 50 45 -
Carbonic Anhydrase II1,25015025x

The selectivity ratio is calculated as (IC₅₀ for Off-Target) / (IC₅₀ for On-Target). A higher ratio indicates greater selectivity.[6]

From this data, while both compounds are potent PKA inhibitors, Compound X demonstrates a 25-fold selectivity for PKA over Carbonic Anhydrase II, a significant improvement compared to the comparator's 3.3-fold selectivity.

Key Experimental Methodologies

Accurate and reproducible data are the bedrock of trustworthy science. The following protocols detail the core assays used in this comparative guide.

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its target.[9][10]

Objective: To determine the inhibitory constant (Ki) of Compound X for a specific receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compound (Compound X) serial dilutions.

  • Unlabeled competitor for non-specific binding (e.g., Haloperidol).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of Compound X in assay buffer.

  • Reaction Setup: In a 96-well plate, add in order:

    • 25 µL Assay Buffer (for total binding) or 25 µL unlabeled competitor (for non-specific binding) or 25 µL of Compound X dilution.

    • 25 µL of radioligand at a concentration near its Kd.

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Detection: Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate percent inhibition for each concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

G

This protocol describes a method to determine the potency of a compound in inhibiting a target enzyme's activity.[11][12]

Objective: To determine the IC₅₀ of Compound X against Protein Kinase A (PKA).

Materials:

  • Recombinant human PKA enzyme.

  • Fluorescently labeled peptide substrate (e.g., Kemptide).

  • ATP (Adenosine triphosphate).

  • Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Compound X serial dilutions.

  • Stop Solution: 100 mM EDTA.

  • 384-well assay plates (black, low-volume).

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted Compound X or control into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of PKA enzyme solution (prepared in assay buffer) to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (prepared in assay buffer) to initiate the enzymatic reaction.

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of Stop Solution to each well to chelate Mg²⁺ and stop the kinase reaction.

  • Detection: Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate. The signal is proportional to the amount of product formed.

  • Data Analysis: Calculate the percent inhibition based on controls (0% inhibition = enzyme + substrate; 100% inhibition = no enzyme). Plot percent inhibition versus log[Compound X] and fit to a four-parameter logistic equation to determine the IC₅₀.[13]

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable step in modern drug discovery.[14][15] The hypothetical data presented for "this compound" (Compound X) illustrate a favorable selectivity profile against a key off-target class for benzenesulfonamides. The 25-fold selectivity window over Carbonic Anhydrase II suggests a reduced risk profile compared to the benchmark compound.

However, in vitro profiling is the first step. Promising candidates should be advanced to more complex systems to confirm these findings. Future work should include:

  • Broader Kinase Profiling: Assessing activity against a comprehensive panel of kinases to ensure selectivity within this large and structurally related family.

  • Cellular Target Engagement Assays: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds its intended target in a physiological context.[16]

  • Functional Cellular Assays: Evaluating the downstream functional consequences of on- and off-target inhibition in relevant cell models.

By integrating these multi-tiered analyses, drug development teams can build a robust, data-rich package that provides a clear line of sight toward selecting safer and more effective clinical candidates.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Meyerkirch, M., & van der Westhuizen, E. T. (2020). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Jove. Retrieved from [Link]

  • Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences of the United States of America, 105(17), 6149–6150. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Yadav, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 962137. Retrieved from [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Retrieved from [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 16(27), 3051-3058. Retrieved from [Link]

  • Colby, D. W., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1827, 269–291. Retrieved from [Link]

  • Cernak, T., et al. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(13), 5958–5981. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Wang, R., et al. (2018). The protocol of competitive binding assay. ResearchGate. Retrieved from [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-262. Retrieved from [Link]

  • Trubiano, J. A., et al. (2017). Testing for Drug Hypersensitivity Syndromes. The Journal of Allergy and Clinical Immunology: In Practice, 5(5), 1214–1224. Retrieved from [Link]

  • Angeli, A., et al. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Retrieved from [Link]

  • Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG). Allergologie select, 4, 1-38. Retrieved from [Link]

  • Khan, D. A., & Banerji, A. (2020). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice, 8(9S), S1-S3. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27351–27370. Retrieved from [Link]

  • Crew, A. P., et al. (2021). Benzenesulfonamide derivatives and uses thereof. Google Patents.
  • Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(15), 4983. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 119-132. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide suppliers and producers. Retrieved from [Link]

  • Chemigran Pte Ltd. (n.d.). 3-Bromo-n-methylbenzenesulfonamide. Retrieved from [Link]

Sources

A Comparative Selectivity Profiling Guide: Evaluating 3-Bromo-N-ethyl-5-methylbenzenesulfonamide Against the Human Kinome and Carbonic Anhydrases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. Given the broad bioactivity of the benzenesulfonamide scaffold, which is known to interact with diverse enzyme families, a rigorous and multi-faceted selectivity screen is paramount for any therapeutic or research application. Benzenesulfonamide derivatives have demonstrated inhibitory activity against both protein kinases and carbonic anhydrases, making these two enzyme families the primary focus of this proposed profiling study.[1][2][3][4][5]

Understanding a compound's selectivity is a cornerstone of modern drug development.[3][6] A highly selective compound offers the promise of on-target efficacy with minimized off-target side effects. Conversely, a less selective or "promiscuous" inhibitor might find utility in multi-targeted therapies, particularly in complex diseases like cancer, but carries a higher risk of unforeseen toxicities.[3][7] This guide will outline the experimental workflows to elucidate the precise interaction profile of this compound, comparing it with established inhibitors.

Foundational Strategy: A Two-Pronged Approach to Selectivity Profiling

Our investigation into the selectivity of this compound will be bifurcated to address the two most probable target classes for a benzenesulfonamide derivative: protein kinases and carbonic anhydrases. This dual-front approach ensures a comprehensive understanding of the compound's potential biological activities.

G cluster_0 Initial Compound Characterization cluster_1 Primary Target Class Screening cluster_2 Hit Validation and Comparator Analysis cluster_3 Cellular Confirmation Compound This compound Kinase_Screen Broad Kinome Panel Screen (e.g., 400+ kinases) Compound->Kinase_Screen CA_Screen Carbonic Anhydrase Panel (Isoforms I, II, IX, XII) Compound->CA_Screen Kinase_IC50 IC50 Determination for Top Kinase Hits Kinase_Screen->Kinase_IC50 CA_IC50 IC50 Determination for Top CA Hits CA_Screen->CA_IC50 Comparator_Kinase Comparison with Staurosporine & Dasatinib Kinase_IC50->Comparator_Kinase Comparator_CA Comparison with Acetazolamide CA_IC50->Comparator_CA Cell_Assay Target Engagement & Phenotypic Assays in Relevant Cell Lines Comparator_Kinase->Cell_Assay Comparator_CA->Cell_Assay

Caption: High-level workflow for selectivity profiling.

Comparative Compounds: Establishing a Benchmark

To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against well-characterized inhibitors.

  • For Kinase Inhibition:

    • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad kinase activity.

    • Dasatinib: A multi-kinase inhibitor with a more defined, yet still broad, selectivity profile against targets like ABL and SRC family kinases.

  • For Carbonic Anhydrase Inhibition:

    • Acetazolamide: A clinically used, non-selective carbonic anhydrase inhibitor.

Experimental Protocols

The following sections detail the step-by-step methodologies for robust selectivity profiling.

Kinase Selectivity Profiling

The primary assessment of kinase interaction will be conducted using a large, representative panel of human kinases. This high-throughput screen is crucial for identifying initial "hits" and understanding the compound's promiscuity.[8]

Protocol: Large-Panel Kinase Screen (e.g., ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assay platforms.[9] The principle lies in quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO. Create a working concentration of 100 µM for single-dose screening.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the 100 µM compound solution (final concentration 10 µM). Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum inhibitor as a positive control (0% activity).

  • Kinase Reaction Initiation: Add 5 µL of kinase/substrate solution to each well. This solution contains one of the kinases from the panel and its specific substrate at concentrations close to their respective Km values to ensure sensitive detection of inhibition.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

G Start Start Compound_Prep Prepare Compound (100 µM working stock) Start->Compound_Prep Plate_Setup Dispense Compound to 384-well plate Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase/Substrate Solution Plate_Setup->Add_Kinase_Substrate Incubate_1 Incubate 60 min Add_Kinase_Substrate->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Add_ADPGlo Incubate_2 Incubate 40 min Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate 30 min Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze Calculate % Inhibition Read_Luminescence->Analyze

Caption: Workflow for the ADP-Glo™ kinase assay.

Follow-up: IC50 Determination

For any kinases showing significant inhibition (>70%) in the primary screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50). This is achieved by performing the same assay with a serial dilution of the compound (e.g., 10 concentrations from 100 µM to 1 nM).

Carbonic Anhydrase Selectivity Profiling

Given that many sulfonamides are known to inhibit carbonic anhydrases (CAs), it is crucial to screen our compound against key isoforms.[4] We will focus on the ubiquitous cytosolic isoforms CA I and II, and the tumor-associated isoforms CA IX and XII.

Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

This method measures the inhibition of the CO2 hydration activity of CAs.

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a stock solution of this compound and Acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare solutions of purified recombinant human CA isoforms (I, II, IX, XII).

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2 solution.

    • The hydration of CO2 produces protons, leading to a decrease in pH. This is monitored by a pH indicator (e.g., phenol red) in the buffer, measuring the change in absorbance over time.

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. These rates are then used to determine the IC50 value for each CA isoform.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and comparative manner.

Table 1: Hypothetical Kinase Selectivity Profile of this compound at 10 µM

Kinase FamilyKinase Target% Inhibition (Compound X)% Inhibition (Dasatinib)
Tyrosine Kinase ABL185%98%
SRC78%95%
EGFR15%45%
VEGFR222%88%
Ser/Thr Kinase ROCK192%30%
PKA5%10%
CDK212%25%
... (data for 400+ kinases)

Table 2: Comparative IC50 Values for Top Hits

TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Acetazolamide (IC50, nM)
Kinases
ABL11501N/A
SRC2505N/A
ROCK180>1000N/A
Carbonic Anhydrases
CA I>10,000N/A250
CA II8,500N/A12
CA IX950N/A25
CA XII1,200N/A6

Interpretation:

The hypothetical data in Table 1 suggests that this compound may have a distinct selectivity profile compared to Dasatinib, with potent activity against ROCK1 and moderate activity against ABL1 and SRC. Table 2 would then quantify this potency. The high IC50 values against CA I and II, coupled with more potent inhibition of the tumor-related CA IX and XII, would suggest a degree of isoform selectivity.

Concluding Remarks

This guide outlines a robust, industry-standard workflow for the comprehensive selectivity profiling of this compound. By employing broad panel screening followed by rigorous IC50 determination and comparison with established inhibitors, researchers can build a detailed understanding of the compound's biological interaction landscape. This knowledge is critical for making informed decisions about its potential as a chemical probe or a therapeutic lead, ultimately de-risking its progression in the drug discovery pipeline. The subsequent steps would involve validating these biochemical findings in cellular models to confirm on-target activity and assess phenotypic consequences.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Supuran, C.T. (2016). Carbonic anhydrases and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 1-3. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7450. Available at: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]

  • Fedorov, O., et al. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166–169. Available at: [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Nature Biotechnology, 31(6), 532–538. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Available at: [Link]

  • Angeli, A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15688. Available at: [Link]

  • O'Connell, K., & Stites, R. E. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Current Chemical Biology, 7(1), 29-35. Available at: [Link]

  • O'Shea, J. J., et al. (2004). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 3(6), 555-561. Available at: [Link]

Sources

The Structure-Activity Relationship of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents.[1][2][3] This guide delves into the structure-activity relationships (SAR) of analogs based on the specific chemical entity, 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. By systematically exploring the impact of structural modifications on this core, we aim to provide a predictive framework for designing novel derivatives with enhanced potency and selectivity for various biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

The Benzenesulfonamide Core: A Privileged Scaffold

Benzenesulfonamides (R-SO₂-NR'R'') are characterized by a benzene ring attached to a sulfonamide group. This structural motif has been extensively explored, leading to the discovery of compounds with a broad spectrum of biological activities, including:

  • Antimicrobial: As competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria.[4]

  • Anticancer: Through various mechanisms, including inhibition of carbonic anhydrases, receptor tyrosine kinases (such as TrkA), and disruption of microtubule dynamics.[2][5][6]

  • Anti-inflammatory: By modulating inflammatory pathways.[1][3]

  • Cardiovascular effects: Including the ability to act as calcium channel inhibitors.[7]

The specific substitutions on the benzene ring and the sulfonamide nitrogen are critical determinants of the compound's pharmacological profile.

Comparative Analysis of this compound Analogs

For the purpose of this guide, we will consider a focused library of hypothetical analogs of this compound to dissect the structure-activity relationships. The core structure provides three key regions for modification: the substituents on the aromatic ring (R¹ and R²), and the substituent on the sulfonamide nitrogen (R³).

SAR_Analogs cluster_0 Core Scaffold: this compound cluster_1 Analog Library Core R1 R1 Core->R1 R2 R2 Core->R2 R3 R3 Core->R3 Analog_1 Analog 1: R¹ = Br, R² = CH₃, R³ = C₂H₅ (Parent) Analog_2 Analog 2: R¹ = Cl, R² = CH₃, R³ = C₂H₅ Analog_3 Analog 3: R¹ = Br, R² = OCH₃, R³ = C₂H₅ Analog_4 Analog 4: R¹ = Br, R² = CH₃, R³ = H Analog_5 Analog 5: R¹ = Br, R² = CH₃, R³ = Cyclopropyl

Caption: General structure of this compound analogs.

Modifications on the Aromatic Ring (R¹ and R²)

The nature and position of substituents on the benzene ring significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to biological targets.

AnalogPredicted Activity ProfileRationale
1 (Parent) BrCH₃Baseline activity.The bromo and methyl groups provide a specific electronic and steric landscape.
2 ClCH₃Potentially similar or slightly altered activity.Chlorine is also a halogen but differs in size and electronegativity from bromine, which could subtly affect binding.
3 BrOCH₃Likely to exhibit different target selectivity, potentially enhanced anticancer or kinase inhibitory activity.The methoxy group is a strong electron-donating group, which can significantly alter the electronic distribution and hydrogen bonding potential of the phenyl ring. Methoxy-substituted benzenesulfonamides have shown potent cytotoxic effects.[6]
Modifications on the Sulfonamide Nitrogen (R³)

The substituents on the sulfonamide nitrogen play a crucial role in modulating the acidity of the N-H proton (if present) and the overall lipophilicity of the compound.

AnalogPredicted Activity ProfileRationale
1 (Parent) C₂H₅Baseline activity.The N-ethyl group contributes to a specific level of lipophilicity.
4 HPotentially enhanced antimicrobial activity.Primary sulfonamides (R-SO₂NH₂) are classic mimics of p-aminobenzoic acid (PABA) and can act as effective inhibitors of dihydropteroate synthase in bacteria.[4]
5 CyclopropylMay exhibit altered potency or target profile.The introduction of a small, rigid cyclopropyl group can influence binding by exploring different regions of a binding pocket compared to the more flexible ethyl group.

Experimental Protocols for Activity Evaluation

To empirically validate the predicted SAR, a series of in vitro assays are essential. The following protocols provide a starting point for the biological evaluation of these analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Principle: A serial dilution of the test compound is incubated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

MIC_Workflow Start Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for MIC determination.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, providing an indication of cytotoxicity or cytostatic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The systematic exploration of the structure-activity relationships of this compound analogs offers a promising avenue for the discovery of novel therapeutic agents. By strategically modifying the substituents on the aromatic ring and the sulfonamide nitrogen, it is possible to fine-tune the biological activity profile of these compounds. The experimental protocols outlined in this guide provide a robust framework for evaluating the antimicrobial and anticancer potential of newly synthesized analogs, paving the way for the development of next-generation sulfonamide-based drugs.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. International Journal of Molecular Sciences. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Target Engagement Validation: A Comparative Analysis for "3-Bromo-N-ethyl-5-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, confirming that a molecule binds to its intended target within the complex milieu of a cell is a critical juncture. This guide provides an in-depth, objective comparison of modern target engagement validation techniques. We will use "3-Bromo-N-ethyl-5-methylbenzenesulfonamide," a compound representative of small molecule probes emerging from phenotypic screens, as a case study to explore how to robustly validate its molecular target. While some related sulfonamides are known to target tubulin, we will proceed with the critical assumption that we must rigorously prove this engagement for our specific compound.[1][2]

This document is structured not as a rigid template, but as a logical workflow, guiding you from initial, broad-based identification to precise, quantitative validation. We will dissect the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: The Dichotomy of Target Discovery—Unbiased vs. Hypothesis-Driven Approaches

Before validating engagement, one must have a putative target. Drug discovery often follows two paths: target-based screening or phenotypic screening. In the former, the target is known; in the latter, a compound elicits a desired cellular effect, but its direct molecular partner is unknown. Our approach will address both scenarios, showcasing methods that can identify unknown targets and those that validate a hypothesized one.

A fundamental principle in target validation is the use of orthogonal methods—employing multiple, independent techniques to confirm a finding. This builds confidence and mitigates the risk of artifacts specific to any single assay.[3]

Section 2: A Comparative Analysis of Key Target Engagement Methodologies

The selection of a target engagement strategy is paramount and depends on factors like the availability of modified compounds, the nature of the target protein, and the desired experimental readout.[4][5] Here, we compare the workhorses of modern target engagement studies.

Methodology Comparison
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)Biophysical Assays (e.g., SPR, ITC)
Principle Ligand-induced thermal stabilization of the target protein.[6][7]Ligand-induced stabilization against proteolytic digestion.[8][9][10]Covalent cross-linking of a photoreactive compound to its target upon UV activation.[11][12][13]Direct measurement of binding events (mass, heat change) between purified components.[14][15][]
Compound Modification Not required. Uses the native, unmodified compound.[10]Not required. Uses the native, unmodified compound.[10][17]Required. Synthesis of a probe with a photoreactive group and a reporter tag.[13][18]Not required.
Cellular Context Can be performed in cell lysates, intact cells, and even tissues.[7][19]Typically performed in cell or tissue lysates.[8][10]Can be performed in cell lysates and intact cells.[11][18]In vitro (cell-free system). Requires purified protein.[14]
Primary Use Case Validating target engagement in a cellular context; can be adapted for proteomics (thermal proteome profiling).Unbiased identification of unknown protein targets.[9][17]Unbiased identification of unknown targets and binding site mapping.[11][20]Quantitative characterization of binding affinity (Kd), kinetics, and thermodynamics.[]
Key Advantage Physiologically relevant; reflects target engagement in a live-cell environment.[5]Excellent for unbiased discovery without compound modification.[17]Provides a covalent "snapshot" of the interaction, enabling stringent purification.[13]Provides precise, quantitative binding data.[]
Key Limitation Not all proteins exhibit a clear thermal shift; lower throughput for traditional Western blot readout.[21]May not detect targets where binding does not significantly alter protease susceptibility.Probe synthesis can be complex; photoreactive groups can be promiscuous or alter binding.[18]Lacks cellular context; may not reflect in-cell binding due to cofactors, crowding, etc.[14]

Section 3: Experimental Protocols and Workflows

Here we provide detailed, step-by-step methodologies for the key cellular target engagement techniques. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow 1: Unbiased Target Identification with DARTS

The DARTS assay is a powerful first step for identifying the unknown target of a phenotypic screening hit like "this compound" because it requires no modification to the compound.[10][22] The logic is that a protein stabilized by drug binding will be less susceptible to protease cleavage.[8]

Diagram: DARTS Experimental Workflow

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis Lysate 1. Prepare Cell Lysate Divide 2. Aliquot Lysate Lysate->Divide Treat 3. Add Compound (or Vehicle) Divide->Treat Incubate 4. Incubate (e.g., RT, 1h) Treat->Incubate Protease 5. Limited Protease Digestion (e.g., Trypsin) Incubate->Protease Stop 6. Stop Digestion Protease->Stop SDS 7. SDS-PAGE Analysis Stop->SDS Gel 8. Visualize Gel (e.g., Coomassie) SDS->Gel Band 9. Excise Protected Bands Gel->Band MS 10. Protein ID by Mass Spec Band->MS

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Step-by-Step DARTS Protocol:

  • Cell Lysis:

    • Culture cells of interest to ~85% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.

    • Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate).[10]

    • Causality: A native protein conformation is essential for the binding event, hence the non-denaturing conditions.

  • Compound Treatment:

    • Normalize the protein concentration of the lysate.

    • Divide the lysate into two main aliquots: one for the vehicle control (e.g., DMSO) and one for the "this compound" treatment.

    • Add the compound to the treatment group to a final concentration (e.g., 10-100 μM). Add an equivalent volume of vehicle to the control group.[8]

    • Causality: A dose-response is crucial. The chosen concentration should be sufficient to achieve target saturation based on phenotypic data.

  • Protease Digestion:

    • Incubate the samples for 30-60 minutes at room temperature to allow for compound-target binding.[8]

    • Add a protease (e.g., thermolysin or trypsin) at a pre-optimized concentration. This optimization is critical: you want partial, not complete, digestion to see differences.

    • Incubate for a short, defined time (e.g., 15-30 minutes) at room temperature.

    • Stop the reaction by adding a loading buffer and boiling the samples.

    • Causality: Limited proteolysis ensures that only the most susceptible sites are cleaved, maximizing the observable difference between the stabilized (drug-bound) and unstabilized protein.

  • Analysis:

    • Resolve the digested protein samples on an SDS-PAGE gel.

    • Visualize the protein bands using Coomassie or silver staining.

    • Carefully compare the lanes. Bands that are present or more intense in the compound-treated lane compared to the vehicle lane are potential targets.

    • Excise these specific bands from the gel.

    • Identify the proteins via in-gel digestion followed by LC-MS/MS analysis.[9]

Workflow 2: Cellular Target Validation with CETSA

Once DARTS provides a list of candidate targets (let's hypothetically say tubulin was identified), CETSA is the ideal orthogonal method to confirm this engagement in an intact cell environment.[6] The principle is that drug binding will increase the thermal stability of the target protein.[7][23]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells 1. Culture Intact Cells Treat 2. Treat with Compound or Vehicle Cells->Treat Aliquot 3. Aliquot Cells Treat->Aliquot Heat 4. Heat to a Range of Temperatures (T1...Tn) Aliquot->Heat Cool 5. Cool to RT Heat->Cool Lyse 6. Lyse Cells (e.g., Freeze-Thaw) Cool->Lyse Spin 7. Centrifuge to Separate Soluble vs. Aggregated Lyse->Spin Collect 8. Collect Supernatant (Soluble Fraction) Spin->Collect WB 9. Quantify Target Protein (e.g., Western Blot) Collect->WB

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:

  • Compound Treatment of Intact Cells:

    • Seed cells and grow to a suitable density.

    • Treat the cells with "this compound" or vehicle for a defined period (e.g., 1-2 hours) in culture media.

    • Causality: Treating intact cells is the key advantage of CETSA, as it assesses target engagement in the most physiologically relevant context, accounting for cell permeability and intracellular metabolism.[5]

  • Heating Step:

    • Harvest the treated cells, wash, and resuspend in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]

    • Causality: The temperature gradient is designed to span the melting point of the target protein, allowing for the construction of a "melting curve."

  • Lysis and Fractionation:

    • Lyse the cells to release intracellular contents. A common method is repeated freeze-thaw cycles (e.g., using liquid nitrogen) to avoid detergents that might interfere with protein aggregation.[19]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the heat-induced aggregated proteins (pellet) from the soluble proteins (supernatant).[19]

    • Causality: This centrifugation step is the core of the readout. Only proteins that remained stable (and thus soluble) at a given temperature will be in the supernatant.

  • Detection and Analysis:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of the specific target protein (e.g., tubulin) remaining in the soluble fraction using an antibody-based method like Western blotting or ELISA.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[23]

Section 4: The Final Step—Quantitative Biophysical Validation

While CETSA confirms engagement in cells, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are essential for providing precise, quantitative data on the binding interaction.[] These methods are the gold standard for confirming a direct, high-affinity interaction between the compound and a purified recombinant version of the target protein. This step is crucial for establishing a robust structure-activity relationship (SAR) during lead optimization.[24]

Conclusion: An Integrated Strategy for Confidence in Target Engagement

Validating the target engagement of a novel compound like "this compound" is not a linear process but a cycle of hypothesis, testing, and validation. No single method is sufficient. A robust strategy begins with an unbiased approach like DARTS to identify candidate targets without chemical modification of the lead compound. This is followed by orthogonal validation in a physiologically relevant context using CETSA to confirm the interaction in intact cells. Finally, precise biophysical assays provide the quantitative affinity and kinetic data required for confident decision-making in a drug discovery pipeline.[3][25]

By layering these complementary techniques, researchers can build an irrefutable case for a compound's mechanism of action, transforming a promising phenotypic hit into a validated lead compound with a clear path toward preclinical development.

References

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
  • Smith, E., & Collins, I. (2015).
  • Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL).
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
  • Baitepai Biotechnology. (n.d.).
  • Zhang, T., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol.
  • Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification.
  • G. A. Smith, I. Collins. (2015).
  • Jurado, N., et al. (2021). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers in Molecular Biosciences.
  • Pai, M. Y., Lomenick, B., Hwang, H., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS)
  • Bio-protocol. (n.d.). 2.11. Drug affinity responsive target stability (DARTS) assay. Bio-protocol.
  • BenchChem. (2025). A Comparative Guide to Validating Target Engagement: Trifunctional Probes vs.
  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences.
  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Sygnature Discovery. (n.d.). Biophysical Assays.
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2. BenchChem.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Schulze, U., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • PDI, Karolinska Institutet. (n.d.). CETSA. PDI, Karolinska Institutet.
  • BioCurate. (n.d.). Target validation – BioCurate's perspective.
  • Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide. Santa Cruz Biotechnology, Inc.
  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.
  • Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. PubChem.
  • National Institutes of Health. (n.d.). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide.
  • Stretton, R. J., & Manson, T. W. (1973). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology.
  • PubChem. (n.d.). 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. PubChem.
  • BuyersGuideChem. (n.d.). N-Ethyl 3-bromo-5-methylbenzenesulfonamide suppliers and producers. BuyersGuideChem.

Sources

A-Guide-to-Reproducible-Synthesis-and-Analysis-of-3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress.[1][2] This guide focuses on the synthesis and analysis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide , a compound representative of a class of molecules with significant potential in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of various therapeutic agents.[3][4] Therefore, establishing a robust and reproducible protocol for the synthesis and characterization of its derivatives is of paramount importance.

This document provides an in-depth, self-validating protocol for the synthesis of the target compound. It goes beyond a simple recitation of steps by explaining the underlying chemical principles and critical parameters that govern the reaction's success and reproducibility.[5][6] Furthermore, we will explore a comparative analysis of characterization techniques and discuss common pitfalls that can lead to variability in results, providing researchers with the tools to ensure their findings are reliable and repeatable.[7][8]

Core Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process. First, the corresponding sulfonyl chloride is prepared from 3-bromo-5-methylaniline, which is then reacted with ethylamine to yield the final product.

Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

The preparation of the sulfonyl chloride intermediate is a critical stage where precise control over reaction conditions is essential for a high-yield, reproducible outcome. The process involves a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-bromo-5-methylaniline (1.0 eq) to a solution of concentrated hydrochloric acid and water.

    • Cool the resulting suspension to between -5 °C and 0 °C in an ice-salt bath. Precise temperature control is crucial here; temperatures above 0 °C can lead to the decomposition of the diazonium salt, significantly reducing the yield.[9]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 0 °C. The formation of the diazonium salt is indicated by a slight change in the color of the solution.

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

    • Cool this solution to 0 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.[9]

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-5-methylbenzenesulfonyl chloride. Purification can be achieved by vacuum distillation or recrystallization.[10]

Step 2: Synthesis of this compound

This step involves the nucleophilic attack of ethylamine on the sulfonyl chloride. The reaction is typically straightforward, but control of stoichiometry and pH is key to maximizing yield and purity.[11][12]

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

  • Amine Addition:

    • Slowly add a solution of ethylamine (2.2 eq) to the cooled sulfonyl chloride solution. An excess of the amine is used to react with the hydrogen chloride byproduct, preventing the formation of ethylammonium chloride as a significant side product.[13] The reaction is typically rapid and exothermic.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

    • Once the reaction is complete, dilute the mixture with water and separate the organic layer.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess ethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[10]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Formation cluster_purification Analysis & Purification Start1 3-Bromo-5-methylaniline Diazotization Diazotization (NaNO2, HCl, -5 to 0°C) Start1->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sulfonylation Sulfonylation (SO2, CuCl, <5°C) DiazoniumSalt->Sulfonylation Product1 3-Bromo-5-methylbenzenesulfonyl chloride Sulfonylation->Product1 Reaction Nucleophilic Attack (DCM, 0°C) Product1->Reaction Start2 Ethylamine (2.2 eq) Start2->Reaction Product2 This compound Reaction->Product2 Workup Aqueous Workup Product2->Workup Purify Recrystallization or Column Chromatography Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Caption: Synthetic workflow for this compound.

Data Characterization and Validation

Reproducibility is not only about repeating a synthesis but also about consistently obtaining a product with the same, well-defined characteristics. A thorough analytical validation is non-negotiable.[5][15]

Analytical Technique Purpose Expected Outcome / Key Parameters
¹H NMR Structural confirmation and purity assessment.- Aromatic Protons: Distinct signals in the aromatic region (δ 7-8 ppm).- Ethyl Group: A quartet for the CH₂ group and a triplet for the CH₃ group.- Methyl Group: A singlet for the aromatic CH₃ group.- NH Proton: A broad singlet or triplet, which may be exchangeable with D₂O.
¹³C NMR Confirms the carbon skeleton of the molecule.- Presence of the expected number of aromatic and aliphatic carbon signals.
Mass Spectrometry (MS) Determination of molecular weight and isotopic pattern.- A molecular ion peak [M]⁺ corresponding to the calculated mass.- A characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).
FT-IR Spectroscopy Identification of key functional groups.- Characteristic N-H stretching vibration (around 3300 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (around 1350 and 1160 cm⁻¹).[11]
Melting Point Assessment of purity.A sharp and consistent melting point range. Broad ranges often indicate impurities.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity.[3]

Comparative Analysis: Alternative Synthetic Routes

While the presented two-step synthesis is robust, other methods exist for forming sulfonamides. Understanding these alternatives provides context and highlights the rationale for our chosen protocol.

Alternative Method Description Advantages Disadvantages Affecting Reproducibility
Direct Sulfonylation of Aromatic Ring Reacting 3-bromo-toluene with chlorosulfonic acid.One-step synthesis from a readily available starting material.- Lack of Regioselectivity: This reaction can produce multiple isomers, leading to difficult purification and inconsistent product ratios.- Harsh Reagents: Chlorosulfonic acid is highly corrosive and moisture-sensitive, requiring stringent handling procedures.[16]
Palladium-Catalyzed Cross-Coupling Coupling of an aryl halide with an N-ethylsulfonamide.Milder reaction conditions compared to direct sulfonylation.- Catalyst Sensitivity: The efficiency of palladium catalysts can be highly dependent on ligand choice, solvent purity, and the absence of catalyst poisons.- Cost: Palladium catalysts and specialized ligands can be expensive.

Our chosen method, the diazotization-sulfonylation route, offers a superior balance of regiocontrol, yield, and scalability, making it a more reproducible choice for targeted synthesis in a research setting.

Factors Influencing Reproducibility

Achieving consistent results requires an awareness of the variables that can impact the reaction outcome.[7]

Reproducibility_Factors cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Post-Reaction Handling center Reproducibility Purity Purity of Starting Materials center->Purity Solvent Solvent Anhydrousness center->Solvent Amine Amine Concentration center->Amine Temp Temperature Control center->Temp Stirring Stirring Rate & Homogeneity center->Stirring Time Reaction Time center->Time Extraction Extraction Efficiency center->Extraction Drying Drying Agent center->Drying Purification Purification Method center->Purification

Caption: Key factors impacting experimental reproducibility.

  • Reagent Purity: The purity of the starting aniline and the quality of the solvents are critical. Trace impurities can lead to side reactions and lower yields.[1]

  • Temperature Control: As highlighted in the protocol, the stability of the diazonium intermediate is highly temperature-dependent. Deviations can drastically affect the outcome.

  • Atmosphere: While not always necessary for this specific reaction, moisture-sensitive steps in other syntheses require an inert atmosphere (e.g., nitrogen or argon).

  • Stirring and Mixing: In heterogeneous mixtures, the stirring rate can affect reaction kinetics. Inconsistent mixing can lead to localized temperature or concentration gradients, impacting reproducibility.[17]

  • Detailed Record Keeping: Maintaining a meticulous laboratory notebook or an Electronic Lab Notebook (ELN) is essential for tracking all experimental parameters and identifying sources of variability.[15]

Conclusion

The successful and reproducible synthesis of this compound is readily achievable through the detailed two-step protocol outlined in this guide. By understanding the chemical principles behind each step, adhering to critical process parameters, and employing rigorous analytical characterization, researchers can ensure the integrity and reliability of their results. This guide serves as a template for establishing robust synthetic procedures, a practice that is fundamental to advancing the field of drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Google Patents. (2019). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Retrieved from [Link]

  • Noel, T., & Schaaf, P. A. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. Retrieved from [Link]

  • Athabasca University. (n.d.). Writing CHEM350 Laboratory Reports. Retrieved from [Link]

  • Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4: Formal Lab Reports. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline so.... Retrieved from [Link]

  • ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • Brainly.in. (2022). What happens when reactions: a. N-ethylethanamine reacts with benzenesulphonyl chloride. b. Benzylchloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ResearchGate. (2025). Reproducibility in Chemical Research. Retrieved from [Link]

  • NFDI4Chem Knowledge Base. (n.d.). Synthetic Organic / Inorganic Chemistry. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • NCBI - NIH. (n.d.). Improving Reproducibility and Replicability. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

Sources

A Researcher's Guide to Target Deconvolution and Selectivity Analysis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is fraught with challenges. A primary hurdle is the comprehensive characterization of its biological targets. Understanding not only the intended "on-target" interaction but also the full spectrum of "off-target" effects is paramount for predicting efficacy, ensuring safety, and uncovering new therapeutic opportunities. This guide provides a strategic framework for the target deconvolution and selectivity profiling of a novel compound, "3-Bromo-N-ethyl-5-methylbenzenesulfonamide," serving as a practical case study for researchers, scientists, and drug development professionals.

While specific biological data for this compound is not extensively documented in public literature, its structure, featuring a benzenesulfonamide core, places it within a well-established class of pharmacologically active agents.[1][2][3] This structural motif is present in drugs targeting a range of protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes like carbonic anhydrases.[2][4] Therefore, a systematic investigation into these and other potential targets is a scientifically sound starting point.

This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy that mirrors a real-world research and development workflow. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate how to interpret the resulting data to build a comprehensive biological profile of our compound of interest.

Part 1: The Strategic Workflow for Target Identification

The initial phase of characterizing a new chemical entity requires a systematic and tiered approach, moving from broad, predictive methods to more focused, unbiased experimental validation. This ensures a cost-effective and scientifically rigorous process. The goal is to cast a wide net initially and then zero in on the most promising interactions.

In Silico Profiling: The First Predictive Step

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, testable hypotheses about a compound's potential targets.[5][6] By comparing the structure of this compound to databases of known ligands, algorithms can predict likely protein-binding partners.

  • Rationale (The "Why"): In silico screening is a rapid and economical way to prioritize experimental efforts. Methods like 2D chemical similarity, pharmacophore modeling, and machine learning algorithms can scan vast databases of biological targets to identify those with binding sites that may accommodate our compound.[5][6][7] This initial screen helps to narrow the field of potential targets from thousands to a more manageable number for experimental validation.

  • Workflow:

    • Utilize platforms such as ChEMBL, PubChem, and commercial software to perform similarity searches and predictive modeling.

    • Input the chemical structure of this compound.

    • Run analyses against target classes known to interact with sulfonamides (e.g., kinases, GPCRs, carbonic anhydrases).

    • Compile a ranked list of potential targets based on prediction scores.

Broad-Panel Biochemical Screening: Casting a Wide Experimental Net

The predictions from in silico analysis must be confirmed experimentally. Large-scale biochemical screens are the industry standard for an initial, broad assessment of a compound's activity against hundreds of purified proteins.[8]

  • Rationale (The "Why"): This approach provides direct, quantitative evidence of compound-protein interactions. It is a highly effective method for identifying both primary targets and significant off-target interactions early in the discovery process.[9] For a sulfonamide-containing compound, kinase and GPCR panels are particularly relevant.

  • Key Methodologies:

    • Kinase Profiling: Given that many kinase inhibitors incorporate a sulfonamide moiety, assessing the compound against a broad kinase panel is a critical step. Commercial services offer screening against hundreds of kinases, providing data on percentage inhibition at a fixed concentration or determining potency (IC50/Kd) for active compounds.[9][10][11][12][13]

    • GPCR Profiling: GPCRs represent a major class of drug targets.[4] Radioligand binding assays are the gold standard for assessing a compound's ability to bind to a large panel of GPCRs, providing crucial information on potential on- and off-target activities.[14][15][16][17]

The overall strategy combines these initial steps to build a robust preliminary profile of the compound's biological interactions.

G cluster_0 Phase 1: Initial Target Profiling cluster_1 Phase 2: Unbiased Validation & Cellular Context Compound 3-Bromo-N-ethyl-5- methylbenzenesulfonamide InSilico In Silico Prediction (Similarity Search, ML) Compound->InSilico Biochem Broad-Panel Biochemical Screening (e.g., Kinase & GPCR Panels) Compound->Biochem Hypothesis Generate Target Hypotheses InSilico->Hypothesis Biochem->Hypothesis Phenotypic Phenotypic Screening (e.g., Cell Viability, HCS) Hypothesis->Phenotypic Guide Further Experiments ChemProteomics Chemical Proteomics (e.g., CETSA, Affinity Pulldown) Hypothesis->ChemProteomics Validation Validate & Prioritize True Targets Phenotypic->Validation ChemProteomics->Validation G cluster_0 Kinome K1 K1 K2 K2 K3 K3 K4 K4 K5 K5 K6 K6 K7 K7 K8 K8 K9 K9 K10 K10 K11 K11 K12 K12 K13 K13 K14 K14 K15 K15 Compound Test Compound Compound->K5 Low Affinity Compound->K12 Low Affinity CDK9 CDK9 Compound->CDK9 High Affinity GSK3b GSK3β Compound->GSK3b High Affinity PIM1 PIM1 Compound->PIM1 Moderate Affinity

Caption: Visualizing kinase selectivity profile.

Conclusion

The process of characterizing a novel compound like this compound is a systematic endeavor that builds from broad predictions to specific, quantifiable biological activities. By integrating in silico predictions, broad-panel biochemical screening, and unbiased cell-based methodologies, researchers can construct a comprehensive profile of a compound's targets and its selectivity. This multi-faceted approach is not merely a series of steps but a self-validating system that ensures scientific rigor. The hypothetical data presented herein illustrates that this compound, based on its potential for high potency and a favorable therapeutic index, represents a promising scaffold for further investigation as a targeted therapeutic agent. The key to successful drug development lies in this deep, early-stage biological characterization, which ultimately informs all subsequent preclinical and clinical efforts.

References

  • Di Divinitiis, M., & Faelth-Savitski, M. (2022). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. Uppsala University Publications. [Link]

  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 8004-8011. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling Services. Retrieved from Pharmaron. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from World Preclinical Congress. [Link]

  • Mischerikow, N., & Heck, A. J. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from BPS Bioscience. [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from ICE Bioscience. [Link]

  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

  • Cong, X., et al. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 381-386. [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Kumar, P., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 11091. [Link]

  • Attene-Ramos, M. S., et al. (2013). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]

  • Venkatakrishnan, A. J., et al. (2009). Modeling small molecule-compound binding to G-protein-coupled receptors. Methods in Enzymology, 460, 263-288. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery. [Link]

  • Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 1-11. [Link]

  • Álvarez-García, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1290. [Link]

  • Li, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 63, 128689. [Link]

  • Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3362. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from PubChem. [Link]

  • El-Gilil, K. A. (2021). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • Sádaba, B., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry, 11(8), 943-952. [Link]

  • Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(10), 3105. [Link]

  • Wang, Y., et al. (2010). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o205. [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Jia, L., et al. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Drug Design, Development and Therapy, 14, 259-269. [Link]

  • Álvarez-García, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Taylor & Francis Online. [Link]

  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 976329. [Link]

  • Sheena, A. Z., & Russell, A. D. (1984). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Pharmacy and Pharmacology, 36(1), 22-26. [Link]

  • PubChem. (n.d.). 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. Retrieved from PubChem. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational and disposal plan for 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. In the dynamic environment of laboratory research, the lifecycle of a chemical does not end upon the completion of an experiment. Its proper disposal is a critical final step, ensuring the safety of personnel, regulatory compliance, and environmental stewardship. This document synthesizes technical data from analogous chemical structures and established safety protocols to provide a robust framework for managing this compound's waste stream.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Based on data from analogous compounds, the anticipated hazards are summarized below. This conservative approach, treating the compound as hazardous based on its chemical family, is a cornerstone of laboratory safety.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Category Rationale and Potential Effects Source
Skin Corrosion/Irritation Category 2 Expected to cause skin irritation upon direct contact. Prolonged exposure may lead to dermatitis. [1][2]
Serious Eye Damage/Irritation Category 2 Direct contact with dust or powder can cause serious eye irritation, redness, and pain. [1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation if dust is inhaled, leading to coughing and discomfort. [1][2]

| Acute Toxicity (Oral) | Category 4 (Anticipated) | May be harmful if swallowed. |[3] |

The causality is clear: the chemical structure, featuring a reactive bromo group and an acidic sulfonamide moiety, suggests a high likelihood of biological interaction upon exposure. Therefore, all handling and disposal procedures must be designed to eliminate routes of exposure—dermal, ocular, and inhalation.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Every interaction with this compound, from initial use to final waste consolidation, requires a definitive barrier between the chemical and the researcher. The choice of PPE is not arbitrary; it is a scientifically mandated system of protection.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil) Provides a sufficient barrier against incidental dermal contact. Double-gloving is recommended for extensive handling.[4]
Eye Protection Chemical safety goggles Offers superior protection against dust and potential splashes compared to safety glasses. Must be worn at all times.[5]
Body Protection Fully-buttoned laboratory coat Protects skin and personal clothing from contamination.

| Respiratory Protection | NIOSH-approved respirator (if applicable) | Required if handling large quantities outside of a certified chemical fume hood or if dust generation is unavoidable.[5] |

Operational Imperative: All waste handling and consolidation activities should be performed within a certified chemical fume hood. This engineering control is the primary method for preventing the inhalation of airborne dust particles.[2]

Step-by-Step Waste Collection and Segregation Protocol

The proper disposal of this compound is a procedural process that ensures waste is contained, identified, and segregated correctly from the point of generation.

Experimental Protocol: Waste Consolidation

  • Waste Characterization: As a halogenated organic solid, this compound waste must be classified as hazardous chemical waste. This classification is based on its irritant properties and its chemical class, which is subject to stringent environmental regulations.[6][7]

  • Container Selection:

    • Designate a specific, dedicated waste container for this compound and compatible materials.

    • The container must be constructed of a material compatible with the chemical (e.g., high-density polyethylene or glass).

    • It must have a secure, vapor-tight screw-top lid to prevent the release of dust or fumes.[8]

    • Ensure the container is in good condition, free from cracks or residue on the exterior.

  • Waste Labeling:

    • Immediately label the container using your institution's official hazardous waste tag.

    • At a minimum, the label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate list of the primary hazards (e.g., "Irritant," "Skin Irritant")

      • The accumulation start date (the date the first drop of waste enters the container).

  • Waste Segregation (The Causality of Chemical Compatibility):

    • This waste stream must be segregated from incompatible chemicals to prevent dangerous reactions.

    • DO NOT MIX WITH: Strong oxidizing agents or strong bases.[5] Mixing can cause exothermic reactions or degradation, leading to pressure buildup or the release of hazardous fumes.

    • Collect contaminated materials (e.g., weighing paper, gloves, pipette tips) in the same container as the solid waste.[4]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Ensure the container remains closed at all times, except when adding waste.

Final Disposal Pathway: From Laboratory to Destruction

Disposal of this chemical is not complete until it has been processed by a licensed environmental management firm. Researchers are responsible for the waste "cradle-to-grave," making the handover to an approved vendor a critical step.[7] The most appropriate final disposal method for halogenated organic compounds is high-temperature incineration.[9] This process ensures the complete destruction of the molecule into simpler, less harmful components, with subsequent scrubbing of acid gases (like HBr and SOx) generated during combustion.[10]

The following workflow diagram illustrates the decision-making and procedural flow for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs EHS & Vendor Responsibility gen Waste Generated (Pure compound or contaminated labware) char Characterize as Hazardous Waste (Halogenated Organic Solid) gen->char container Select & Label Compatible Container char->container accum Accumulate in SAA (Closed, Secondary Containment) container->accum pickup Schedule Pickup with Institution's EHS Office accum->pickup transport Licensed Vendor Transports Waste pickup->transport EHS Handover dispose Final Disposal: High-Temperature Incineration transport->dispose Secure Logistics

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is a key component of safety. In the event of an accidental release or exposure, a swift and correct response is critical.

Protocol: Solid Chemical Spill Response

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2, including a respirator if necessary.

  • Contain: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand). Avoid dry sweeping, which can aerosolize the dust.

  • Clean Up: Carefully scoop the contaminated absorbent material into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: All cleanup materials, including cloths and contaminated PPE, must be placed in the hazardous waste container for disposal.[11]

First Aid Measures (Based on Analogous Compounds) [1][2]

  • After Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove contaminated clothing.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • After Inhalation: Remove the person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

  • After Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.

By adhering to these procedures, you ensure that this compound is managed safely and responsibly throughout its entire lifecycle, protecting yourself, your colleagues, and the environment.

References

  • González, M., Ovejero-Sánchez, M., et al. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. RSC Medicinal Chemistry.[Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1028 - Benzene.[Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide.[Link]

  • U.S. Environmental Protection Agency (EPA). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.[Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.[Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs.[Link]

  • Occupational Safety and Health Administration (OSHA). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.[Link]

  • U.S. Environmental Protection Agency (EPA). Exposure Assessment Tools by Chemical Classes - Other Organics.[Link]

  • Nipissing University. Hazardous Materials Disposal Guide.[Link]

  • Assessment and Qualifications Alliance (AQA). A-level Chemistry Specification.[Link]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16641083, 3-Bromo-5-methylbenzaldehyde.[Link]

Sources

Navigating the Safe Handling of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide (CAS No. 951885-52-2), a compound often utilized in complex organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the safety profiles of structurally analogous sulfonamides and halogenated aromatic compounds, ensuring a conservative and robust safety protocol.

Hazard Assessment and Chemical Profile

Key Chemical Identifiers:

PropertyValue
CAS Number 951885-52-2[1]
Molecular Formula C9H12BrNO2S[1]
Molecular Weight 278.2 g/mol [1]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.[2]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.

Due to these potential hazards, a stringent set of personal protective equipment (PPE) and handling protocols are required. The causality behind these recommendations is to create a multi-layered barrier, minimizing all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 or NIOSH approved.Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or Neoprene gloves.Provides good resistance to a wide range of chemicals, including halogenated organic compounds. Always inspect gloves for tears or punctures before use.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards (Irritant, Harmful) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE (Gloves, Goggles, Coat) Select_PPE->Don_PPE Leads to Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Enables Doff_PPE Doff PPE Correctly (Avoid Contamination) Handle_Chemical->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Crucial Step

Figure 1: A stepwise workflow for PPE selection and use.

Step-by-Step Handling and Operational Plan

Adherence to a standardized operational procedure is crucial for minimizing risk.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound on weighing paper or in a suitable container. Avoid creating dust.

  • Transfer: Gently transfer the compound to the reaction vessel. If any material is spilled, follow the spill cleanup procedures outlined below.

  • Reaction Setup: Once the compound is in the reaction vessel, proceed with the experimental setup, ensuring all joints are properly sealed.

Post-Handling:

  • Decontamination: Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill using absorbent materials.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill with an inert absorbent material.

  • Disposal: Place all contaminated materials in a sealed, labeled hazardous waste container.

Emergency Response Flowchart

This flowchart provides a clear, step-by-step guide for responding to an emergency involving this compound.

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event (Spill or Exposure) Evacuate Evacuate Area Start->Evacuate Remove_from_Source Remove from Source of Exposure Start->Remove_from_Source Control_Spill Control Spill Spread Evacuate->Control_Spill Cleanup Clean Up with Absorbent Material Control_Spill->Cleanup Dispose_Waste Dispose of Contaminated Waste Properly Cleanup->Dispose_Waste Administer_First_Aid Administer First Aid (Flush with Water) Remove_from_Source->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Figure 2: A flowchart outlining the immediate steps for emergency response.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination.

Waste Segregation:

  • Halogenated Waste: This compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream. Do not mix with non-halogenated waste.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., reaction residues, cleaning solvents).

Disposal Procedure:

  • Containerization: Collect all waste in clearly labeled, sealed, and chemically compatible containers. The label should include "Hazardous Waste" and the chemical name.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Documentation: Maintain a record of all disposed chemical waste as required by your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-ethyl-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.